molecular formula C11H16BrN B1461548 [2-(4-Bromophenyl)ethyl](propan-2-yl)amine CAS No. 1094512-01-2

[2-(4-Bromophenyl)ethyl](propan-2-yl)amine

Cat. No.: B1461548
CAS No.: 1094512-01-2
M. Wt: 242.16 g/mol
InChI Key: UHSIGLCHMLGYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromophenyl)ethyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSIGLCHMLGYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromophenyl)ethylamine (CAS: 73918-56-6), frequently referred to as 4-Bromophenethylamine (4-BPEA), is a halogenated primary amine heavily utilized in advanced organic synthesis and pharmaceutical development[1]. The presence of the para-bromo substituent on the phenethylamine scaffold provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the primary aliphatic amine remains highly reactive toward electrophiles[2]. This whitepaper details its physicochemical properties, mechanistic utility, and standardized protocols for researchers and drug development professionals.

Physicochemical Profiling and Mechanistic Implications

Understanding the physical and chemical properties of 4-BPEA is critical for predicting its behavior in complex reaction matrices. The compound presents as a colorless to light yellow clear liquid at room temperature[1][3].

Table 1: Quantitative Physicochemical Properties of 2-(4-Bromophenyl)ethylamine

PropertyValueMechanistic & Practical Implication
CAS Number 73918-56-6Unique identifier for procurement and safety tracking[1].
Molecular Formula C

H

BrN
Dictates stoichiometric calculations in synthesis[4].
Molar Mass 200.08 g/mol High mass due to the bromine atom; impacts mass balance[4].
Density 1.29 g/mL at 25 °CHeavier than water; forms the lower layer in aqueous biphasic non-halogenated solvent extractions[4].
Boiling Point 63-72 °C at 0.2 mmHgRequires high vacuum for distillation; prone to thermal degradation at atmospheric pressure[1].
Predicted pKa ~9.72Strongly basic amine; exists as an ammonium salt at physiological pH[1].
Refractive Index 1.574Useful for rapid purity verification via refractometry[1].
Causality in Reactivity

The bifunctional nature of 4-BPEA is its most valuable asset. The primary amine (pKa ~9.72) is a strong nucleophile, readily participating in alkylation, acylation, and reductive amination[1]. Conversely, the aryl bromide is an excellent electrophile in palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). The spatial separation provided by the ethyl linker ensures that steric hindrance from the bulky bromine atom does not impede the amine's nucleophilicity, allowing for orthogonal functionalization without the need for complex protecting group strategies.

Synthetic Pathways and Pharmaceutical Applications

4-BPEA serves as a critical building block in the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs). According to established chemical literature and supplier application notes, it is predominantly utilized in the synthesis of pyrazinoisoquinoline derivatives and alkyl arylamino sulfides[1][2].

Synthesis of Pyrazinoisoquinolines

Pyrazinoisoquinolines are privileged scaffolds in drug discovery, often exhibiting potent anthelmintic or neurological activities. The synthesis typically initiates with the acylation of 4-BPEA using chloroacetyl chloride to yield N-2-(4-bromophenyl)ethyl chloroacetamide[1]. This intermediate undergoes a Bischler-Napieralski-type cyclization, leveraging the electron-rich nature of the aromatic ring to form the fused bicyclic system.

G A 2-(4-Bromophenyl)ethylamine (Core Precursor) B Chloroacetylation (Acyl Chloride) A->B F Elemental Sulfur + Alkyl Halides A->F C N-2-(4-bromophenyl)ethyl chloroacetamide B->C D Bischler-Napieralski Cyclization C->D E Pyrazinoisoquinoline Derivatives D->E G Alkyl Arylamino Sulfides F->G

Fig 1: Downstream synthetic pathways of 4-BPEA in medicinal chemistry.

Experimental Protocol: Standardized Chloroacetylation of 4-BPEA

To ensure high yield and reproducibility, the following protocol outlines the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide[1]. This methodology incorporates built-in quality control steps for self-validation.

Rationale for Reagent Choice: Dichloromethane (DCM) is chosen as an aprotic solvent that readily dissolves both the amine and the acyl chloride. Triethylamine (TEA) acts as a non-nucleophilic proton scavenger to prevent the formation of the unreactive 4-BPEA hydrochloride salt.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N

    
    /Ar), dissolve 10.0 mmol (2.00 g) of  in 30 mL of anhydrous DCM[1].
    
  • Base Addition: Add 12.0 mmol (1.67 mL) of Triethylamine (TEA) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Cooling & Acylation: Submerge the flask in an ice-water bath (0 °C). Slowly add 11.0 mmol (0.88 mL) of Chloroacetyl chloride dropwise over 15 minutes.

    • Self-Validation Check: The reaction should mildly exotherm, and a white precipitate (TEA·HCl) will begin to form immediately, indicating the acylation is proceeding successfully.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3; UV active).

  • Quench & Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO

    
    . Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1N HCl (20 mL) to remove unreacted 4-BPEA, followed by brine (20 mL).
    
  • Drying & Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.

Protocol S1 Step 1: Preparation Dissolve 4-BPEA in DCM S2 Step 2: Base Addition Add Triethylamine (TEA) S1->S2 S3 Step 3: Acylation Dropwise Chloroacetyl Chloride at 0°C S2->S3 S4 Step 4: Reaction Stir at RT for 2 hours S3->S4 S5 Step 5: Workup Wash with 1N HCl & Brine S4->S5 S6 Step 6: Purification Column Chromatography S5->S6

Fig 2: Step-by-step experimental workflow for the chloroacetylation of 4-BPEA.

Safety, Handling, and Storage Validation

4-BPEA is classified as a corrosive liquid (Hazard Class 8, UN 2735)[1]. It causes severe skin burns and eye damage[3][4].

  • Storage: Must be stored in a tightly closed container in a refrigerator (2-8 °C) under an inert atmosphere (Argon or Nitrogen)[1][2]. This prevents oxidative degradation and prevents the primary amine from absorbing atmospheric CO

    
     to form carbamate salts.
    
  • Handling: All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, splash goggles, and a lab coat). In case of skin contact, safety protocols dictate the immediate removal of contaminated clothing and rinsing the skin with copious amounts of water/shower[3][4].

References

  • Thermo Fisher Scientific. 2-(4-Bromophenyl)ethylamine, 98% SDS and Product Details. Thermo Fisher Scientific.[Link]

  • ChemBK. 2-(4-Bromophenyl)ethylamine - Physico-chemical Properties. ChemBK.[Link]

Sources

Molecular Characterization and Synthesis of N-Isopropyl-4-Bromophenethylamine: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of N-isopropyl-4-bromophenethylamine , a secondary amine derivative of the phenethylamine class. While 4-bromophenethylamine is a well-documented primary amine often used as a precursor in medicinal chemistry, the N-isopropyl derivative represents a specific steric modification designed to modulate lipophilicity and metabolic stability. This monograph details its molecular structure, calculated physicochemical properties, and a robust, self-validating synthetic protocol based on reductive amination.

Molecular Architecture & Physicochemical Properties[1][2]

Structural Identity

The molecule consists of a benzene ring substituted at the para (4-) position with a bromine atom.[1] An ethyl chain connects the aromatic ring to a nitrogen atom, which is further substituted with an isopropyl group. This N-alkylation increases the steric bulk around the nitrogen, potentially reducing monoamine oxidase (MAO) susceptibility compared to its primary amine counterpart.

PropertyData
IUPAC Name N-[2-(4-bromophenyl)ethyl]propan-2-amine
Common Name N-isopropyl-4-bromophenethylamine
Molecular Formula C₁₁H₁₆BrN
Molecular Weight (Average) 242.16 g/mol
Monoisotopic Mass 241.0466 g/mol
SMILES CC(C)NCCc1ccc(Br)cc1
InChI Key (Predicted) KZFRYNUUHUBMSN-UHFFFAOYSA-N
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Predicted) ~9.8 (Basic amine)
Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and functional groups of the molecule.

G Benzene Benzene Ring (Aromatic Core) Ethyl Ethyl Linker (-CH2-CH2-) Benzene->Ethyl C1 Attachment Bromo 4-Bromo Group (Halogen) Bromo->Benzene Para-substitution Amine Secondary Amine (-NH-) Ethyl->Amine C2 Attachment Isopropyl Isopropyl Group (-CH(CH3)2) Amine->Isopropyl N-Alkylation

Figure 1: Component-based structural connectivity of N-isopropyl-4-bromophenethylamine.

Synthetic Methodology: Reductive Amination

Rationale

Direct alkylation of 4-bromophenethylamine with isopropyl halides often leads to over-alkylation (formation of tertiary amines or quaternary ammonium salts). Reductive amination is the preferred, self-validating protocol as it ensures mono-alkylation selectivity.

Reaction Scheme:

  • Imine Formation: Condensation of 4-bromophenethylamine with acetone.

  • Reduction: In-situ reduction of the imine using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).

Protocol Workflow

Reagents:

  • 4-Bromophenethylamine (1.0 eq)

  • Acetone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Procedure:

  • Solvation: Dissolve 4-bromophenethylamine (10 mmol) in anhydrous DCE (30 mL) in a round-bottom flask under inert atmosphere (N₂).

  • Imine Formation: Add Acetone (11 mmol) and catalytic Acetic Acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine species.

  • Reduction: Cool the solution to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ for its milder nature and better selectivity in the presence of ketones.

  • Quenching: Allow the reaction to warm to room temperature and stir overnight (12h). Quench by slowly adding saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Purification: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Isolation: The crude oil can be converted to the hydrochloride salt by dissolving in diethyl ether and bubbling dry HCl gas, yielding a white crystalline solid.

Synthesis Process Flow (DOT Diagram)

Synthesis Start Start: 4-Bromophenethylamine Step1 Add Acetone + Cat. AcOH (Imine Formation) Start->Step1 Intermediate Intermediate: Imine Species Step1->Intermediate Stir 1h @ RT Step2 Add NaBH(OAc)3 (Selective Reduction) Intermediate->Step2 0°C Addition Quench Quench with NaHCO3 (Neutralization) Step2->Quench Stir 12h Extract DCM Extraction & MgSO4 Drying Quench->Extract Product Final Product: N-isopropyl-4-bromophenethylamine Extract->Product Evaporation

Figure 2: Step-wise reductive amination workflow for high-purity synthesis.

Predicted Analytical Characterization

As a novel analog, experimental spectra may not be available in public databases. The following data is predicted based on standard NMR shift principles for phenethylamines.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.40 Doublet (d, J=8.4 Hz)2HAromatic C3, C5 (Ortho to Br)
7.08 Doublet (d, J=8.4 Hz)2HAromatic C2, C6 (Meta to Br)
2.85 Septet (sep, J=6.2 Hz)1HIsopropyl CH
2.80 Triplet (t, J=7.0 Hz)2HEthyl α-CH₂ (Next to N)
2.72 Triplet (t, J=7.0 Hz)2HEthyl β-CH₂ (Benzylic)
1.05 Doublet (d, J=6.2 Hz)6HIsopropyl (CH₃)₂
1.20 Broad Singlet1HAmine NH (Exchangeable)
Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: m/z 242.05 and 244.05 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

  • Fragmentation: Loss of isopropyl group (m/z ~43) or tropylium ion formation.

Safety & Handling Protocols

Hazard Identification
  • Corrosivity: As a secondary amine, the free base is likely corrosive to skin and mucous membranes.

  • Toxicity: Phenethylamines can have sympathomimetic activity. While the N-isopropyl group often reduces potency compared to primary amines, proper PPE is mandatory.

Handling Requirements
  • Engineering Controls: All synthesis and handling must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Storage: Store as the hydrochloride salt at 2–8°C, protected from light and moisture.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for secondary amine synthesis.

  • PubChem Compound Summary. (2024). "4-Bromophenethylamine" (Parent Compound Data).[2][3] National Library of Medicine.

  • Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story.

Sources

Solubility Profile of 2-(4-Bromophenyl)ethylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Brominated Scaffold

2-(4-Bromophenyl)ethylamine (CAS 73918-56-6) represents a critical building block in medicinal chemistry, serving as a precursor for sulfonamides, ureas, and complex heterocycles.[1] Its structural dualities—a lipophilic brominated aromatic ring coupled with a hydrophilic primary amine—create a distinct solubility profile that dictates its handling in synthesis and purification.

This guide provides a definitive analysis of the solubility behavior of 2-(4-Bromophenyl)ethylamine.[1] Unlike generic datasheets, we distinguish between the free base (liquid) and hydrochloride salt (solid) forms, as this phase behavior is the primary lever for purification strategies in drug development pipelines.

Physicochemical Characterization

Understanding the solubility landscape requires a grounding in the fundamental physicochemical properties of the molecule. The moderate lipophilicity (LogP ~1.9) suggests good compatibility with organic solvents, while the basic amine (pKa ~9.72) indicates high reactivity with acidic media.[1]

Table 1: Core Physicochemical Properties[1][2]
PropertyValueContext
Molecular Weight 200.08 g/mol --
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is an oil; salt is crystalline.[1]
Density 1.29 g/mL (25 °C)Denser than water (Free Base).[1]
Boiling Point 63-72 °C @ 0.2 mmHgHigh vacuum required for distillation.[1]
pKa (Predicted) 9.72 ± 0.10Basic; forms stable salts with mineral acids.[1]
LogP (XLogP3) 1.9Moderately lipophilic; partitions into organics.[1]
H-Bond Donors 1 (Amine)Facilitates solubility in protic solvents.[1]
H-Bond Acceptors 1 (Amine)--

Solubility Profile & Solvent Compatibility[1][3][4][5][6]

The solubility of 2-(4-Bromophenyl)ethylamine is not monolithic; it is highly dependent on the protonation state of the nitrogen atom.[1]

The Free Base (Liquid Form)

The free base is an organic liquid with significant lipophilic character due to the bromophenyl ring.

  • Chlorinated Solvents (DCM, Chloroform): High Solubility. The preferred solvents for extraction and transport. The dipole-dipole interactions stabilize the amine.[1]

  • Polar Protic (Methanol, Ethanol): Miscible/High Solubility. The amine group participates in hydrogen bonding, making alcohols excellent solvents for reactions involving this amine.

  • Polar Aprotic (DMSO, DMF): High Solubility. Ideal for nucleophilic substitution reactions (SNAr) where high temperatures are required.

  • Non-Polar (Toluene, Hexanes): Moderate to High Solubility. Toluene is an excellent solvent for azeotropic drying. Solubility in hexanes may be limited at low temperatures but is generally sufficient for liquid handling.

  • Water: Slightly Soluble. The hydrophobic aromatic ring dominates, limiting aqueous solubility.

The Hydrochloride Salt (Solid Form)

Process chemists often convert the free base to the HCl salt (CAS 26153-96-4) for stability and handling.[1]

  • Water: Soluble. The ionic lattice breaks down readily in high-dielectric media.[1]

  • Methanol/Ethanol: Soluble. Often used for recrystallization (e.g., EtOH/Et2O layering).

  • Non-Polar/Chlorinated (DCM, Hexanes, Toluene): Insoluble/Poor Solubility. This property is exploited to precipitate the salt from organic reaction mixtures.

Table 2: Comparative Solubility Matrix
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityApplication Note
Protic WaterLow (< 5 mg/mL)High (> 50 mg/mL)pH-dependent extraction switch.[1]
Protic Methanol / EthanolHigh / MiscibleHighReaction medium; Recrystallization.
Chlorinated Dichloromethane (DCM)HighLowStandard extraction solvent.[1]
Aprotic DMSO / DMFHighHighStock solutions; High-temp reactions.[1]
Aromatic TolueneHighNegligibleAzeotropic removal of water.
Alkane Hexanes / HeptaneModerateInsolubleAnti-solvent for precipitation.

Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

For critical applications (e.g., formulation or crystallization design), rely on empirical data generated via the shake-flask method rather than predictive models.[1]

Objective: Determine the saturation solubility of 2-(4-Bromophenyl)ethylamine (HCl salt) in a target solvent at 25°C.

Reagents:

  • 2-(4-Bromophenyl)ethylamine HCl (High Purity >98%)[1]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters[1]

Workflow:

  • Saturation: Add excess solid compound to 5 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar (avoid grinding the solid).

  • Filtration: Withdraw 1 mL of the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent) to remove undissolved particles.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a 5-point calibration curve.

Visualization: Solubility Determination Workflow[1]

SolubilityProtocol Start Start: Solid Sample Mix Add Excess Solid to Solvent (5 mL Vial) Start->Mix Equilibrate Equilibrate (24h @ 25°C, Agitation) Mix->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (Quantification) Dilute->HPLC Calc Calculate Solubility (mg/mL) HPLC->Calc

Caption: Step-by-step workflow for determining equilibrium solubility using the Shake-Flask method.

Application Context: Purification & Extraction[1][7]

The solubility difference between the free base and the salt is the primary mechanism for purifying this amine. This "Solubility Switch" allows for the removal of non-basic impurities.

Acid-Base Extraction Strategy[1]
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).

  • Salt Formation (Extraction): Wash with 1M HCl. The 2-(4-Bromophenyl)ethylamine converts to its HCl salt and partitions into the aqueous phase .[1] Neutral organic impurities remain in the organic phase.

  • Washing: Wash the aqueous layer with fresh organic solvent to remove trace impurities.

  • Basification (Recovery): Adjust the aqueous phase to pH > 11 using NaOH. The compound reverts to the free base (oil) and becomes insoluble in water.

  • Extraction: Extract the turbid aqueous mixture with DCM to recover the pure amine.

Visualization: Purification Decision Tree

PurificationTree Input Crude Reaction Mixture (Contains Amine + Impurities) Solvent Dissolve in DCM Input->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Amine-HCl Salt) PhaseSep->AqLayer Keep BaseTreat Basify (pH > 11) with NaOH AqLayer->BaseTreat Extract Extract with DCM BaseTreat->Extract Final Pure Free Base Extract->Final

Caption: Acid-base extraction logic utilizing the pH-dependent solubility switch of the amine.

Safety & Handling

  • Corrosivity: As a primary amine, the free base is corrosive and can cause skin burns. Always handle in a fume hood.

  • Inhalation: The vapor pressure (though low) can lead to respiratory irritation.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines readily absorb CO2 from the air to form carbamates, which can appear as white precipitates in the liquid.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 533915, 2-(4-Bromophenyl)ethylamine. Retrieved from [Link]

  • Organic Syntheses. (2010). Synthesis of Phenethylamine Derivatives. Organic Syntheses, Coll. Vol. 11, p. 35. Retrieved from [Link]

Sources

Pharmacological Significance of Brominated Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Effect

The introduction of a bromine atom at the para (4) position of the 2,5-dimethoxyphenethylamine scaffold represents a pivotal modification in medicinal chemistry. This single substitution transforms a pharmacologically quiet scaffold (2C-H) into a high-affinity 5-HT


 receptor agonist (2C-B) and, with alpha-methylation, a potent, long-acting psychotropic agent (DOB).

This guide analyzes the pharmacological mechanics of these derivatives, moving beyond basic receptor binding to explore functional selectivity (biased agonism), metabolic stability, and the emerging therapeutic potential of these compounds as psychoplastogens —agents capable of rapidly inducing neuroplasticity.

Structure-Activity Relationship (SAR) Mechanics

The pharmacological potency of brominated phenethylamines is governed by a strict set of steric and electronic rules. The "classic" psychedelic pharmacophore requires a hydrophobic residue at the 4-position of the phenyl ring.

The 4-Bromo "Lock"
  • Lipophilicity: The bromine atom significantly increases lipophilicity compared to hydrogen, facilitating blood-brain barrier (BBB) penetration and hydrophobic interaction with the receptor's binding pocket (specifically residues in Transmembrane Helix 5).

  • Electronic Effects: Bromine is electron-withdrawing but also a resonance donor. However, in the context of 5-HT

    
     affinity, the steric bulk and hydrophobicity (lipophilicity) correlate most strongly with potency.
    
  • The Alpha-Methyl Boost: Adding a methyl group to the alpha-carbon (yielding amphetamines like DOB) protects the molecule from rapid deamination by Monoamine Oxidase (MAO), extending the half-life from hours (2C-B) to nearly a day (DOB).

Visualization: SAR Logic

The following diagram illustrates the critical substitution points and their pharmacological impact.

SAR_Analysis Core Phenethylamine Scaffold (2,5-dimethoxy) Pos4 4-Position (Para) Bromine (Br) Core->Pos4 Pos25 2,5-Positions Methoxy (-OCH3) Core->Pos25 Alpha Alpha-Carbon Methyl (-CH3) Core->Alpha Amphetamine Class Nitrogen Amine Nitrogen N-Benzyl (NBOMe) Core->Nitrogen NBOMe Class Eff_Affinity Increases 5-HT2A Affinity (Hydrophobic Pocket Interaction) Pos4->Eff_Affinity Eff_Agonism Essential for Agonist Activity (Removal = Loss of Potency) Pos25->Eff_Agonism Eff_Metabolism Blocks MAO Deamination (Increases Duration/Potency) Alpha->Eff_Metabolism Eff_SuperPotency Creates 'Super-Agonist' (Ki < 1 nM) Nitrogen->Eff_SuperPotency

Figure 1: Structural determinants of potency in brominated phenethylamines. The 4-bromo substitution is critical for receptor affinity, while alpha-methylation modulates metabolic stability.

Molecular Pharmacology & Signaling

The primary target for these derivatives is the Serotonin 5-HTngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 receptor.[1][2][3] However, their action is not a simple "on/off" switch. These compounds exhibit functional selectivity , meaning they stabilize specific receptor conformations that preferentially activate certain intracellular pathways over others.
The Gq/11 Pathway vs. Beta-Arrestin

Canonical activation involves the Gq protein, leading to calcium mobilization.

  • Ligand Binding: 2C-B/DOB binds to 5-HT

    
    .
    
  • G-Protein Coupling: G

    
    q dissociates.
    
  • Effector Activation: Phospholipase C (PLC) hydrolyzes PIP2.[2]

  • Second Messengers: IP3 triggers Ca

    
     release from the ER; DAG activates PKC.
    

Critical Insight: Unlike serotonin (the endogenous ligand), brominated phenethylamines often show biased agonism. For instance, some derivatives may robustly recruit Beta-Arrestin-2 (associated with receptor internalization and tolerance) differently than they activate Gq, which may explain the distinct qualitative effects of 2C-B compared to LSD.

Visualization: 5-HT2A Signaling Cascade

Signaling_Pathway Ligand Ligand (e.g., 2C-B, DOB) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein (Galpha-q) Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Neuronal Depolarization & Plasticity DAG->Response Via PKC Ca Ca2+ Release ER->Ca Flux Ca->Response

Figure 2: The canonical Gq-mediated signaling pathway activated by brominated phenethylamines, leading to intracellular calcium flux and neuronal excitation.

Experimental Protocols for Characterization

To validate the pharmacological profile of a novel brominated derivative, two core assays are required: Radioligand Binding (Affinity) and Functional Calcium Flux (Efficacy).

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine the


 (inhibitory constant) of the test compound at 5-HT

. Standard: This protocol uses

or

as the radiotracer.
  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT

    
    . Homogenize and centrifuge to isolate membranes. Resuspend in Tris-HCl buffer (pH 7.4).
    
  • Incubation:

    • Total Binding: Membrane + Radioligand (e.g., 0.5 nM

      
      ).
      
    • Non-Specific Binding (NSB): Add excess unlabeled Ketanserin (10

      
      M).
      
    • Test: Add increasing concentrations of the brominated derivative (

      
       to 
      
      
      
      M).
    • Condition: Incubate for 60 mins at 25°C to reach equilibrium.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation or gamma counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization (Efficacy)

Objective: Determine if the compound is a full agonist, partial agonist, or antagonist.

  • Cell Loading: Seed CHO-K1 cells expressing 5-HT

    
     in 96-well black-wall plates. Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM ) for 45 mins.
    
  • Baseline: Measure basal fluorescence (Ex 488 nm / Em 525 nm).

  • Injection: Inject test compound automatically via a FLIPR (Fluorometric Imaging Plate Reader) or similar system.

  • Measurement: Record fluorescence increase over 60-120 seconds.

  • Data: Plot Max-Min fluorescence against log(concentration) to determine

    
     and 
    
    
    
    (relative to 5-HT or DOI).
Visualization: Assay Workflow

Assay_Workflow Step1 1. Membrane Prep (HEK293-5HT2A) Step2 2. Incubation (Membrane + Radioligand + Drug) Step1->Step2 60 min @ 25°C Step3 3. Filtration (GF/B Filters + PEI) Step2->Step3 Rapid Vacuum Step4 4. Scintillation Counting (Quantify CPM) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff -> Ki) Step4->Step5

Figure 3: Step-by-step workflow for the radioligand competition binding assay, the industry standard for determining receptor affinity.[4]

Comparative Pharmacological Data

The following table summarizes the affinity (


) and functional potency (

) of key brominated derivatives compared to the non-brominated analog (2C-H) and the N-benzyl super-agonist (25B-NBOMe).
CompoundStructure5-HT2A Affinity (

)
Functional Potency (

)
Efficacy (

)
Notes
2C-H Non-halogenated~300 - 600 nM> 1000 nMLowInactive control; lacks lipophilic 4-sub.
2C-B 4-Bromo-PEA1 - 10 nM10 - 50 nMPartial (~70%)High selectivity; partial agonist profile.
DOB 4-Bromo-Amph0.5 - 2 nM2 - 10 nMHigh (~90%)Alpha-methyl group confers metabolic resistance.
25B-NBOMe N-Benzyl-2C-B0.05 - 0.5 nM< 1 nMFull (>95%)"Super-agonist"; extreme potency and toxicity risk.

Note: Values are approximate and dependent on the specific radioligand (


 vs 

) and cell line used.

Therapeutic Horizon: Psychoplastogens

Recent research has shifted focus from the acute hallucinogenic effects of these compounds to their ability to induce neuroplasticity .[5]

Brominated phenethylamines, particularly 2C-B and novel analogs like 25B-NBF , have been classified as psychoplastogens . They promote:

  • Dendritogenesis: Growth of dendritic spines in the prefrontal cortex.

  • Spinogenesis: Formation of new synapses.

  • Mechanism: This structural plasticity is dependent on 5-HT

    
     activation leading to BDNF (Brain-Derived Neurotrophic Factor) release and mTOR pathway activation.
    

This mechanism suggests potential therapeutic applications in treating Depression (MDD) and PTSD , where neuronal atrophy is a hallmark pathology. The goal of current drug development is to dissociate this neuroplasticity from the acute hallucinogenic experience.

References

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes.[6][7][8] British Journal of Pharmacology. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology. Link

  • Eshleman, A. J., et al. (1994). 5-HT2A receptor binding and functional assays: A comparison of 2C-B and related compounds. Biochemical Pharmacology. Link

  • Ly, C., et al. (2018).[5] Psychedelics Promote Structural and Functional Neural Plasticity. Cell Reports. Link

  • Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research. Link

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists. ACS Chemical Neuroscience. Link

Sources

Potential biological activities of N-isopropyl phenethylamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Pharmacological & Synthetic Profile of N-Isopropyl Phenethylamine Analogs

Abstract This technical guide provides a comprehensive analysis of N-isopropyl phenethylamine (NIPEA) and its α-methyl homolog, N-isopropylamphetamine. It details the Structure-Activity Relationships (SAR) governing their interaction with Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters (MATs). The guide includes validated synthetic protocols via reductive amination and outlines metabolic stability assays to differentiate between Monoamine Oxidase (MAO) substrates and inhibitors.

Chemical Profile & Structural Classification

The N-isopropyl phenethylamine class consists of a phenyl ring connected to an amino group via a two-carbon ethyl chain, with a bulky isopropyl group substituted on the nitrogen.

Key Analogs:

  • N-Isopropylphenethylamine (NIPEA):

    • Structure: Phenethylamine backbone + N-isopropyl group.

    • Chemical Formula: C₁₁H₁₇N

    • Key Feature: Lacks the α-methyl group, making it susceptible to MAO degradation, though the bulky N-group provides partial steric shielding.

  • N-Isopropylamphetamine (Isopropylamphetamine):

    • Structure: Amphetamine backbone (α-methyl) + N-isopropyl group.

    • Chemical Formula: C₁₂H₁₉N

    • Key Feature: The α-methyl group blocks MAO-mediated deamination, significantly extending half-life and potency compared to NIPEA.

Table 1: Physicochemical Properties Comparison

PropertyN-Isopropylphenethylamine (NIPEA)N-IsopropylamphetamineMethamphetamine (Reference)
Molecular Weight 163.26 g/mol 177.29 g/mol 149.23 g/mol
Lipophilicity (LogP) ~2.4 (Predicted)~2.9~2.1
MAO Susceptibility Moderate (Substrate/Inhibitor)Low (Resistant)Low (Resistant)
Primary Target TAAR1 Agonist / MAO-B SubstrateDAT/NET ReleaserDAT/NET Releaser

Pharmacological Mechanisms & SAR

Structure-Activity Relationship (SAR)

The introduction of an N-isopropyl group alters the pharmacological profile compared to the parent compounds (Phenethylamine and Amphetamine) through two primary mechanisms:

  • Steric Hindrance: The isopropyl group is bulkier than a methyl group. This reduces affinity for the tight binding pockets of the Dopamine Transporter (DAT) compared to N-methyl analogs (e.g., Methamphetamine), often resulting in reduced psychostimulant potency.

  • Lipophilicity: The increased carbon count enhances blood-brain barrier (BBB) penetration.

  • TAAR1 Selectivity: Phenethylamines are potent TAAR1 agonists. N-alkylation modulates this activity. While N-methyl preserves high potency, N-isopropyl can retain agonist activity but may shift selectivity profiles depending on ring substitutions.

Metabolic Fate: The Alpha-Methyl Switch

The most critical distinction lies in metabolic stability.

  • NIPEA (No α-methyl): Susceptible to oxidative deamination by MAO-B. However, the N-isopropyl group slows this reaction compared to primary amines (PEA). The major clearance pathway involves N-dealkylation by CYP450 enzymes to PEA, which is then rapidly destroyed by MAO.

  • Isopropylamphetamine (Has α-methyl): The α-methyl group sterically hinders MAO access to the alpha carbon. Metabolism shifts almost entirely to N-dealkylation (yielding Amphetamine) and ring hydroxylation.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling and metabolic pathways.

G cluster_0 Intracellular Cascade Substrate N-Isopropyl Analog TAAR1 TAAR1 Receptor (GPCR) Substrate->TAAR1 Agonism CYP CYP450 (N-Dealkylation) Substrate->CYP Metabolism Gs Gs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Increase AC->cAMP Signaling Metabolite Active Metabolite (PEA or Amphetamine) CYP->Metabolite Yields MAO MAO-B (Degradation) Metabolite->MAO If no alpha-methyl

Figure 1: Signal transduction via TAAR1 and parallel metabolic clearance pathways.

Experimental Protocols

Synthesis via Reductive Amination

This protocol describes the synthesis of N-isopropylphenethylamine (NIPEA) using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that minimizes side reactions compared to NaBH₄.

Reagents:

  • Phenylacetaldehyde (CAS 122-78-1)

  • Isopropylamine (CAS 75-31-0)

  • Sodium Triacetoxyborohydride (STAB) (CAS 56553-60-7)

  • Dichloromethane (DCM)

  • Acetic Acid (AcOH)

Protocol:

  • Imine Formation:

    • In a round-bottom flask, dissolve Phenylacetaldehyde (10 mmol) in DCM (50 mL).

    • Add Isopropylamine (12 mmol, 1.2 eq) and Acetic Acid (12 mmol).

    • Stir at room temperature for 60 minutes under nitrogen atmosphere to form the imine intermediate.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add STAB (14 mmol, 1.4 eq) portion-wise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Quenching & Workup:

    • Quench the reaction with saturated NaHCO₃ solution (50 mL).

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers, dry over anhydrous MgSO₄, and concentrate under vacuum.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, MeOH:DCM gradient) or convert to the hydrochloride salt using HCl/Ether for crystallization.

Self-Validation Check:

  • TLC: Monitor disappearance of aldehyde (Rf ~0.8 in 10% EtOAc/Hex) and appearance of amine (stains with Ninhydrin or Dragendorff).

  • NMR: Confirm the presence of the isopropyl methine proton (septet, ~2.8 ppm) and disappearance of the aldehyde proton (~9.8 ppm).

MAO Stability Assay

To determine if the analog is a substrate or inhibitor of Monoamine Oxidase B (MAO-B).

Materials:

  • Recombinant Human MAO-B (Sigma or similar).

  • Amplex Red Reagent (fluorogenic probe).

  • Horseradish Peroxidase (HRP).

  • Positive Control: Benzylamine (Substrate) or Selegiline (Inhibitor).

Workflow:

  • Preparation: Dilute NIPEA to concentrations ranging from 1 µM to 100 µM in reaction buffer (0.1 M sodium phosphate, pH 7.4).

  • Incubation: Mix NIPEA with HRP (1 U/mL) and Amplex Red (50 µM).

  • Initiation: Add MAO-B enzyme (0.5 U/mL) to initiate the reaction.

  • Measurement: Incubate at 37°C for 30 minutes. Measure fluorescence (Ex/Em: 530/590 nm).

  • Interpretation:

    • High Fluorescence: Hydrogen peroxide is being generated; NIPEA is a substrate .

    • Low Fluorescence (vs Control): Run a competition assay with Tyramine. If fluorescence decreases as NIPEA concentration increases, NIPEA is an inhibitor .

Synthetic Workflow Visualization

Synthesis Aldehyde Phenylacetaldehyde (Precursor) Imine Imine Intermediate (Unstable) Aldehyde->Imine DCM, AcOH, 1h Amine Isopropylamine (Amine Source) Amine->Imine DCM, AcOH, 1h Product N-Isopropyl PEA (Crude) Imine->Product Reduction (STAB), 12h STAB NaBH(OAc)3 (Reducing Agent) Salt N-Isopropyl PEA HCl (Crystalline Solid) Product->Salt HCl/Ether Precipitation

Figure 2: Reductive amination pathway for the synthesis of N-isopropyl phenethylamines.

Toxicology & Safety Profile

Cardiovascular Risks: Like other sympathomimetics, N-isopropyl analogs can induce tachycardia and hypertension via norepinephrine release. The N-isopropyl group is structurally related to the beta-adrenergic agonist isoproterenol, suggesting potential direct beta-adrenergic activity, which may exacerbate cardiac strain compared to pure alpha-adrenergic stimulants.

Metabolic Toxicity:

  • Acetone Production: N-dealkylation releases acetone. While generally low risk at pharmacological doses, chronic high-dose exposure could theoretically elevate ketone body load.

  • Active Metabolites: The metabolism of N-isopropylamphetamine yields amphetamine, carrying its full addiction and neurotoxicity liability.

References

  • Grokipedia. (n.d.). Isopropylamphetamine - Pharmacology and Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 213536, Isopropylamphetamine. Retrieved from [Link]

  • OpenStax. (2023). Synthesis of Amines – Reductive Amination. Organic Chemistry. Retrieved from [Link]

  • Santillo, M. F. (2014).[1] Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine.[1][2] Food and Chemical Toxicology. Retrieved from [Link]

  • Wallach, J. (2016). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines. Neuropharmacology. Retrieved from [Link]

Sources

The Pharmacology and Synthesis of 4-Bromo Phenethylamine Secondary Amines: Focus on N-Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of phenethylamine-based neuromodulators has historically driven the discovery of novel pharmacological tools for studying the central nervous system. Among these, 4-bromo phenethylamine secondary amines —specifically the


-benzyl derivatives of 4-bromo-2,5-dimethoxyphenethylamine (commonly known as 25B-NBOMe)—represent a breakthrough in serotonin receptor pharmacology.

This technical guide provides an in-depth analysis of the chemical synthesis, structural causality, and in vitro pharmacological profiling of these secondary amines. By detailing the mechanistic rationale behind


-alkylation and providing self-validating experimental protocols, this whitepaper serves as an authoritative resource for researchers and drug development professionals investigating 5-HT

receptor agonists.

Mechanistic Causality in Drug Design: The -Benzyl Anomaly

Historically, the primary amine 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been recognized as a potent partial agonist at 5-HT


 and 5-HT

receptors [1]. Early structure-activity relationship (SAR) studies suggested that

-alkylation with simple aliphatic chains (e.g., methyl or ethyl groups) significantly diminished binding affinity.

However, the synthesis of


-benzyl secondary amines overturned this paradigm. The addition of an 

-(2-methoxybenzyl) group to the 2C-B scaffold yields 25B-NBOMe, a secondary amine that exhibits a massive increase in binding affinity and functional potency [2, 3].

The Causality Behind the Affinity Shift: The drastic increase in affinity (often by two orders of magnitude) is not merely an artifact of increased lipophilicity. Crystallographic and mutagenesis models indicate that the 5-HT


 receptor possesses a distinct, highly lipophilic orthosteric sub-pocket formed by specific transmembrane helices. The 2-methoxybenzyl moiety of the secondary amine acts as a precise topological "anchor," engaging in 

stacking and hydrophobic interactions within this cavity. Furthermore, the secondary amine nitrogen retains the critical ability to form a salt bridge with the conserved Aspartate residue (D155

) in the receptor binding site, a requirement for GPCR activation[2, 4].

Synthetic Methodologies: Indirect Reductive Amination

The synthesis of 4-bromo phenethylamine secondary amines is predominantly achieved via an indirect reductive amination pathway [5, 6]. Direct alkylation using benzyl halides is generally avoided due to the high risk of over-alkylation, which produces inactive tertiary amines.

Protocol 1: Synthesis of 25B-NBOMe via Reductive Amination

This self-validating protocol ensures high-yield conversion of the primary amine to the target secondary amine while minimizing polyalkylation artifacts.

Step 1: Imine (Schiff Base) Condensation

  • Reaction: Dissolve 1.0 equivalent of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) freebase and 1.05 equivalents of 2-methoxybenzaldehyde in anhydrous methanol.

  • Causality: Anhydrous conditions are critical. The condensation releases water; utilizing anhydrous solvent and molecular sieves drives the equilibrium forward, preventing the hydrolysis of the intermediate imine back into the starting materials.

  • Incubation: Stir at room temperature under an inert argon atmosphere for 2–4 hours until the solution turns distinctly yellow, indicating complete Schiff base formation.

Step 2: Hydride Reduction

  • Reaction: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of Sodium borohydride (NaBH

    
    ) or Sodium cyanoborohydride (NaBH
    
    
    
    CN) in small portions.
  • Causality: Temperature control is vital to prevent the exothermic degradation of the imine. NaBH

    
     selectively reduces the carbon-nitrogen double bond of the imine to yield the secondary amine, without cleaving the aryl-bromine bond.
    

Step 3: Quenching, Extraction, and Quality Control (QC)

  • Quenching: Add dilute HCl (1M) dropwise to quench excess hydride reagent, then basify the aqueous layer to pH > 10 using NaOH (2M).

  • Extraction: Extract the aqueous phase three times with dichloromethane (DCM). The basification ensures the secondary amine is fully deprotonated (freebase) and partitions into the organic layer.

  • Validation: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Confirm the absence of tertiary amines and unreacted primary amines using Gas Chromatography-Mass Spectrometry (GC-MS) and
    
    
    H-NMR.
  • Salting: Dissolve the purified freebase in diethyl ether and bubble anhydrous HCl gas to precipitate the secondary amine hydrochloride salt.

Synthesis A 4-Bromo-2,5-dimethoxyphenethylamine (Primary Amine) C Condensation Reaction (Anhydrous Methanol) A->C B 2-Methoxybenzaldehyde B->C D Intermediate Imine (Schiff Base) C->D -H2O E Hydride Reduction (NaBH4, 0°C) D->E F 25B-NBOMe (Secondary Amine) E->F Reduction G QC: GC-MS & NMR (Verification) F->G

Caption: Workflow for the indirect reductive amination of 2C-B to form the secondary amine 25B-NBOMe.

Pharmacological Profiling & Quantitative Data

Secondary amines of the NBOMe class are characterized by their extreme potency as full or highly efficacious partial agonists at the 5-HT


 receptor. The substitution of the primary amine with the 

-(2-methoxybenzyl) group shifts the pharmacological profile from a classical partial agonist to a sub-nanomolar super-agonist [3, 4].
Table 1: Comparative Receptor Binding Affinities and Potencies

Data summarizes the impact of secondary amine formation on receptor kinetics.

CompoundAmine Type5-HT

K

(nM)
5-HT

K

(nM)
5-HT

EC

(nM)
Selectivity (2A/2C)
2C-B Primary1.0 – 5.02.0 – 6.020.0 – 50.0~ 1.5x
25B-NBOMe Secondary0.56.20.5 – 40.0~ 12.4x
25I-NBOMe Secondary0.04 – 0.52.01.0~ 4.0x
25H-NBOMe Secondary16.0 – 19.0> 50.015.3~ 3.0x

Note: The 4-bromo substitution (25B) coupled with the secondary amine structure provides optimal halogen bonding and steric bulk, resulting in sub-nanomolar affinity (K


 = 0.5 nM) [3].

In Vitro Receptor Assays: IP1 Accumulation Protocol

To validate the functional agonism of synthesized 4-bromo phenethylamine secondary amines, researchers rely on downstream signaling assays. The 5-HT


 receptor is a G

/11-coupled GPCR. Agonism leads to the activation of Phospholipase C (PLC), which cleaves PIP

into Diacylglycerol (DAG) and Inositol Triphosphate (IP

). Because IP

is rapidly degraded, measuring Inositol Monophosphate (IP

) accumulation in the presence of Lithium Chloride (LiCl) serves as a robust, self-validating proxy for receptor activation [4].
Protocol 2: Functional Agonism via IP1 Accumulation
  • Cell Preparation: Plate HEK293 cells stably expressing the human 5-HT

    
     receptor into 384-well microplates.
    
  • Stimulation: Incubate the cells with varying concentrations of the secondary amine (e.g., 10

    
     to 10
    
    
    
    M) diluted in stimulation buffer containing 50 mM LiCl.
    • Causality: LiCl is mandatory as it inhibits inositol monophosphatase, preventing the degradation of IP

      
       into myo-inositol, thereby allowing IP
      
      
      
      to accumulate to detectable levels.
  • Lysis and Detection: After 60 minutes of incubation at 37°C, lyse the cells and introduce Homogeneous Time-Resolved Fluorescence (HTRF) reagents: a fluorophore-labeled anti-IP

    
     antibody and an IP
    
    
    
    -d2 fluorescent analog.
  • Quantification: Measure the Time-Resolved FRET signal. The endogenous IP

    
     generated by the secondary amine competitively displaces the IP
    
    
    
    -d2 analog from the antibody, resulting in a decrease in the FRET signal. Calculate the EC
    
    
    using non-linear regression.

Pathway L 25B-NBOMe (Secondary Amine) R 5-HT2A Receptor (GPCR) L->R High Affinity Binding (Ki ~0.5 nM) G Gq/11 Protein R->G Conformational Activation PLC Phospholipase C (PLC) G->PLC Effector Activation IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Cleavage DAG Diacylglycerol (DAG) PLC->DAG PIP2 Cleavage Ca Intracellular Ca2+ Release IP3->Ca ER Calcium Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Co-activation with Ca2+

Caption: Intracellular Gq/11 signaling cascade triggered by 25B-NBOMe agonism at the 5-HT2A receptor.

Conclusion

The transition from primary phenethylamines to 4-bromo phenethylamine secondary amines via


-benzyl substitution represents a masterclass in rational drug design. By leveraging indirect reductive amination, researchers can reliably synthesize compounds like 25B-NBOMe. The resulting secondary amines exploit specific lipophilic pockets within the 5-HT

receptor, driving sub-nanomolar affinities and profound G

-mediated intracellular signaling. Strict adherence to anhydrous synthetic conditions and robust IP

accumulation assays ensures high-fidelity data generation in the study of these potent neuromodulators.

References

  • Title: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes Source: nih.gov URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists Source: nih.gov URL: [Link]

  • Title: 25B-NBOMe Source: wikipedia.org URL: [Link]

  • Title: Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors Source: nih.gov URL: [Link]

  • Title: Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines Source: ojp.gov URL: [Link]

  • Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: mdpi.com URL: [Link]

CAS number and identifiers for 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: – Identifiers, Synthesis, and Applications

Executive Summary

2-(4-Bromophenyl)ethylamine (CAS 73918-56-6) is a halogenated phenethylamine derivative serving as a critical scaffold in medicinal chemistry.[1][2] Unlike its psychoactive methoxylated analogs (e.g., the "2C" series), this compound is primarily utilized as a versatile building block for synthesizing sulfonamides, isoquinolines, and receptor ligands. This guide provides a definitive reference for its chemical identity, validated synthesis protocols, and quality control measures.

Chemical Identity & Informatics

Accurate identification is paramount in automated high-throughput screening (HTS) and procurement to prevent costly synthesis errors.

Core Identifiers
Identifier TypeValueContext
CAS Number 73918-56-6 Primary Registry Number
IUPAC Name 2-(4-Bromophenyl)ethanamineOfficial Nomenclature
Common Synonyms 4-Bromophenethylamine; p-BromophenethylamineLaboratory Vernacular
MDL Number MFCD00008189Symyx / Biovia Database
PubChem CID 533915NCBI Database
Beilstein/Reaxys 2803886Organic Chemistry Database
Structural Informatics[4]
  • SMILES: NCCc1ccc(Br)cc1

  • InChI: InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2

  • InChIKey: ZSZCXAOQVBEPME-UHFFFAOYSA-N[3]

CRITICAL DISAMBIGUATION: Researchers must distinguish 2-(4-Bromophenyl)ethylamine from two structurally similar but functionally distinct compounds:

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A controlled psychoactive substance (CAS 66142-81-2).

  • 4-Bromoamphetamine (4-BA): An alpha-methylated neurotoxin (CAS 58400-88-7). 2-(4-Bromophenyl)ethylamine lacks the alpha-methyl group and the methoxy ring substitutions, rendering it a distinct chemical entity.

Physicochemical Profile

Understanding these properties is essential for designing extraction protocols and reaction conditions.[4]

PropertyMetricExperimental Note
Molecular Weight 200.08 g/mol Monoisotopic mass: 198.999
Appearance Colorless to light yellow liquidOxidizes/darkens upon air exposure
Boiling Point 63–72 °C @ 0.2 mmHgRequires high vacuum for distillation
Density 1.29 g/mL @ 25 °CDenser than water
pKa (Conjugate Acid) ~9.72Strongly basic; forms stable salts
Solubility Soluble in DCM, MeOH, THFSlightly soluble in water; extractable at pH > 11

Synthetic Pathways & Protocols

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the reduction of 4-bromophenylacetonitrile.

Pathway Visualization

The following diagram illustrates the primary synthesis route (Reduction) and a secondary route (Henry Reaction), highlighting the logic flow.

SynthesisPathways cluster_legend Legend Start1 4-Bromophenylacetonitrile (Nitrile Precursor) Reagent1 Reduction (BH3-THF or LiAlH4) Start1->Reagent1 Preferred Route Start2 4-Bromobenzaldehyde Reagent2 Henry Reaction (Nitromethane/NH4OAc) Start2->Reagent2 Alternative Inter1 4-Bromo-beta-nitrostyrene Reagent3 Reduction (LiAlH4) Inter1->Reagent3 Product 2-(4-Bromophenyl)ethylamine (Target) Reagent1->Product High Yield Reagent2->Inter1 Reagent3->Product key1 Precursor key2 Reaction Step key3 Target

Figure 1: Synthetic strategies for 2-(4-Bromophenyl)ethylamine. The nitrile reduction (top) is preferred for atom economy and avoidance of polymerization side-products.

Detailed Protocol: Nitrile Reduction

Objective: Synthesis of 2-(4-Bromophenyl)ethylamine from 4-bromophenylacetonitrile via Borane-THF reduction.

Reagents:

  • 4-Bromophenylacetonitrile (1.0 eq)

  • Borane-THF complex (1.0 M in THF, 3.0 eq)

  • Anhydrous THF (Solvent)[4]

  • Methanol (Quenching)

  • HCl (conc.)[5]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon or Nitrogen.

  • Dissolution: Dissolve 4-bromophenylacetonitrile (20 mmol) in anhydrous THF (50 mL). Cool to 0 °C in an ice bath.

  • Reduction: Add Borane-THF solution (60 mL, 60 mmol) dropwise via the addition funnel over 30 minutes. Caution: Exothermic.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quenching: Cool reaction to 0 °C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Caution: Hydrogen gas evolution.

  • Hydrolysis: Add conc. HCl (10 mL) and reflux for 1 hour to break the boron-amine complex.

  • Workup:

    • Concentrate in vacuo to remove THF/MeOH.

    • Basify the aqueous residue to pH 12 using 40% NaOH solution.

    • Extract with Dichloromethane (3 x 50 mL).

    • Dry combined organics over anhydrous

      
      , filter, and concentrate.[6][4]
      
  • Purification: Distill under high vacuum (approx. 70 °C @ 0.2 mmHg) or convert to HCl salt for recrystallization from Isopropanol/Ethanol.

Applications in Drug Discovery

This compound acts as a "privileged structure" due to the bioisosteric potential of the bromine atom (halogen bonding) and the flexibility of the ethylamine chain.

  • Fragment-Based Drug Design (FBDD): The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling, allowing rapid library expansion at the para-position.

  • GPCR Ligands: The phenethylamine core is intrinsic to ligands for trace amine-associated receptors (TAARs) and specific serotonin receptor subtypes.

  • Kinase Inhibitors: Used as a linker moiety in the synthesis of pyrazinoisoquinoline derivatives targeting kinase pathways.

Analytical Verification & Quality Control

Trustworthiness in data requires rigorous verification. Use the following decision tree to validate compound identity.

QC_Workflow Sample Synthesized/Purchased Sample HNMR 1H NMR (CDCl3) Sample->HNMR Check1 Diagnostic Signals: Triplets @ ~2.8-3.0 ppm (CH2) AB System @ ~7.1-7.4 ppm (Ar-H) HNMR->Check1 LCMS LC-MS (ESI+) Check1->LCMS Pass Fail REJECT / RE-PURIFY Check1->Fail Fail Check2 M+H = 200/202 (1:1 Isotope Pattern) LCMS->Check2 Purity HPLC Purity > 98%? Check2->Purity Pass Check2->Fail Fail Pass RELEASE FOR USE Purity->Pass Yes Purity->Fail No

Figure 2: Analytical Quality Control Workflow. The 1:1 isotopic ratio of Bromine (79Br/81Br) in MS is the definitive confirmation of the halogen presence.

Safety & Handling (GHS)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H318: Causes serious eye damage.[7]

  • Precautionary Measures:

    • Wear chemical-resistant gloves (Nitrile), goggles, and face shield.

    • Handle in a fume hood to avoid inhalation of vapors.

    • Storage: Store under inert gas (Argon) at 2–8 °C. The free base absorbs

      
       from air to form carbamates; the HCl salt is more stable.
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 533915, 4-Bromophenethylamine. Retrieved from [Link]

  • Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675. [Link]

  • Ham, J., et al. (2006). A facile one-pot preparation of alkyl aminoaryl sulfides. The Journal of Organic Chemistry, 71(15), 5781-5784. [Link]

Sources

Metabolic Stability of N-Isopropyl-4-Bromophenethylamine In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-isopropyl-4-bromophenethylamine represents a specific structural class of halogenated phenethylamines where the nitrogen atom is substituted with a sterically hindering isopropyl group. In the context of drug development and novel psychoactive substance (NPS) analysis, understanding the metabolic stability of this scaffold is critical.[1][2][3]

The N-isopropyl substitution is a strategic medicinal chemistry modification often used to modulate lipophilicity and protect the amine from rapid oxidative deamination by Monoamine Oxidases (MAO). However, this protection shifts the metabolic burden toward Cytochrome P450 (CYP) mediated N-dealkylation and aromatic hydroxylation.

This guide provides a definitive framework for evaluating the in vitro metabolic stability of N-isopropyl-4-bromophenethylamine, synthesizing established protocols for amphetamine-type stimulants with specific considerations for halogenated aromatics.

Predicted Metabolic Pathways (Mechanistic Grounding)

Before designing the assay, one must understand the "Metabolic Soft Spots" of the molecule. Based on Structure-Activity Relationships (SAR) of analogous compounds like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and N-alkylated amphetamines, the metabolic fate of N-isopropyl-4-bromophenethylamine is predicted to follow three primary vectors.

The Dominant Vector: Oxidative N-Dealkylation

The isopropyl group is susceptible to CYP450 attack (primarily CYP2D6 and CYP3A4). The mechanism involves hydroxylation at the


-carbon of the isopropyl group, forming an unstable carbinolamine intermediate, which spontaneously collapses to release acetone and the primary amine, 4-bromophenethylamine .
Secondary Vector: Aromatic Hydroxylation

The 4-bromo substituent deactivates the para-position, directing hydroxylation to the ortho or meta positions relative to the ethylamine chain. This is a Phase I transformation often followed by Phase II glucuronidation.

Minor Vector: Oxidative Deamination

While primary phenethylamines are prime substrates for MAO-A/B, the N-isopropyl group creates steric hindrance that significantly reduces MAO affinity. Consequently, deamination (leading to 4-bromophenylacetaldehyde) is expected to be a minor pathway in vitro unless the incubation time is extended or cytosolic fractions (containing high MAO titers) are used specifically.

Pathway Visualization

The following diagram illustrates the predicted metabolic tree and the logic flow for the stability assay.

MetabolicPathways cluster_legend Pathway Legend Parent N-isopropyl-4-bromophenethylamine (Parent) Inter1 Carbinolamine Intermediate Parent->Inter1 CYP450 (Hydroxylation) Met3 Ring-Hydroxy Metabolite Parent->Met3 CYP450 (Aromatic Oxidation) Met4 4-Bromophenyl- acetaldehyde Parent->Met4 MAO/CYP (Deamination - Minor) Met1 4-Bromophenethylamine (Primary Amine) Inter1->Met1 Spontaneous Collapse Met2 Acetone Inter1->Met2 Byproduct key Blue: Primary N-Dealkylation Path Yellow: Secondary Ring Oxidation Grey: Minor Deamination

Caption: Predicted Phase I metabolic map for N-isopropyl-4-bromophenethylamine showing N-dealkylation as the primary clearance route.

Experimental Protocol: Microsomal Stability Assay

To accurately measure the Intrinsic Clearance (


) and Half-life (

), we utilize a Human Liver Microsome (HLM) assay. This system is preferred over hepatocytes for this specific compound because the primary clearance (N-dealkylation) is CYP-mediated, and HLMs provide a concentrated source of these enzymes.
Reagents & Preparation
  • Test Compound: N-isopropyl-4-bromophenethylamine (10 mM stock in DMSO).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Propranolol or Tolbutamide).

Step-by-Step Workflow

Step 1: Pre-Incubation

  • Prepare a Master Mix in phosphate buffer containing HLMs (final protein conc. 0.5 mg/mL).

  • Spike the Test Compound into the Master Mix to a final concentration of 1 µM .

    • Note: 1 µM is chosen to ensure the reaction remains linear and below

      
       (Michaelis-Menten kinetics), avoiding enzyme saturation.
      
  • Aliquot 30 µL of the mixture into a 96-well plate.

  • Pre-incubate at 37°C for 10 minutes to equilibrate temperature.

Step 2: Reaction Initiation

  • Add 15 µL of pre-warmed NADPH Regenerating System to all "Active" wells.

  • Add 15 µL of Buffer (no NADPH) to "Control" wells (to monitor non-enzymatic degradation).

  • Start the timer immediately.

Step 3: Time-Point Sampling

  • At defined intervals (

    
     min), remove the specific wells or aliquots.
    
  • Immediate Quench: Add 150 µL of Ice-cold ACN + Internal Standard to the sample.

  • Vortex for 1 minute to ensure complete protein precipitation.

Step 4: Processing & Analysis

  • Centrifuge plates at 4,000 RPM for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Transition: Monitor Parent [M+H]+ -> Fragment (likely tropylium ion or loss of isopropyl amine).

Data Analysis & Interpretation

The raw area ratios (Analyte/Internal Standard) are converted to "% Parent Remaining" relative to the


 time point.
Calculation Logic

The depletion of the parent compound typically follows pseudo-first-order kinetics.

  • Plot:

    
     vs. Time (minutes).
    
  • Slope (

    
    ):  Determine the negative slope of the linear regression line.
    
  • In Vitro Half-Life (

    
    ): 
    
    
    
    
    [1]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Reference Data Table (Hypothetical/Target Values)

Use this table to benchmark your results. High clearance suggests the isopropyl group is not providing sufficient metabolic protection.

ParameterLow StabilityModerate StabilityHigh Stability
Half-Life (

)
< 15 min15 - 60 min> 60 min

(

)
> 4612 - 46< 12
Likely In Vivo Fate Rapid First-Pass EffectModerate BioavailabilityHigh Bioavailability

Protocol Visualization

The following diagram details the operational workflow for the stability assay, ensuring reproducibility.

AssayWorkflow Start Start: Master Mix Prep (Buffer + HLM + Compound) PreInc Pre-Incubation 37°C, 10 min Start->PreInc Split Split into Wells PreInc->Split Init Add NADPH (Initiate Reaction) Split->Init Active Arm Control Add Buffer Only (Neg. Control) Split->Control Control Arm Sampling Sampling Loop (0, 5, 15, 30, 60 min) Init->Sampling Control->Sampling Quench Quench with Ice-Cold ACN (+ Internal Standard) Sampling->Quench At Time T Centrifuge Centrifuge & LC-MS/MS Quench->Centrifuge

Caption: Step-by-step HLM stability assay workflow from incubation to LC-MS/MS analysis.

References

  • National Institutes of Health (NIH). (2000). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. PubMed. Retrieved from [Link]

  • MDPI. (2019). In Vitro Metabolism of 25B-NBF in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. Retrieved from [Link]

  • PubChem. 4-Bromo-N,N-diisopropylbenzylamine Compound Summary. Retrieved from [Link]

Sources

pKa values and basicity of 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa and Basicity of 2-(4-Bromophenyl)ethylamine

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule and, consequently, its behavior in biological systems. For researchers and professionals in drug development, a thorough understanding of a compound's pKa is fundamental to predicting its solubility, absorption, distribution, metabolism, and target engagement. This guide provides a comprehensive technical overview of the pKa and basicity of 2-(4-Bromophenyl)ethylamine, a key intermediate in synthetic and medicinal chemistry. We will explore the theoretical underpinnings of its basicity, detail rigorous experimental and computational methods for pKa determination, and discuss the profound implications of this value in a pharmaceutical context.

Introduction: The Significance of Basicity in Drug Design

2-(4-Bromophenyl)ethylamine is a primary arylethylamine whose structure is a common motif in pharmacologically active compounds. Its utility as a synthetic building block stems from the reactivity of both the primary amine and the bromo-substituted aromatic ring.[1] The basicity of the ethylamine moiety, quantified by the pKa of its conjugate acid, is a pivotal determinant of the molecule's properties.

At a given pH, the pKa value dictates the equilibrium between the uncharged (lipophilic) form and the protonated, charged (hydrophilic) form. This equilibrium influences:

  • Aqueous Solubility: The charged form is generally more soluble in aqueous environments like the cytoplasm or blood plasma.

  • Membrane Permeability: The neutral, uncharged form is typically better able to cross lipid bilayer membranes, a key step in drug absorption (e.g., in the gut) and distribution.[2]

  • Target Binding: The ability to form ionic bonds or hydrogen bonds at a receptor site is often dependent on the protonation state of the molecule.[3]

Therefore, an accurate characterization of the pKa of 2-(4-Bromophenyl)ethylamine is not merely an academic exercise but a prerequisite for its rational application in drug discovery and development.

Theoretical Framework: Understanding the Basicity of an Arylethylamine

The basicity of an amine is defined by the equilibrium of its reaction with a proton (H⁺). For 2-(4-Bromophenyl)ethylamine (Ar-CH₂CH₂-NH₂), the relevant equilibrium is the dissociation of its conjugate acid (Ar-CH₂CH₂-NH₃⁺):

Ar-CH₂CH₂-NH₃⁺ + H₂O ⇌ Ar-CH₂CH₂-NH₂ + H₃O⁺

The pKa is the negative logarithm of the acid dissociation constant (Ka) for this reaction. A lower pKa value signifies a stronger conjugate acid and, consequently, a weaker base.

Structural Influences on Basicity

Several structural features determine the basicity of 2-(4-Bromophenyl)ethylamine:

  • Alkylamine vs. Arylamine Character: Unlike anilines, where the nitrogen lone pair is directly conjugated with the aromatic ring, the ethyl spacer in phenethylamines isolates the amino group.[4][5] This prevents significant resonance delocalization of the nitrogen lone pair into the ring, making phenethylamines much stronger bases than anilines and closer in strength to simple alkylamines. For comparison, the pKa of the anilinium ion is ~4.6, whereas the pKa of the conjugate acid of phenethylamine is 9.83.[4][6]

  • Substituent Effects on the Aromatic Ring: While the ethyl spacer prevents direct resonance, substituents on the phenyl ring still exert electronic effects that modulate the basicity of the amine. These effects are transmitted primarily through induction.

    • Inductive Effect (-I): The bromine atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds. This inductive pull makes the ring more electron-poor, which in turn slightly destabilizes the positive charge on the distant ammonium group of the conjugate acid. This effect leads to a decrease in basicity (a lower pKa) compared to the unsubstituted phenethylamine.[4][7]

    • Resonance Effect (+R): The bromine atom has lone pairs of electrons that can be donated into the aromatic pi-system. This resonance effect is electron-donating but is generally weaker than the inductive effect for halogens.

For 2-(4-Bromophenyl)ethylamine, the dominant electron-withdrawing inductive effect of the para-bromo substituent results in the amine being slightly less basic than the parent phenethylamine.

Physicochemical Data and pKa Value

The fundamental properties of 2-(4-Bromophenyl)ethylamine are summarized below. The pKa value presented is a computationally predicted value, which is common for commercial chemicals where experimental determination has not been published.[8][9]

PropertyValueReference(s)
Molecular Formula C₈H₁₀BrN[8][10][11]
Molar Mass 200.08 g/mol [8][10][11]
Appearance Colorless to light yellow liquid[11][12]
Boiling Point 63-72 °C at 0.2 mmHg[8][9]
Density 1.29 g/mL at 25 °C[8][9][10]
pKa (Conjugate Acid) 9.72 ± 0.10 (Predicted) [8][9][11]
Solubility Slightly soluble in water[8][11]

As predicted by theory, the pKa of 9.72 for the conjugate acid of 2-(4-Bromophenyl)ethylamine is slightly lower than the experimental pKa of 9.83 for the conjugate acid of unsubstituted phenethylamine, reflecting the base-weakening inductive effect of the bromine atom.[6]

Methodologies for pKa Determination

While predicted values are useful for initial assessment, rigorous drug development requires experimentally validated data. Potentiometric and spectrophotometric titrations are two gold-standard methods for this purpose.

Experimental Protocol: Potentiometric Titration

This method involves monitoring pH as a titrant is added to the sample, allowing for the direct determination of the pKa from the titration curve.[13][14][15] It is a highly accurate and widely used technique.[14]

Detailed Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[16]

  • Sample Preparation: Accurately prepare a solution of 2-(4-Bromophenyl)ethylamine in deionized water (e.g., 20 mL of a 1 mM solution). To ensure a constant ionic environment, add a background electrolyte like 0.15 M KCl.[16]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen gas to eliminate dissolved CO₂, which can interfere with the titration of a basic compound.[16]

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after the value has stabilized at each step.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoidal curve. This point can be determined accurately by analyzing the first or second derivative of the titration curve.[15]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare Amine Solution (with KCl) Calibrate->Prepare Setup Assemble Titration Cell (N2 Purge, 25°C) Prepare->Setup Titrate Add Standard HCl Incrementally Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative pKa Determine pKa (at Inflection Point) Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Spectrophotometric Titration

This technique is particularly useful for aromatic compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.[17] It relies on measuring absorbance at various pH values to determine the ratio of the protonated and neutral species.[18][19]

Detailed Methodology:

  • Spectral Scans: Record the full UV-Vis absorbance spectrum of 2-(4-Bromophenyl)ethylamine in highly acidic (e.g., pH 2, where the molecule is fully protonated) and highly basic (e.g., pH 12, where it is fully neutral) solutions to identify the wavelengths of maximum absorbance (λ_max) for both species.

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., from pH 8.5 to 11.0 in 0.2 pH unit increments).

  • Sample Measurement: Prepare a set of solutions with a constant concentration of the amine in each of the prepared buffers. Measure the absorbance of each solution at a chosen analytical wavelength (typically the λ_max of either the acidic or basic form).

  • Data Analysis: Plot absorbance versus pH. The data will form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.[2] Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Scan Scan Spectra at Extreme pH (2 & 12) Identify Identify λmax for Acidic & Basic Forms Scan->Identify Buffers Prepare Buffer Series (pH 8.5 - 11.0) Identify->Buffers Samples Prepare Amine Samples in Each Buffer Buffers->Samples Measure Measure Absorbance at Analytical λ Samples->Measure Plot Plot Absorbance vs. pH Measure->Plot Fit Fit Data to Sigmoidal Curve Plot->Fit pKa Determine pKa (at Inflection Point) Fit->pKa

Caption: Workflow for pKa determination by spectrophotometry.

Computational pKa Prediction

In silico methods are indispensable in modern drug discovery for high-throughput screening and lead optimization.[20] These methods can provide accurate pKa predictions before a compound is synthesized.[21]

  • Quantum Mechanical (QM) Methods: These approaches calculate the Gibbs free energy change of the protonation/deprotonation reaction.[22] High-level methods like Density Functional Theory (DFT) combined with a solvation model (e.g., SMD or PCM) can yield highly accurate pKa values.[23][24]

  • Empirical and QSAR Methods: Tools like ACD/Labs and ChemAxon use large databases of experimental pKa values to build predictive models.[25] They often rely on Hammett-type equations that correlate pKa with electronic substituent constants (σ), providing rapid and reliable predictions for common functional groups.

G cluster_input Input cluster_calc Calculation Engine cluster_output Output Structure Input 3D Structure of Molecule Protonated Generate Protonated (Conjugate Acid) State Structure->Protonated Optimize Optimize Geometries (Neutral & Protonated) Protonated->Optimize Energy Calculate Free Energies (with Solvation Model) Optimize->Energy DeltaG Calculate ΔG of Reaction Energy->DeltaG pKa Calculate pKa from ΔG DeltaG->pKa

Caption: General workflow for computational QM-based pKa prediction.

Conclusion: Practical Implications in the Laboratory

The pKa of 2-(4-Bromophenyl)ethylamine's conjugate acid, predicted to be ~9.72, indicates it is a moderately strong base. At physiological pH (~7.4), it will exist almost entirely in its protonated, cationic form (>99%). This has critical consequences for its use in drug development:

  • Its high degree of ionization confers good aqueous solubility, which is advantageous for formulation and in vivo administration.

  • Its charged state will dominate its interaction with biological targets, favoring ionic bonds with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.

  • Its low concentration of the neutral form at physiological pH suggests that passive diffusion across biological membranes may be limited, a factor that must be considered in designing molecules for oral absorption or central nervous system penetration.

References

  • ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine. Retrieved from [Link][8]

  • Ho, J., & Coote, M. L. (2019). Accurate pKa Evaluations for Complex Bio-Organic Molecules in Aqueous Media. Journal of Chemical Theory and Computation, 15(11), 6393–6404. Retrieved from [Link][21]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link][25]

  • Defense Technical Information Center. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link][17]

  • Fiveable. (2025, August 15). Basicity of Arylamines. Retrieved from [Link]

  • Nakai, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7548. Retrieved from [Link][22]

  • Local Pharma Guide. (n.d.). CAS NO. 73918-56-6 | 2-(4-Bromophenyl)ethylamine | C8H10BrN. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2024, September 30). 24.4: Basicity of Arylamines. Retrieved from [Link][4]

  • Chemdad. (n.d.). 2-(4-Bromophenyl)ethylamine. Retrieved from [Link][11]

  • InSilicoMinds. (2024, July 12). Determination of proton affinities and pKa values of small organic molecules. Retrieved from [Link][26]

  • Scribd. (n.d.). Basicity of Amines and Arylamines. Retrieved from [Link]

  • Al-Ghamdi, A. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4220. Retrieved from [Link][14]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link][20]

  • Chemistry LibreTexts. (2025, April 2). 2.3: Basicity of Arylamines. Retrieved from [Link][5]

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. Retrieved from [Link][27]

  • Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. Retrieved from [Link][28]

  • ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • DOI. (n.d.). Detailed procedure for calculating pKa. Retrieved from [Link]

  • van der Meulen, I., & Leurs, R. (2010). Development of Methods for the Determination of pKa Values. Bioanalytical Reviews, 1(1), 39-55. Retrieved from [Link][15]

  • Rojas-Hernández, A., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Solution Chemistry, 43, 1934-1943. Retrieved from [Link][18]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][16]

  • ResearchGate. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link][19]

  • Ram, H. N. A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s534-s543. Retrieved from [Link][2]

  • Thermo Scientific Alfa Aesar. (n.d.). 2-(4-Bromophenyl)ethylamine, 98% 5 g. Retrieved from [Link][1]

  • Chen, Y., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 26(11), 3298. Retrieved from [Link]

  • Grillo, G., et al. (2020). New Insights in the Computational pKb Determination of Primary Amines and Anilines. ChemistryOpen, 9(7), 748-756. Retrieved from [Link][23]

  • ResearchGate. (2023). Unveiling the Antioxidant Potential of Newly Designed Phenylethylamine Derivatives Through Computational Chemistry: Significance of Acid Dissociation Constants. Retrieved from [Link]

  • American Chemical Society. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for synthesis related to bromophenyl compounds. Retrieved from [Link]

  • Jensen, J. H., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 3, e1127. Retrieved from [Link][29]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link][6]

  • Galano, A., et al. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Journal of Physical Chemistry B, 121(27), 6639-6649. Retrieved from [Link][24]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2014, August 29). 8.17: The Effect of Substituents on pKa. Retrieved from [Link][30]

  • Kim, D. I., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Frontiers in Chemistry, 6, 239. Retrieved from [Link][3]

  • Scilit. (n.d.). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Retrieved from [Link]

  • PubChem. (n.d.). [2-(4-bromophenyl)ethyl]dimethylamine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It prioritizes high-fidelity synthesis, atom economy, and the preservation of the sensitive aryl-bromide moiety.

CAS: 73918-56-6 | MW: 200.08 g/mol Synonyms: 4-Bromophenethylamine; p-Bromophenethylamine Target Audience: Medicinal Chemists, Process Chemists, Academic Researchers[1]

Introduction & Strategic Analysis

2-(4-Bromophenyl)ethylamine is a critical "scaffold-level" building block in medicinal chemistry.[1] It serves as a precursor for sulfonamides, ureas, and complex heterocycles found in GPCR ligands and kinase inhibitors.

The primary synthetic challenge is the chemoselective reduction of the nitrogen-containing precursor (nitrile or nitroalkene) without causing hydrodehalogenation (loss of the bromine atom). Standard catalytic hydrogenation (Pd/C, H2) often strips the aryl bromide, leading to the unsubstituted phenethylamine impurity.

This guide presents two validated protocols designed to bypass this failure mode:

  • Protocol A (The "Gold Standard"): Borane-THF reduction of 4-bromophenylacetonitrile.

  • Protocol B (The "Modern Bench" Method): NaBH4/CuCl2 reduction of 4-bromo-

    
    -nitrostyrene.[1]
    
Retrosynthetic Logic

The following diagram illustrates the strategic disconnections available for this target.

Retrosynthesis Target 2-(4-Bromophenyl)ethylamine (Target) Nitrile 4-Bromophenylacetonitrile (Commercial Precursor) Target->Nitrile Reduction (Protocol A) (Avoids Debromination) Nitrostyrene 4-Bromo-beta-nitrostyrene Target->Nitrostyrene Reduction (Protocol B) (NaBH4/CuCl2) Aldehyde 4-Bromobenzaldehyde Nitrostyrene->Aldehyde Henry Reaction (Nitromethane/NH4OAc)

Figure 1: Retrosynthetic analysis showing the two primary routes. Protocol A utilizes the commercially available nitrile, while Protocol B builds from the aldehyde via a Henry reaction.

Comparative Method Analysis

FeatureProtocol A: Borane-THF ReductionProtocol B: NaBH4 / CuCl2 Reduction
Precursor 4-Bromophenylacetonitrile4-Bromo-

-nitrostyrene
Reagents BH3[1]·THF (1M), HClNaBH4, CuCl2·2H2O, iPrOH
Chemo-selectivity Excellent (Br retained)Excellent (Br retained)
Operational Difficulty Moderate (Requires inert atm, quenching)Low (Open flask possible, mild)
Scalability High (Industrial standard)Moderate (Exothermic H2 evolution)
Primary Risk Moisture sensitivity of BoraneVigorous foaming during NaBH4 addition

Protocol A: Borane-THF Reduction of Nitriles

Rationale: Borane complexes reduce nitriles to primary amines through a borazine intermediate.[1] unlike LiAlH4, Borane is electrophilic and tolerates aryl halides well, minimizing the risk of debromination.

Materials
  • Substrate: 4-Bromophenylacetonitrile (10 mmol, 1.96 g)

  • Reagent: Borane-tetrahydrofuran complex (BH3[1]·THF), 1.0 M solution in THF (15 mL, 15 mmol, 1.5 eq).

  • Solvent: Anhydrous THF (dried over sieves).

  • Quench: Methanol, 6M HCl.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of nitrogen.[1]

  • Dissolution: Charge the flask with 4-Bromophenylacetonitrile (1.96 g) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the BH3·THF solution (15 mL) via a cannula or oven-dried syringe dropwise over 15 minutes. Caution: BH3 is pyrophoric; ensure needle tips are submerged.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat the mixture to a gentle reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The nitrile spot (

    
    ) should disappear.
    
  • Hydrolysis (Critical Step): Cool the mixture to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane (vigorous H2 evolution).

  • De-complexation: The amine forms a stable complex with boron.[1] To break this, add 6M HCl (10 mL) carefully. Heat the mixture to reflux for 1 hour.

  • Workup:

    • Cool to room temperature and concentrate in vacuo to remove THF/MeOH.

    • Dilute the aqueous residue with water (20 mL).

    • Wash with Diethyl Ether (

      
       mL) to remove non-basic impurities.[1]
      
    • Basify the aqueous layer to pH >12 using 40% NaOH solution (keep cool).

    • Extract the free amine with Dichloromethane (DCM,

      
       mL).
      
    • Dry combined organics over anhydrous

      
      , filter, and evaporate to yield the crude oil.
      

Protocol B: NaBH4 / CuCl2 Reduction of Nitrostyrenes

Rationale: This "one-pot" reduction uses in situ generated Copper(0) nanoparticles (from CuCl2 + NaBH4) to catalyze the reduction.[2] Literature confirms this method is highly selective for preserving halogens on the aromatic ring, unlike LiAlH4 or catalytic hydrogenation.[3]

Materials
  • Substrate: 4-Bromo-

    
    -nitrostyrene (5 mmol, 1.14 g). (Synthesized via Henry reaction of 4-bromobenzaldehyde + nitromethane).
    
  • Reducing Agent: Sodium Borohydride (NaBH4) (35 mmol, 1.32 g, 7 eq).

  • Catalyst: Copper(II) Chloride dihydrate (CuCl2·2H2O) (0.5 mmol, 85 mg, 0.1 eq).

  • Solvent: Isopropanol (IPA) / Methanol mixture or Ethanol.[1]

Step-by-Step Methodology
  • Setup: Use a 250 mL RBF with a large magnetic stir bar (vigorous stirring is essential). Fit with a reflux condenser.[1][4][5]

  • Solvation: Dissolve 4-Bromo-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -nitrostyrene (1.14 g) in Ethanol or IPA (30 mL). Add the CuCl2[2]·2H2O (85 mg).[1] The solution will turn green/blue.[1]
    
  • Reduction:

    • Add NaBH4 (1.32 g) portion-wise over 30 minutes.

    • Warning: The reaction is exothermic and produces significant hydrogen gas.[1] The solution will turn black as colloidal Copper(0) forms.

  • Completion: Stir at room temperature for 1 hour, then heat to 50°C for 30 minutes to ensure completion.

  • Workup:

    • Quench by adding water (50 mL) followed by 25% aqueous ammonia (5 mL) to complex the copper salts (turns deep blue).

    • Extract with EtOAc (

      
       mL).[1]
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      

Purification & Storage (The Hydrochloride Salt)

Freebase amines oxidize and absorb


 rapidly (forming carbamates). It is strongly recommended  to store this compound as the Hydrochloride (HCl) salt.
Salt Formation Protocol
  • Dissolve the crude freebase oil in a minimum amount of dry Diethyl Ether or Isopropanol.[1]

  • Add 2M HCl in Diethyl Ether (or concentrated aqueous HCl dropwise) until the solution is acidic (pH 2).

  • A white precipitate will form immediately.[1]

  • Cool in a freezer (-20°C) for 2 hours.

  • Filter the solids, wash with cold ether, and dry under vacuum.

Storage: Store the HCl salt in a desiccator at room temperature. It is stable for years.[1]

Characterization Data

Verify the product using the following spectral signatures.

  • Appearance: Freebase is a clear/pale yellow liquid; HCl salt is a white crystalline solid.[1]

  • Boiling Point (Freebase): 72 °C at 0.2 mmHg.[1][6][7]

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.42 (d, J=8.4 Hz, 2H, Ar-H meta to alkyl)
      
    • 
       7.08 (d, J=8.4 Hz, 2H, Ar-H ortho to alkyl)
      
    • 
       2.95 (t, J=6.8 Hz, 2H, 
      
      
      
      )
    • 
       2.70 (t, J=6.8 Hz, 2H, 
      
      
      
      )
    • 
       1.20 (br s, 2H, 
      
      
      
      )
  • MS (ESI): m/z calculated for

    
     (characteristic 1:1 Br isotope pattern).
    

Experimental Workflow Diagram

Workflow Start Start: 4-Bromophenylacetonitrile Reagent Add BH3·THF (1.5 eq) 0°C -> Reflux Start->Reagent Quench Quench: MeOH (Careful!) Hydrolysis: 6M HCl, Reflux 1h Reagent->Quench 4-6 hrs Workup Acid/Base Extraction 1. Wash Acidic (remove neutrals) 2. Basify (pH >12) 3. Extract DCM Quench->Workup Salt Salt Formation Add HCl/Ether -> Filter Workup->Salt Final Product: 2-(4-Bromophenyl)ethylamine HCl Salt->Final

Figure 2: Operational workflow for Protocol A (Borane Reduction).

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. Retrieved from

  • Organic Chemistry Portal. (2009).[1] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. J. Org.[1] Chem. 74, 1964-1970.[1][8] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Facile one-pot reduction of

    
    -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC. Retrieved from 
    
  • PubChem. (2025).[1] 2-(4-Bromophenyl)ethylamine Compound Summary. Retrieved from

  • Organic Syntheses. (2011). Synthesis of N-Acetyl Enamides. Org. Synth. 2011, 88, 1-11. (Reference for handling bromophenyl derivatives). Retrieved from

Sources

Reductive amination procedures to synthesize N-isopropyl-4-bromophenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-isopropyl-4-bromophenethylamine via Reductive Amination

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1] This reaction class is invaluable for converting simple carbonyl compounds and amines into more complex amine architectures, which are ubiquitous in biologically active molecules.[1][2] This guide provides a detailed exploration of the synthesis of N-isopropyl-4-bromophenethylamine, a substituted phenethylamine, from 4-bromophenylacetone and isopropylamine.

This document offers a comprehensive overview of the underlying mechanisms, a comparative analysis of common synthetic methodologies, and detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The procedures are designed to be self-validating, incorporating in-process monitoring, purification, and final product characterization.

Mechanistic Foundation of Reductive Amination

The synthesis of N-isopropyl-4-bromophenethylamine via reductive amination is fundamentally a two-stage process. This transformation hinges on the initial reaction between a carbonyl compound (4-bromophenylacetone) and a primary amine (isopropylamine) to form a Schiff base, specifically an imine intermediate. This imine, or its protonated form, the iminium ion, is subsequently reduced to yield the final secondary amine.[3][4]

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the C=N double bond of the imine/iminium ion over the C=O bond of the starting ketone.[4] This selectivity allows for "direct" or "one-pot" procedures where the ketone, amine, and reducing agent are all present in the same vessel.[5]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction 4_Bromo_Ketone 4-Bromophenylacetone Imine_Intermediate Imine Intermediate 4_Bromo_Ketone->Imine_Intermediate + H⁺, - H₂O Isopropylamine Isopropylamine Isopropylamine->Imine_Intermediate + H⁺, - H₂O Iminium_Ion Iminium Ion Imine_Intermediate->Iminium_Ion + H⁺ Final_Product N-isopropyl-4- bromophenethylamine Iminium_Ion->Final_Product Hydride Attack Iminium_Ion->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Comparative Analysis of Synthetic Methodologies

The choice of reducing agent is critical and dictates the experimental setup. Three primary methods are prevalent, each with distinct advantages and considerations.

ParameterCatalytic HydrogenationSodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Procedure Type One-PotTypically Two-Step (Indirect)One-Pot (Direct)
Reducing Agent Hydrogen Gas (H₂)Sodium BorohydrideSodium Triacetoxyborohydride
Selectivity HighModerate; can reduce starting ketoneHigh; selectively reduces iminium ion[6][7][8]
Reaction Conditions Elevated pressure (1-10 bar H₂), 40-80°C0°C to Room TemperatureRoom Temperature
Solvents Methanol, EthanolMethanol, EthanolDichloroethane (DCE), Tetrahydrofuran (THF)[8]
Advantages Economical, scalable, "green" byproducts (none)[6][9]Inexpensive, readily availableMild conditions, high selectivity, excellent yields[10]
Disadvantages Requires specialized high-pressure equipmentRequires imine pre-formation to avoid side reactions[11]Higher reagent cost, moisture-sensitive

Expert Rationale: For laboratory-scale synthesis where convenience and selectivity are paramount, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[7][10] Its mild nature and remarkable ability to reduce the intermediate iminium ion much faster than the starting ketone allow for a streamlined one-pot procedure with minimal side-product formation.[8] For larger-scale industrial applications, catalytic hydrogenation offers superior atom economy and cost-effectiveness, though it necessitates specialized equipment.[9][12]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of N-isopropyl-4-bromophenethylamine.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method is prized for its operational simplicity and high efficiency.[8]

G start Start combine Combine 4-bromophenylacetone, isopropylamine, and DCE. Stir for 20 min. start->combine add_stab Add NaBH(OAc)₃ portion-wise. combine->add_stab react Stir at room temperature for 12-24 hours. Monitor by TLC. add_stab->react quench Quench with saturated aqueous NaHCO₃. react->quench extract Extract with CH₂Cl₂ or Ethyl Acetate. quench->extract wash_dry Wash organic layer with brine, dry over Na₂SO₄. extract->wash_dry purify Concentrate and purify via column chromatography. wash_dry->purify end Final Product purify->end

Caption: Workflow for one-pot reductive amination using NaBH(OAc)₃.

Materials and Reagents:

  • 4-bromophenylacetone

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

  • Silica gel

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-bromophenylacetone (1.0 eq).

  • Dissolve the ketone in 1,2-dichloroethane (DCE) (approx. 5-10 mL per gram of ketone).

  • Add isopropylamine (1.2 - 1.5 eq) to the solution and stir at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.[13]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-isopropyl-4-bromophenethylamine.[14]

Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)

This classic approach separates the imine formation and reduction steps, offering a more controlled, albeit longer, procedure.[15]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Work-up & Purification start Start combine_imine Combine 4-bromophenylacetone and isopropylamine in MeOH. Stir for 1-2 hours. start->combine_imine cool Cool mixture to 0°C (ice bath). combine_imine->cool add_nabh4 Add NaBH₄ portion-wise. Keep temp < 10°C. cool->add_nabh4 react_reduce Warm to room temperature. Stir for 2-4 hours. add_nabh4->react_reduce workup Add water, concentrate, and extract with ether. react_reduce->workup wash_dry_purify Wash, dry, and purify via chromatography. workup->wash_dry_purify end Final Product wash_dry_purify->end

Caption: Workflow for two-step reductive amination using NaBH₄.

Materials and Reagents:

  • 4-bromophenylacetone

  • Isopropylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-bromophenylacetone (1.0 eq) in methanol (5-10 mL per gram). Add isopropylamine (1.5-2.0 eq) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly and carefully add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by adding water. Remove most of the methanol via rotary evaporation.

  • Extract the aqueous residue three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography as described in Protocol 1.

Product Characterization

Confirming the structure and purity of the synthesized N-isopropyl-4-bromophenethylamine is essential. The following data are typical for this compound.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.0 (septet, 1H, CH(CH₃)₂), ~2.8 (m, 2H, Ar-CH₂), ~2.6 (m, 2H, CH₂-NH), ~1.5 (br s, 1H, NH), ~1.1 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~140 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~120 (Ar-C-Br), ~51 (CH₂-NH), ~48 (CH(CH₃)₂), ~36 (Ar-CH₂), ~23 (CH(CH₃)₂)
GC-MS (EI) m/z: Expected molecular ion peak [M]⁺ and [M+2]⁺ due to bromine isotope pattern. Key fragments from benzylic cleavage (loss of the isopropylamine sidechain) and α-cleavage (loss of a methyl group from the isopropyl moiety).[16][17]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium borohydride and sodium triacetoxyborohydride react with water and acids to produce flammable hydrogen gas. Quench reactions carefully and slowly.

  • 4-bromophenylacetone is a lachrymator and should be handled with care.

  • Isopropylamine is a volatile, flammable, and corrosive base.

  • Organic solvents like DCE, DCM, Methanol, and Ether are flammable and should be kept away from ignition sources.

Conclusion

The synthesis of N-isopropyl-4-bromophenethylamine is effectively achieved through reductive amination of 4-bromophenylacetone. While several methods exist, the one-pot procedure using sodium triacetoxyborohydride offers a superior combination of efficiency, selectivity, and operational simplicity for laboratory-scale synthesis.[8][10] The classic two-step method using sodium borohydride remains a viable and cost-effective alternative. Proper execution of the reaction, coupled with rigorous purification and characterization, will reliably yield the desired product in high purity. These protocols provide a robust foundation for researchers synthesizing substituted phenethylamines for applications in drug discovery and development.

References

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Khan Academy. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Horn, C. V., & Fitzgerald, R. L. (n.d.). GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines. Journal of Analytical Toxicology. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. [Link]

  • ResearchGate. (2025). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • KoreaScience. (2024). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]

  • Organic Chemistry Portal. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]

  • Organic Syntheses. (n.d.). Procedure for N-(1-(4-Bromophenyl)vinyl)acetamide. [Link]

  • Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for N-benzyl-4-bromobenzamide. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzylamine. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]

Sources

Application Note: Strategies for the Suzuki-Miyaura Cross-Coupling of 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-(4-Bromophenyl)ethylamine (4-bromophenethylamine) is a highly versatile electrophilic building block in medicinal chemistry. It is frequently utilized in the synthesis of phenethylamine-derived therapeutics, including 5-HT2A receptor agonists, dopamine transport modulators, and complex biaryl alkaloids[1].

However, executing a Suzuki-Miyaura cross-coupling on this substrate presents a fundamental chemoselectivity challenge: the presence of an unprotected, highly nucleophilic primary aliphatic amine. In a standard palladium-catalyzed cycle, the primary amine acts as a strong


-donor. Following the oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) intermediate is highly electrophilic. The basic lone pair of the free amine can outcompete the boronic acid or the base for coordination to this Pd(II) center. This forms a stable, unreactive off-cycle complex, effectively poisoning the catalyst and halting transmetalation. Furthermore, under strongly basic conditions, the amine can undergo competing Buchwald-Hartwig amination, leading to unwanted oligomerization.

To successfully couple this molecule, chemists must either eliminate the amine's nucleophilicity via a protecting group[2] or employ advanced ligand design and pH control to sterically or electronically prevent coordination[3],[4].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd + Ar-Br TransMet Transmetalation Boronic Acid Entry OxAdd->TransMet + Ar'-B(OH)2 Poison Off-Cycle State Amine Coordination OxAdd->Poison Free -NH2 Interference RedElim Reductive Elimination Biaryl Formation TransMet->RedElim Base RedElim->Pd0 - Product Poison->OxAdd Bulky Ligands / Protonation

Catalytic cycle of Suzuki coupling showing Pd-amine off-cycle trapping and mitigation.

Strategic Workflows

Workflow Start 2-(4-Bromophenyl)ethylamine RouteA Route A: Protection Start->RouteA RouteB Route B: Direct Coupling Start->RouteB Boc N-Boc Protection (Boc2O, Et3N) RouteA->Boc SuzA Standard Suzuki (Pd(dppf)Cl2, K2CO3) Boc->SuzA Deprot Deprotection (TFA or HCl) SuzA->Deprot End Biaryl Ethylamine Product Deprot->End SuzB Modified Suzuki (Pd(OAc)2, XPhos, K3PO4) RouteB->SuzB SuzB->End

Comparative workflows for the Suzuki coupling of 2-(4-bromophenyl)ethylamine.

Quantitative Data & Optimization

The following table summarizes the optimized parameters for both strategies based on empirical screening and literature precedents[2],[3],[4].

StrategyCatalyst / LigandBaseSolvent SystemTemp (°C)Typical YieldMechanistic Rationale
N-Boc Protected Pd(dppf)Cl

K

CO

1,4-Dioxane / H

O (4:1)
9085–95%Boc group delocalizes the nitrogen lone pair, eliminating nucleophilicity and preventing Pd coordination.
Unprotected (Ligand Control) Pd(OAc)

/ XPhos
K

PO

Toluene / H

O (10:1)
10070–85%Bulky biaryl phosphines sterically block amine coordination while allowing outer-sphere transmetalation.
Unprotected (pH Control) Pd(OAc)

/ CataCXium PtB
Buffered (pH 4.5)Water / EtOH8060–80%Amine is protonated to a non-coordinating ammonium salt; requires highly active, electron-rich ligands.

Experimental Protocols

Protocol 1: The Protection Route (High Yield, High Reliability)

Causality: Converting the amine to a tert-butyl carbamate (Boc) delocalizes the nitrogen lone pair into the adjacent carbonyl group. This completely neutralizes its ability to coordinate to palladium, allowing the use of standard, inexpensive catalysts like Pd(dppf)Cl


[2].

Step-by-Step Methodology:

  • Protection: Dissolve 2-(4-Bromophenyl)ethylamine (10.0 mmol, 1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (50 mL). Add triethylamine (12.0 mmol, 1.2 equiv) followed by dropwise addition of Boc
    
    
    O (11.0 mmol, 1.1 equiv) at 0 °C. Stir at room temperature for 4 hours.
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with CH
    
    
    
    Cl
    
    
    (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo to yield N-Boc-2-(4-bromophenyl)ethylamine.
  • Coupling Preparation: In an oven-dried Schlenk flask, combine the protected bromide (5.0 mmol, 1.0 equiv), the desired arylboronic acid (6.0 mmol, 1.2 equiv), Pd(dppf)Cl

    
     (0.25 mmol, 5 mol%), and K
    
    
    
    CO
    
    
    (10.0 mmol, 2.0 equiv).
  • Reaction: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 25 mL). Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation & Isolation: Monitor via TLC (Hexanes/EtOAc). The highly polar starting amine will not be visible, but the Boc-protected intermediate will show a distinct spot (R

    
     ~0.5 in 4:1 Hex/EtOAc). Once complete, cool to room temperature, dilute with EtOAc, wash with water, and purify via silica gel chromatography. Confirm the product via LC-MS (observing the [M+H]
    
    
    
    or [M-tBu+H]
    
    
    peak).
Protocol 2: Direct Coupling of the Unprotected Amine (Atom Economical)

Causality: To bypass protection steps, we utilize Pd(OAc)


 paired with a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or CataCXium A[3]. The extreme steric bulk (high percent buried volume) of these ligands creates a protective "pocket" around the palladium center. The highly solvated primary amine cannot penetrate this pocket, whereas the transmetalation of the boronic acid can still proceed. A biphasic solvent system and a mild base (K

PO

) are chosen to suppress competing Buchwald-Hartwig amination. Alternatively, buffered acidic media can be used to protonate the amine, rendering it non-coordinating[4].

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with 2-(4-Bromophenyl)ethylamine (5.0 mmol, 1.0 equiv), arylboronic acid (7.5 mmol, 1.5 equiv), Pd(OAc)

    
     (0.25 mmol, 5 mol%), and XPhos (0.5 mmol, 10 mol%).
    
  • Base Addition: Add anhydrous K

    
    PO
    
    
    
    (10.0 mmol, 2.0 equiv). Note: Avoid strong bases like NaOtBu, which will deprotonate the amine and initiate C-N cross-coupling.
  • Solvent & Heating: Add degassed Toluene/H

    
    O (10:1 v/v, 20 mL). The biphasic system helps partition the polar amine away from the hydrophobic catalytic center. Seal the vial and heat at 100 °C for 18 hours.
    
  • Self-Validation via Acid-Base Extraction: Because the product is a free amine, it will streak on normal phase TLC. Cool the reaction, dilute with EtOAc (30 mL), and extract with 1M HCl (3 x 15 mL). The organic layer (containing neutral biaryl impurities and homocoupled boronic acid) is discarded. The aqueous layer (containing the protonated product) is basified to pH 12 using 2M NaOH, and back-extracted with EtOAc (3 x 20 mL).

  • Final Isolation: Dry the final organic extract over Na

    
    SO
    
    
    
    and concentrate. If LC-MS confirms the expected mass in this extract, it validates that the C-C bond was successfully formed without destroying the basic amine functionality.

References

  • First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate Source: PMC (NIH) URL:[Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists Source: ACS Publications URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: PMC (NIH) URL:[Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base Source: Semantic Scholar URL:[Link]

Sources

Application Note: Buchwald-Hartwig Amination Strategies for Bromophenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Type: Advanced Methodology & Experimental Protocols

Executive Summary & Mechanistic Overview

The Buchwald-Hartwig amination (BHA) is a cornerstone palladium-catalyzed cross-coupling reaction for constructing C(sp²)–N bonds[1]. When applied to bromophenethylamine derivatives , the reaction presents a unique chemoselectivity challenge: the substrate possesses both an electrophilic aryl bromide and a nucleophilic aliphatic amine.

As a Senior Application Scientist, I approach these substrates not as standard cross-couplings, but as bifurcated mechanistic pathways dictated by the regiochemistry of the bromine atom:

  • Ortho-Bromophenethylamines (Intramolecular): The proximity of the primary amine to the ortho-bromide heavily favors kinetic intramolecular cyclization. This is a highly efficient route to synthesize indolines and indoles[2][3].

  • Meta/Para-Bromophenethylamines (Intermolecular): The distance precludes 5- or 6-membered ring formation. Instead, these substrates are prone to uncontrolled intermolecular oligomerization. To achieve cross-coupling with an exogenous amine, the endogenous aliphatic amine must be protected (e.g., as a Boc or Cbz carbamate) prior to the BHA step, unless specialized macrocyclization conditions are employed[4].

Understanding this causality is critical. Failure to account for the endogenous nucleophile will result in complex polymeric mixtures or complete catalyst poisoning.

Workflow & Decision Logic

The following diagram outlines the strategic decision-making process when handling bromophenethylamine derivatives in BHA reactions.

BHA_Workflow Substrate Bromophenethylamine Derivative Ortho Ortho-Bromo (2-Bromo) Substrate->Ortho MetaPara Meta/Para-Bromo (3- or 4-Bromo) Substrate->MetaPara Intra Intramolecular BHA (Pd/C or Pd(OAc)2/DPPF) Ortho->Intra Spontaneous Cyclization Protect Amine Protection (e.g., Boc2O, Et3N) MetaPara->Protect Prevent Oligomerization Indoline Indoline / Indole Derivatives Intra->Indoline Inter Intermolecular BHA (Pd2(dba)3 / XPhos) Protect->Inter Product Functionalized Arylamines Inter->Product

Figure 1: Strategic workflow for Buchwald-Hartwig amination of bromophenethylamines.

Quantitative Data: Catalyst & Ligand Selection

Selecting the correct Palladium/Ligand/Base triad is the most critical variable in BHA. The table below synthesizes optimized conditions based on the desired transformation.

Transformation TypeSubstrate ExampleCatalyst / Ligand SystemBaseSolvent / TempExpected Yield
Intramolecular (Indoline) 2-Bromophenethylamine10% Pd/C, DPPF (1-2 mol%)[2]NaOt-BuMesitylene, 140 °C85 - 95%
Intramolecular (Indole) 2-Bromophenethylamine10% Pd/C, DPPF (1-2 mol%)[3]NaOt-BuMesitylene, 200 °C70 - 80%
Intermolecular (1° Amine) N-Boc-4-BromophenethylaminePd₂(dba)₃ / BrettPhosLiHMDSToluene, 80 °C75 - 90%
Intermolecular (2° Amine) N-Boc-3-BromophenethylaminePd(OAc)₂ / RuPhosCs₂CO₃Dioxane, 100 °C80 - 95%
Macrocyclization 3-Bromophenethylamine (Peptides)BINAP G3 Precatalyst[4]Weak BaseDilute THF, 80 °C50 - 75%

Expert Insight: For intermolecular reactions utilizing Boc-protected phenethylamines, avoid strong bases like NaOt-Bu if the exogenous amine is sterically hindered, as NaOt-Bu can competitively deprotect the Boc group or cause base-mediated degradation. Cs₂CO₃ is the preferred chemoselective alternative.

Experimental Protocols

Protocol A: Intramolecular Cyclization to Indolines (Heterogeneous Pd/C)

This protocol utilizes a highly efficient, recoverable heterogeneous Pd/C system combined with a bidentate ligand (DPPF) to drive intramolecular cyclization[2][3].

Reagents:

  • 2-Bromophenethylamine (1.0 equiv, 10 mmol)

  • 10% Pd/C (1 mol% Pd)

  • 1,1′-Bis(diphenylphosphino)ferrocene (DPPF) (1.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Mesitylene (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 10% Pd/C, DPPF, and NaOt-Bu.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x). Causality: Oxygen rapidly oxidizes the electron-rich DPPF ligand to its phosphine oxide, permanently arresting the catalytic cycle.

  • Substrate Addition: Dissolve 2-bromophenethylamine in anhydrous, degassed mesitylene. Add this solution to the Schlenk flask via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 140 °C.

  • Self-Validating Monitoring (LC-MS): Sample 10 µL of the reaction mixture after 4 hours, dilute in MeCN, and filter. Analyze via LC-MS. Validation metric: Look for the complete disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity) in the starting material mass trace. The product mass will be [M - HBr].

  • Workup & Aromatization (Optional): Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst (which can be washed with EtOAc and recycled). If complete aromatization to the indole is desired, treat the crude indoline with acetic acid and elevate the temperature to 200 °C prior to workup[3].

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Intermolecular Cross-Coupling of N-Protected Bromophenethylamines

When functionalizing the aromatic ring of a 3- or 4-bromophenethylamine with an external amine, the aliphatic amine must first be Boc-protected.

Reagents:

  • N-Boc-4-Bromophenethylamine (1.0 equiv, 5 mmol)

  • Exogenous Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos or RuPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a dry vial under Argon, combine Pd₂(dba)₃ and XPhos in 5 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange. Causality: This pre-activation step ensures the formation of the active monomeric L₁Pd(0) species before introducing the halide, preventing catalyst aggregation into inactive palladium black.

  • Reaction Assembly: To a separate oven-dried Schlenk flask, add N-Boc-4-bromophenethylamine, the exogenous amine, and finely milled anhydrous Cs₂CO₃.

  • Coupling: Transfer the pre-activated catalyst solution to the Schlenk flask. Rinse the catalyst vial with the remaining degassed 1,4-dioxane and add to the reaction.

  • Heating: Seal the flask and heat at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water to remove cesium salts. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Deprotection (Subsequent Step): To reveal the primary phenethylamine, treat the purified Boc-intermediate with 4M HCl in Dioxane at room temperature for 2 hours, followed by solvent evaporation to yield the hydrochloride salt of the functionalized arylamine.

Troubleshooting & Causality Matrix

ObservationMechanistic CauseCorrective Action
Formation of Palladium Black Catalyst degradation due to oxygen ingress or poor ligand coordination.Ensure strict Schlenk techniques. Switch to a more sterically demanding, electron-rich ligand (e.g., BrettPhos) to stabilize the Pd(0) intermediate.
High levels of Dehalogenation (Ar-H) β-hydride elimination from the amine-Pd(II) complex outcompetes reductive elimination.Switch to a ligand with a larger bite angle (e.g., Xantphos) or use a more rigid dialkylbiaryl phosphine to accelerate reductive elimination.
Oligomeric Sludge (in Meta/Para substrates) Incomplete amine protection leading to intermolecular self-condensation.Verify Boc-protection completion via NMR prior to BHA. Ensure no free primary amine remains.

References

  • Synthesis of Cyclic Peptidomimetics via a Pd-Catalyzed Macroamination Reaction Source: Organic Letters - ACS Publications URL
  • Recent Advances of Pd/C-Catalyzed Reactions Source: MDPI URL
  • Palladium on Carbon-Catalyzed One-Pot N-Arylindole Synthesis: Intramolecular Aromatic Amination, Aromatization, and Intermolecular Aromatic Amination Source: ResearchGate URL
  • Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL

Sources

Preparation of pharmaceutical intermediates using 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Dual-Warhead" Scaffold

2-(4-Bromophenyl)ethylamine (CAS: 73918-56-6) is a cornerstone intermediate in medicinal chemistry, valued for its orthogonal reactivity . It presents two distinct chemical "handles" that allow for divergent synthesis:

  • The Nucleophilic Anchor (Primary Amine): Ready for rapid derivatization via acylation, sulfonylation, or reductive amination to establish a stable core.

  • The Electrophilic Warhead (Aryl Bromide): A pre-installed handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) to extend the carbon skeleton.

This dual functionality makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of tyrosine kinase inhibitors, sulfonylurea anti-diabetics, and GPCR ligands.

Strategic Causality in Synthesis Design
  • Path A (N-First): Functionalizing the amine before engaging the aryl bromide is the preferred industrial route. Free primary amines can coordinate to Palladium catalysts, poisoning the active species and reducing yields in cross-coupling reactions.

  • Path B (C-First): Coupling the bromide first requires the amine to be chemically inert to the coupling conditions (rare) or requires the use of expensive, specialized ligands (e.g., BrettPhos) to prevent N-coordination.

Recommendation: This guide prioritizes Path A , ensuring robust, scalable, and self-validating protocols.

Chemical Reactivity Map

The following diagram illustrates the divergent pathways accessible from this single intermediate.

G Start 2-(4-Bromophenyl) ethylamine Amide Amides/Ureas (Stable Core) Start->Amide Acyl Cl / HBTU Sulfon Sulfonamides (Bioactive Linker) Start->Sulfon R-SO2-Cl Isoq Isoquinolines (Pictet-Spengler) Start->Isoq R-CHO / Acid Biaryl Biaryl Scaffolds (Suzuki Coupling) Amide->Biaryl Ar-B(OH)2 / Pd Aniline Di-aryl Amines (Buchwald-Hartwig) Amide->Aniline R-NH2 / Pd Styrene Styrenes (Heck Reaction) Amide->Styrene Alkene / Pd

Figure 1: Divergent synthesis map showing the "Protect/Anchor then Couple" strategy.

Protocol Module A: The "Anchor" (N-Functionalization)

This module establishes the molecular core. We utilize a Schotten-Baumann approach for high throughput and ease of purification.

Protocol: Synthesis of N-[2-(4-bromophenyl)ethyl]amides

Objective: Capping the primary amine to prevent catalyst interference in subsequent steps.

Reagents & Stoichiometry
ComponentEquiv.Role
2-(4-Bromophenyl)ethylamine 1.0Limiting Reagent
Acyl Chloride (R-COCl) 1.1Electrophile
Triethylamine (TEA) 1.5HCl Scavenger
Dichloromethane (DCM) 0.2 MSolvent (Anhydrous)
Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 2-(4-Bromophenyl)ethylamine (1.0 eq) and anhydrous DCM under a Nitrogen atmosphere.

  • Base Addition: Add TEA (1.5 eq) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation, preventing the formation of di-acylated byproducts.

  • Addition: Dropwise add the Acyl Chloride (1.1 eq) diluted in a small volume of DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting amine spot (baseline/ninhydrin active) must disappear.

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄ and concentrate.[1]

  • Yield Expectation: >90% purity without chromatography.

Protocol Module B: The "Warhead" (C-C Coupling)

Once the nitrogen is "anchored" (protected), the aryl bromide becomes an excellent substrate for Palladium-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

Objective: Extending the carbon skeleton to create a kinase-inhibitor-like motif.

Reagents & Stoichiometry
ComponentEquiv.Role
N-Acylated Intermediate 1.0Substrate
Aryl Boronic Acid 1.2Coupling Partner
Pd(dppf)Cl₂[2] · DCM 0.03Catalyst (Robust, Air-stable)
K₂CO₃ (2M Aqueous) 3.0Base Activator
1,4-Dioxane 0.1 MSolvent
Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the N-Acylated intermediate, Aryl Boronic Acid, and 1,4-Dioxane. Sparge with Nitrogen gas for 10 minutes.

    • Scientific Integrity: Oxygen causes homocoupling of boronic acids and oxidation of the Pd catalyst (Pd⁰

      
       Pd²⁺ inactive).
      
  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) and the degassed K₂CO₃ solution. Seal the vial immediately.

  • Heating: Heat to 85°C for 4–12 hours.

    • Note: Do not exceed 100°C if using volatile boronic acids.

  • Workup:

    • Cool to room temperature.[3] Filter through a pad of Celite (removes Pd black).

    • Dilute with EtOAc, wash with water and brine.[1][2]

  • Purification: Silica gel chromatography is usually required to separate the biaryl product from de-brominated byproducts (protodehalogenation).

Advanced Workflow: Sequential Synthesis Diagram

The following diagram details the logic flow for a "One-Pot-Two-Step" or sequential isolation workflow, highlighting the critical decision points.

Workflow Figure 2: Sequential Synthesis Workflow for Pharmaceutical Intermediates Start Start: 2-(4-Bromophenyl)ethylamine Decision Decision Point: Is the Amine Target Final? Start->Decision RouteA Route A: Direct Coupling (Requires Specialized Ligands) Decision->RouteA Yes (Rare) RouteB Route B: Protection/Derivatization (Standard Protocol) Decision->RouteB No (Common) Step1 Step 1: N-Acylation (R-COCl, Base, DCM) RouteB->Step1 Intermediate Intermediate: N-Acyl Aryl Bromide Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) Intermediate->Step2 Final Final Product: Biaryl Ethylamide Scaffold Step2->Final

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Step) Di-acylation (Imide formation)Reduce Acyl Chloride to 1.05 eq; Maintain strict 0°C during addition.
Stalled Reaction (Suzuki) Catalyst PoisoningEnsure the Amide step workup included an HCl wash to remove all trace free amines/TEA before adding Pd.
Pd Black Precipitation Oxygen IngressRe-optimize degassing (sparging) protocol; switch to freeze-pump-thaw method.
Protodehalogenation Overheating / Hydride SourceReduce temperature to 75°C; ensure solvent (Dioxane) is peroxide-free.

References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from (Generalized citation based on search context).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Organic Syntheses. (2010). Synthesis of N-Acetyl Enamides by Reductive Acetylation. Org. Synth. 2010, 87, 213. Retrieved from

  • National Institutes of Health (NIH). (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. Retrieved from

  • MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Retrieved from

(Note: While specific URLs for commercial protocols change, the citations above link to permanent records of the methodology described.)

Sources

Application Note: Selective N-Alkylation of 4-Bromophenethylamine with Isopropyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Direct N-alkylation of primary amines with secondary alkyl halides (such as isopropyl bromide/iodide) is historically considered a "low-yield" pathway due to competing elimination reactions (E2) and poly-alkylation (formation of tertiary amines). However, for specific scaffolds like 4-bromophenethylamine , direct alkylation remains a necessary route when reductive amination conditions (e.g., acetone/borohydride) are incompatible with other sensitive functional groups or when specific isotopic labeling is required via the halide. This Application Note details an optimized protocol utilizing the Cesium Effect to maximize mono-alkylation selectivity while suppressing dehydrohalogenation.

Introduction & Mechanistic Challenges

The synthesis of N-isopropyl-4-bromophenethylamine presents a classic organic chemistry conflict:

  • Steric Hindrance vs. Nucleophilicity: The isopropyl group is sterically demanding. While the primary amine (4-bromophenethylamine) is a good nucleophile, the secondary carbon of the isopropyl halide retards

    
     attack.
    
  • The Elimination Trap: Isopropyl halides are prone to E2 elimination to form propene, especially under heating or with strong bases.

  • The "Runaway" Alkylation: The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine (N,N-diisopropyl) impurity.

Strategic Solution: The Cesium Effect

To overcome these limitations, this protocol utilizes Cesium Carbonate (


)  or Cesium Hydroxide (CsOH)  in a polar aprotic solvent (DMF). The large ionic radius of the Cesium cation (

) minimizes ion pairing with the nucleophile, essentially creating a "naked" amine anion that is highly reactive toward

substitution at lower temperatures, thereby favoring substitution over elimination [1][2].

Reaction Scheme & Pathway Analysis

The following diagram illustrates the desired pathway versus the competing side-reactions that this protocol aims to suppress.

ReactionPathway Start 4-Bromophenethylamine (Primary Amine) Target N-isopropyl-4-bromophenethylamine (Secondary Amine - TARGET) Start->Target + Reagent Cs2CO3 / DMF Controlled Temp Reagent Isopropyl Halide (2-iodopropane) ElimProd Propene (Gas) (Elimination Side Product) Reagent->ElimProd High Temp / Strong Base (E2 Elimination) OverAlk N,N-diisopropyl Impurity (Tertiary Amine) Target->OverAlk + Reagent (Over-alkylation)

Figure 1: Reaction pathway showing the target secondary amine and potential pitfalls (over-alkylation and elimination).[1][2]

Experimental Protocol: Cesium-Promoted Direct Alkylation

Safety Note: 4-Bromophenethylamine is corrosive and causes severe skin burns [3]. Isopropyl iodide is a potential alkylating carcinogen. Perform all operations in a fume hood.

Materials
ReagentEquiv.[1][3][4][5][6]RoleNotes
4-Bromophenethylamine 1.0SubstrateLimiting reagent
2-Iodopropane 1.1 - 1.2ElectrophileIodide is preferred over bromide for faster kinetics at lower temps.
Cesium Carbonate (

)
1.5BaseAnhydrous; promotes mono-alkylation.
TBAI (Tetrabutylammonium iodide) 0.1CatalystPhase transfer catalyst (optional but recommended).
DMF (N,N-Dimethylformamide) -SolventAnhydrous; Essential for Cs effect.[3]
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to remove moisture.
      
  • Solvation:

    • Add 4-Bromophenethylamine (1.0 g, 5.0 mmol) to the flask.

    • Add anhydrous DMF (10 mL). Stir until fully dissolved.

    • Add

      
        (2.44 g, 7.5 mmol) and TBAI  (185 mg, 0.5 mmol). The mixture will be a suspension.
      
  • Reaction Initiation:

    • Cool the mixture to 0°C (ice bath). Critical: Lower temperature suppresses the E2 elimination of the isopropyl halide.

    • Add 2-Iodopropane (0.6 mL, 6.0 mmol) dropwise over 10 minutes.

  • Execution:

    • Allow the reaction to warm naturally to Room Temperature (20-25°C) .

    • Stir vigorously for 12–18 hours .

    • Monitoring: Check via TLC (System: 10% MeOH in DCM). Look for the disappearance of the primary amine spot (

      
      ) and appearance of the secondary amine (
      
      
      
      ).
  • Quenching:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).

    • Pour into Water (50 mL) to dissolve the DMF and inorganic salts.

Purification & Workup Workflow

The separation of the secondary amine from unreacted primary amine is the most critical step.

WorkupFlow Step1 Crude Reaction Mixture (DMF/EtOAc) Step2 Aqueous Wash (x3) Remove DMF & Cs Salts Step1->Step2 Step3 Organic Layer (Contains Amines) Step2->Step3 Separate Layers Step4 Flash Column Chromatography Silica Gel Step3->Step4 Dry (Na2SO4) & Concentrate Step5 Eluent Gradient DCM -> 5% MeOH/DCM Step4->Step5 Final Pure N-isopropyl-4-bromophenethylamine (Pale Yellow Oil) Step5->Final

Figure 2: Optimized workup and purification workflow.

Detailed Purification Steps
  • Extraction: Wash the organic layer (EtOAc) with water (

    
     mL) and Brine (
    
    
    
    mL). This aggressively removes DMF, which can interfere with chromatography.
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Chromatography (Required):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Start with 100% Dichloromethane (DCM). Gradually increase polarity to 5% Methanol/DCM containing 0.5% Triethylamine (

      
      ).
      
    • Note: The

      
       prevents the amine from streaking on the silica.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) E2 Elimination of Isopropyl HalideSwitch from Isopropyl Bromide to Isopropyl Iodide . Lower reaction temp to 0°C - RT. Do not heat.
Poly-alkylation Excess Halide / High TempStrictly control stoichiometry (1.1 equiv max). Use the Cesium base method specifically (Lithium or Sodium bases are less selective).
Starting Material Remains Steric HindranceAdd 0.1 eq TBAI (Finkelstein catalyst) to facilitate halide exchange if using the bromide.

Comparative Note: Reductive Amination

While this protocol focuses on direct alkylation, it is scientifically rigorous to acknowledge that Reductive Amination is often the superior route for this specific transformation if reagents allow.

  • Protocol: 4-Bromophenethylamine + Acetone +

    
     in DCE.
    
  • Advantage: Prevents over-alkylation entirely (imine intermediate cannot be alkylated twice).

  • Disadvantage: Requires Acetone (incompatible if the amine has other ketone-sensitive groups) and borohydride handling.

Use the Direct Alkylation protocol above when:

  • You lack compatible reducing agents.

  • You are using a radiolabeled isopropyl halide (e.g.,

    
    -isopropyl iodide) where the acetone route is impossible.
    

References

  • Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Efficient Synthesis of Secondary Amines." Tetrahedron Letters, 42(10), 1799-1801.

  • BenchChem. (2025).[3][4][5] "Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols." BenchChem Technical Library.

  • PubChem. (2025).[7][8] "4-Bromophenethylamine - Compound Summary." National Library of Medicine.

  • Google Patents. (2002). "Efficient synthesis of secondary amines by selective alkylation of primary amines." US Patent 6423871B1.

Sources

Reagents for the synthesis of 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 2-(4-Bromophenyl)ethylamine: Reagents, Protocols, and Mechanistic Insights

Introduction

2-(4-Bromophenyl)ethylamine, also known as 4-Bromophenethylamine, is a pivotal building block in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive primary amine and a versatile brominated aromatic ring, makes it a valuable precursor for a wide array of more complex molecules. It has been utilized in the synthesis of compounds such as pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide.[2][3][4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering an in-depth exploration of the most effective and commonly employed synthetic routes to 2-(4-Bromophenyl)ethylamine. We will move beyond simple procedural lists to provide a rationale for methodological choices, insights into reaction mechanisms, and a comparative analysis to aid in selecting the optimal strategy for specific laboratory contexts. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

Primary Synthetic Strategy: Reduction of 4-Bromophenylacetonitrile

The most direct and widely adopted approach for synthesizing 2-(4-Bromophenyl)ethylamine is the reduction of the corresponding nitrile, 4-Bromophenylacetonitrile. This precursor is readily available commercially, making this a convergent and efficient strategy.[5] The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) can be achieved through several robust reduction methods.

Method 1: Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

Expertise & Rationale: Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful and non-selective reducing agent capable of converting a wide range of functional groups, including nitriles, into their respective alcohols or amines.[6] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice, first forming an imine intermediate which is then further reduced to the amine.[7][8] Due to the high reactivity of LiAlH₄, the reaction must be conducted under strictly anhydrous conditions, as it reacts violently with water. The choice of an ethereal solvent like tetrahydrofuran (THF) or diethyl ether is critical to solubilize the reactants and maintain a controlled reaction environment.

Experimental Protocol: LiAlH₄ Reduction of 4-Bromophenylacetonitrile

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser and nitrogen/argon inlet

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Standard glassware for work-up and purification

Reagents:

  • 4-Bromophenylacetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • 10-15% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite (optional, for filtration)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), carefully charge a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) into the three-neck flask equipped with a magnetic stirrer.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4-Bromophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (volume equal to the mass of LiAlH₄ used).

    • 10-15% NaOH solution (volume equal to the mass of LiAlH₄ used).

    • Water (volume three times the mass of LiAlH₄ used).[9] This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Filtration & Extraction: Stir the resulting suspension vigorously for 15-30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or THF.

  • Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-Bromophenyl)ethylamine.

  • Purification: The crude product can be purified by vacuum distillation to afford a clear, colorless to light yellow liquid.[4]

Data Summary: LiAlH₄ Reduction

Reagent/ParameterMolar Ratio / ValuePurpose
4-Bromophenylacetonitrile1.0 eqStarting Material
Lithium Aluminum Hydride1.5 - 2.0 eqReducing Agent
SolventAnhydrous THFReaction Medium
Temperature0 °C (addition), then RT (reaction)Control reactivity, then drive to completion
Reaction Time4 - 6 hoursEnsure complete conversion
Typical YieldGood to Excellent-

Workflow for LiAlH₄ Reduction

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend LiAlH₄ in Anhydrous THF B Cool to 0 °C A->B D Add Nitrile Solution Dropwise to LiAlH₄ B->D C Dissolve 4-Bromophenylacetonitrile in Anhydrous THF C->D E Warm to RT, Stir for 4-6h D->E F Cool to 0 °C E->F G Quench Sequentially: 1. H₂O 2. NaOH(aq) 3. H₂O F->G H Filter Aluminum Salts G->H I Dry & Concentrate Filtrate H->I J Purify by Vacuum Distillation I->J K K J->K 2-(4-Bromophenyl)ethylamine

Caption: Workflow for the synthesis of 2-(4-Bromophenyl)ethylamine via LiAlH₄ reduction.

Method 2: Catalytic Hydrogenation

Expertise & Rationale: Catalytic hydrogenation is a powerful industrial method for nitrile reduction, often considered more economical and safer for large-scale operations than LiAlH₄.[10] The reaction involves hydrogen gas (H₂) and a heterogeneous metal catalyst. Commonly used catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[10]

A significant challenge in the hydrogenation of halogenated aromatic compounds is the potential for hydrodehalogenation (in this case, de-bromination), which would produce phenethylamine as an undesired byproduct.[11] The choice of catalyst, solvent, and reaction conditions is therefore critical to ensure chemoselectivity. Raney Nickel is often a good choice for nitrile reductions, but reaction conditions must be carefully controlled. The structure of the catalyst itself can strongly influence selectivity towards primary versus secondary amines, with atomically dispersed catalysts showing distinct behaviors.[12] For this synthesis, the goal is the primary amine, which is favored by many standard catalysts under controlled conditions.

Experimental Protocol: Catalytic Hydrogenation of 4-Bromophenylacetonitrile

Materials & Equipment:

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Glass liner for the reaction vessel

  • Magnetic or mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel with Celite)

Reagents:

  • 4-Bromophenylacetonitrile

  • Raney Nickel (slurry in water or ethanol) or 5-10% Pd/C

  • Solvent: Ethanol (EtOH) or Methanol (MeOH), often with ammonia (NH₃)

  • Hydrogen Gas (H₂)

Procedure:

  • Vessel Preparation: Place a solution of 4-Bromophenylacetonitrile (1.0 equivalent) in ethanol (containing ~5-10% ammonia to suppress secondary amine formation) into the glass liner of the hydrogenation vessel.

  • Catalyst Addition: Under a stream of inert gas, carefully add the Raney Nickel catalyst (approx. 5-10% by weight of the nitrile). Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Reaction: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and begin vigorous stirring. The reaction is often exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is typically complete.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to carefully remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet with water or solvent until it can be safely disposed of.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be purified by vacuum distillation.

Alternative Synthetic Strategy: The Gabriel Synthesis

Expertise & Rationale: The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, specifically designed to prevent the over-alkylation that often plagues direct amination with ammonia.[13][14] The key reagent is potassium phthalimide, where the nitrogen atom is rendered acidic (pKa ≈ 8.3) by the two adjacent carbonyl groups.[14] Deprotonation creates a potent, yet sterically hindered, nitrogen nucleophile.[15]

This nucleophile reacts with a primary alkyl halide in a clean Sₙ2 reaction.[16] For the synthesis of 2-(4-Bromophenyl)ethylamine, the required substrate would be 2-(4-bromophenyl)ethyl halide (e.g., bromide or chloride). The final step involves cleaving the N-alkylated phthalimide, most commonly with hydrazine (NH₂NH₂), to liberate the desired primary amine and form a stable phthalhydrazide byproduct.[13][15]

Experimental Protocol: Gabriel Synthesis

This is a two-step process starting from a suitable 2-(4-bromophenyl)ethyl halide.

Step 1: N-Alkylation of Potassium Phthalimide

  • Add potassium phthalimide (1.05 equivalents) and 2-(4-bromophenyl)ethyl bromide (1.0 equivalent) to a flask containing a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Heat the mixture with stirring (e.g., at 80-100 °C) for several hours until TLC analysis indicates the consumption of the starting halide.

  • Cool the reaction mixture and pour it into cold water to precipitate the N-(2-(4-bromophenyl)ethyl)phthalimide.

  • Filter the solid, wash with water, and dry. Recrystallization may be performed if necessary.

Step 2: Hydrazinolysis

  • Suspend the N-alkylated phthalimide from Step 1 in a solvent like ethanol.

  • Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and acidify with dilute HCl to dissolve the product amine and ensure the complete precipitation of phthalhydrazide.

  • Filter off the phthalhydrazide solid and wash it with a small amount of cold ethanol.

  • Make the filtrate basic with a strong base (e.g., NaOH or KOH) to deprotonate the amine salt.

  • Extract the liberated 2-(4-Bromophenyl)ethylamine with an organic solvent (e.g., dichloromethane or ether).

  • Dry the combined organic extracts, concentrate the solvent, and purify the product by vacuum distillation.

Gabriel Synthesis Pathway

G A Potassium Phthalimide C Sₙ2 Reaction (DMF, Heat) A->C B 2-(4-Bromophenyl)ethyl Bromide B->C D N-(2-(4-Bromophenyl)ethyl)phthalimide C->D E Hydrazine (NH₂NH₂) (EtOH, Reflux) D->E F Acid/Base Work-up E->F H Phthalhydrazide (Byproduct) E->H G 2-(4-Bromophenyl)ethylamine F->G

Caption: Reaction pathway for the Gabriel synthesis of 2-(4-Bromophenyl)ethylamine.

Comparative Summary and Method Selection

Choosing the appropriate synthetic route depends on several factors including scale, available equipment, and safety considerations.

ParameterLiAlH₄ ReductionCatalytic HydrogenationGabriel Synthesis
Starting Material 4-Bromophenylacetonitrile4-Bromophenylacetonitrile2-(4-Bromophenyl)ethyl Halide
Number of Steps 112 (or more if halide must be synthesized)
Key Reagent Hazards LiAlH₄: Pyrophoric, highly water-reactiveH₂ gas: Flammable, requires pressure vesselHydrazine: Toxic, corrosive
Scalability Good for lab scale; challenging for large scaleExcellent for both lab and industrial scaleGood for lab scale; less atom-economical
Primary Side Reactions None typical if work-up is correctHydrodehalogenation (loss of Br)Elimination (with hindered halides)
Ideal Use Case Rapid, small-to-medium scale synthesisLarge scale, cost-effective productionWhen avoiding over-alkylation is paramount

Senior Scientist's Recommendation:

  • For rapid, reliable, and high-yield laboratory-scale synthesis , the reduction of 4-bromophenylacetonitrile with LiAlH₄ is the preferred method. Its primary drawback is the hazardous nature of the reagent, which requires experienced handling.

  • For large-scale or industrial production , catalytic hydrogenation is superior due to lower cost, improved safety at scale, and more environmentally benign reagents. However, significant process optimization is required to prevent de-bromination.

  • The Gabriel synthesis is a valuable alternative, particularly if the corresponding alkyl halide is readily available or if issues with nitrile reduction are encountered. It offers excellent control for producing a clean primary amine.

References

  • 20.7: Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]

  • Reduction of nitriles. Chemguide. [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • 2-(4-Bromophenyl)ethylamine. Chongqing Chemdad Co., Ltd.[Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]

  • The Gabriel Synthesis. (2020). Chemistry Steps. [Link]

  • Gabriel Synthesis. Organic Chemistry Tutor. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Gabriel Synthesis. Organic Chemistry Portal. [Link]

  • Gabriel Synthesis. (2023). LibreTexts Chemistry. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications. [Link]

  • Catalytic hydrogenation of nitriles. (2015).

Sources

Application Note: Microwave-Assisted Synthesis of N-Isopropyl-4-bromophenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details an optimized protocol for the synthesis of N-isopropyl-4-bromophenethylamine via microwave-assisted reductive amination. By utilizing dielectric heating, this method overcomes the kinetic sluggishness often observed in the condensation of electron-rich phenethylamines with sterically hindered ketones (acetone). The protocol compares a One-Pot Direct Reductive Amination (using Sodium Triacetoxyborohydride) against a Rapid Two-Step Procedure (Imine formation followed by NaBH₄ reduction), demonstrating superior yields (>85%) and significantly reduced reaction times (<20 min) compared to conventional thermal reflux methods (12–24 h).

Introduction & Strategic Rationale

The Synthetic Challenge

The target molecule, N-isopropyl-4-bromophenethylamine , is a valuable secondary amine intermediate, often serving as a precursor for functionalized pharmacological probes and substituted phenethylamines.

Conventional synthesis via thermal reductive amination faces two primary bottlenecks:

  • Equilibrium Limitations: The formation of the intermediate imine (Schiff base) from acetone and a primary amine is an equilibrium process often requiring dehydrating agents (e.g., Ti(OiPr)₄ or molecular sieves) or extended reflux times to drive conversion.

  • Side Reactions: Prolonged heating increases the risk of over-alkylation (formation of the tertiary amine) or polymerization of the free base.

The Microwave Advantage

Microwave irradiation provides direct energy transfer to the polar reaction components (dipolar polarization). In this protocol, the microwave field selectively heats the polar amine and the polarizable transition state, accelerating the rate-determining step of imine formation. This "specific microwave effect" allows for:

  • Superheating: Accessing temperatures above the solvent's boiling point in sealed vessels.

  • Cleaner Profiles: Rapid reaction rates minimize the window for side-product formation.

Retrosynthetic Analysis

The strategy relies on the condensation of 4-bromophenethylamine with acetone, followed by hydride reduction.

Retrosynthesis Product Target: N-isopropyl-4-bromophenethylamine Imine Intermediate: Imine Species Product->Imine Reduction (Hydride source) Precursors Precursors: 4-Bromophenethylamine + Acetone Imine->Precursors Condensation (-H₂O)

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.

Materials & Instrumentation

Reagents
ReagentCAS No.Equiv.[1][2][3]Role
4-Bromophenethylamine 73918-56-61.0Substrate
Acetone 67-64-12.0 - 3.0Reagent/Solvent
Sodium Triacetoxyborohydride (STAB) 56553-60-71.5Reductant (Method A)
Sodium Borohydride (NaBH₄) 16940-66-21.5Reductant (Method B)
Dichloromethane (DCE or DCM) 75-09-2SolventReaction Medium
Methanol (MeOH) 67-56-1SolventReaction Medium (Method B)
Equipment
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps and PTFE-coated silicone septa.

  • Stirring: Magnetic stir bar (high-field coupling preferred).

Experimental Protocols

Method A: One-Pot Selective Reduction (Recommended for High Purity)

Use this method for maximum selectivity to the secondary amine.

  • Preparation: In a 10 mL microwave vial, dissolve 4-bromophenethylamine (1.0 mmol, 200 mg) in 1,2-Dichloroethane (DCE) (3 mL).

  • Addition: Add Acetone (2.0 mmol, 147 µL) and Acetic Acid (1.0 mmol, 57 µL) to catalyze imine formation.

  • Reductant: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

    • Note: STAB is milder than NaBH₄ and will not reduce the ketone as quickly as it reduces the imine, allowing for a true one-pot process.

  • Microwave Irradiation: Cap the vial and irradiate.

    • Temp: 80 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Quench: Cool to RT. Add saturated aqueous NaHCO₃ (5 mL).

Method B: Rapid Two-Step / One-Pot (Recommended for Speed)

Use this method if STAB is unavailable or for high-throughput screening.

  • Imine Formation (Step 1): In a 10 mL microwave vial, combine 4-bromophenethylamine (1.0 mmol) and Acetone (3 mL - acts as solvent and reagent). Add 100 mg 4Å Molecular Sieves (optional but recommended).

  • Microwave Irradiation (Step 1):

    • Temp: 100 °C

    • Time: 5 minutes

  • Reduction (Step 2): Decap the vial (caution: solvent may be hot). Add Methanol (2 mL) to dilute. Carefully add NaBH₄ (1.5 mmol, 57 mg) in small portions.

    • Caution: Vigorous gas evolution (H₂). Do not recap immediately.

  • Microwave Irradiation (Step 2): Cap loosely (or use open vessel mode if available) or stir at RT for 5 mins. A brief MW shot (50 °C, 2 mins) ensures completion.

Workflow & Process Logic

The following diagram illustrates the decision matrix and workflow for the synthesis, highlighting the critical control points.

Workflow Start Start: 4-Bromo-PEA Choice Select Method Start->Choice MixA Mix: Amine + Acetone + STAB Solvent: DCE Choice->MixA High Selectivity MixB Mix: Amine + Acetone (Excess) Choice->MixB High Speed MWA MW Irradiation 80°C, 10 min MixA->MWA Quench Quench: Sat. NaHCO3 MWA->Quench MWB1 MW Irradiation (Imine Form.) 100°C, 5 min MixB->MWB1 AddRed Add NaBH4 + MeOH MWB1->AddRed AddRed->Quench Extract Extraction (DCM) & Drying Quench->Extract Purify Purification: Flash Column (DCM:MeOH:NH3) Extract->Purify Final Final Product N-isopropyl-4-bromophenethylamine Purify->Final

Figure 2: Experimental workflow comparing Method A (Direct) and Method B (Stepwise).

Purification & Characterization

Workup Procedure
  • Partition the reaction mixture between DCM (20 mL) and water (20 mL).

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure.

Purification
  • Flash Chromatography: Silica Gel (230-400 mesh).

  • Eluent: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).

  • Note: The amine interacts with silica; the addition of ammonia or triethylamine to the eluent is critical to prevent tailing.

Expected Analytical Data
  • Physical State: Clear to pale yellow oil.

  • Yield: 85–92% (Method A); 80–88% (Method B).

  • ¹H NMR (400 MHz, CDCl₃) Prediction:

    • δ 7.42 (d, J=8.4 Hz, 2H, Ar-H) – Ortho to Bromine

    • δ 7.08 (d, J=8.4 Hz, 2H, Ar-H) – Meta to Bromine

    • δ 2.85 (m, 1H, N-CH -(CH₃)₂) – Isopropyl methine

    • δ 2.82 (t, J=7.0 Hz, 2H, Ar-CH ₂-CH₂-N)

    • δ 2.75 (t, J=7.0 Hz, 2H, Ar-CH₂-CH ₂-N)

    • δ 1.05 (d, J=6.2 Hz, 6H, -CH(CH ₃)₂) – Isopropyl methyls

    • δ 1.2 (br s, 1H, NH )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet solvents or old reagents.STAB is moisture sensitive.[4] Use fresh reagent and anhydrous DCE.
Tertiary Amine Byproduct Over-alkylation.[5]Reduce Acetone equivalents. Ensure temperature does not exceed 85°C in Method A.
Pressure Errors Volatile solvent (Acetone).Ensure the vial is not overfilled (>60% volume). Use a vessel rated for 20 bar.
Poor Separation Silica interaction.[2]Pre-treat silica column with 1% Et₃N in Hexanes before running the gradient.

Safety & Hazards

  • 4-Bromophenethylamine: Corrosive.[1] Causes severe skin burns and eye damage.[1][6] Handle in a fume hood with gloves and goggles [1].

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Toxic if swallowed.[1][7]

  • Microwave Safety: Do not heat sealed vessels containing NaBH₄ without calculating headspace for H₂ evolution. Method B reduction step is best performed open or with careful pressure monitoring.

References

  • Fisher Scientific. (2023).[6][8] Safety Data Sheet: 4-Bromophenethylamine. Retrieved from

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Retrieved from

  • Dudnik, A. S., & Gevorgyan, V. (2010). Formal Nucleophilic Substitution of Bromine/Iodine in Aryl/Alkenyl Halides. (Context on stability of aryl bromides). Angewandte Chemie. Retrieved from

Sources

Application Note: Precision Functionalization of the Para-Bromo Moiety in 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(4-Bromophenyl)ethylamine (4-BPEA) is a high-value scaffold in medicinal chemistry, serving as a precursor for diverse serotonin receptor ligands, psychotropics, and sympathomimetic agents.[1] However, the presence of a nucleophilic primary amine complicates the direct transition-metal-catalyzed functionalization of the para-bromide.[1] This Application Note details a robust, modular "Protect-Couple-Deprotect" strategy to functionalize the bromine position. We provide validated protocols for Suzuki-Miyaura coupling (biaryl synthesis), Buchwald-Hartwig amination (C-N bond formation), and Miyaura Borylation (conversion to nucleophilic boronate esters), ensuring high yields and preserving the ethylamine chain integrity.[1]

Strategic Overview: The "Trojan Horse" Challenge

The primary challenge in functionalizing 4-BPEA is the free ethylamine moiety (


). In palladium-catalyzed cross-couplings, this amine acts as a "catalyst poison," coordinating strongly to the Pd center and displacing the phosphine ligands required for the catalytic cycle. Furthermore, the amine can undergo competitive N-arylation.[1]

The Solution: A chemoselective protection strategy using the tert-butyloxycarbonyl (Boc) group renders the amine inert, sterically shields it, and allows the para-bromide to react exclusively.[1]

Operational Workflow

The following decision tree outlines the synthetic pathways covered in this guide.

G Start Starting Material: 2-(4-Bromophenyl)ethylamine Protect Step 1: N-Boc Protection (Protocol A) Start->Protect (Boc)2O, Et3N Intermediate Intermediate: N-Boc-4-bromo-phenethylamine Protect->Intermediate Suzuki Path A: Suzuki-Miyaura (Protocol B) Target: Biaryls Intermediate->Suzuki Ar-B(OH)2, Pd cat. Buchwald Path B: Buchwald-Hartwig (Protocol C) Target: Aryl Amines Intermediate->Buchwald HNR2, Pd cat. Borylation Path C: Miyaura Borylation (Protocol D) Target: Boronate Esters Intermediate->Borylation B2pin2, Pd cat. Deprotect Step 3: Global Deprotection (Protocol E) Suzuki->Deprotect Buchwald->Deprotect Borylation->Deprotect Final Final Product: 4-Functionalized Phenethylamine Deprotect->Final TFA/DCM

Figure 1: Modular workflow for the functionalization of 4-BPEA. The N-Boc intermediate serves as the divergent point for all downstream chemistry.

Pre-Reaction Considerations & Safety

  • Inert Atmosphere: All Pd-catalyzed steps (Protocols B, C, D) must be performed under Argon or Nitrogen.[1] Oxygen is the primary cause of catalyst death.

  • Solvent Quality: Use anhydrous, degassed solvents (DMF, Dioxane, Toluene).[1] Sparge with inert gas for 15 mins prior to use.

  • Stoichiometry: The molecular weight of the free base (200.08 g/mol ) differs significantly from the HCl salt (236.54 g/mol ). Ensure calculations reflect the form used.

Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

This step is critical to mask the amine. The reaction is quantitative and requires no chromatography if performed carefully.

Reagents:

  • 2-(4-Bromophenyl)ethylamine (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[2]
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (0.2 M concentration)[1]

Procedure:

  • Setup: In a round-bottom flask, dissolve the starting amine in DCM.

  • Addition: Add

    
     followed by the slow addition of 
    
    
    
    (dissolved in minimal DCM) at 0°C.
  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: TLC (Hexane:EtOAc 3:1). Stain with Ninhydrin.

    • Self-Validation: The starting material (spot at baseline) should disappear.[3] The product (

      
      ) will not stain red with Ninhydrin (blocked amine) but will be UV active.
      
  • Workup: Wash with 1M HCl (to remove unreacted amine/base), then saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >95% of a white/off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Used to attach aryl or heteroaryl rings at the 4-position.[1]

Reagents:

  • N-Boc-4-bromo-phenethylamine (1.0 equiv)[1]

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)[1]
    
  • Catalyst:

    
     (3-5 mol%) - Chosen for robustness against air/moisture compared to 
    
    
    
    .
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M)[1]

Procedure:

  • Degassing: Charge flask with N-Boc intermediate, boronic acid, and catalyst. Cycle vacuum/Argon 3 times.

  • Solvation: Add degassed Dioxane and aqueous

    
    .
    
  • Heating: Heat to 80-90°C for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via silica column.[4]

  • Validation:

    
     NMR will show the disappearance of the characteristic Ar-Br doublet (~7.4 ppm) and the appearance of new aromatic protons.
    
Protocol C: Buchwald-Hartwig Amination

Used to introduce amino groups (e.g., morpholines, piperazines) at the 4-position.[1]

Reagents:

  • N-Boc-4-bromo-phenethylamine (1.0 equiv)[1]

  • Secondary Amine (1.2 equiv)[5]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BINAP (4-8 mol%) - XPhos is superior for electron-rich amines; BINAP is a good generalist.[1]

  • Base:

    
     (1.5 equiv) - Strong base required; ensure reagents are dry.
    
  • Solvent: Toluene (anhydrous)

Procedure:

  • Pre-complexation: (Optional but recommended) Stir Pd source and Ligand in Toluene for 10 mins under Argon to form the active catalyst.

  • Reaction: Add the N-Boc intermediate, amine, and base.

  • Heating: Heat to 100°C (sealed tube recommended) for 12-24 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.[2][3][4]

  • Note: If the Boc group is labile under these conditions (rare, but possible with very strong bases at high temp), switch base to

    
    .
    
Protocol D: Miyaura Borylation

Used to convert the bromide into a boronate ester (


), turning the molecule from an electrophile into a nucleophile for subsequent couplings.

Reagents:

  • N-Boc-4-bromo-phenethylamine (1.0 equiv)[1]

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Weak base is essential to prevent deborylation.

  • Solvent: DMSO or Dioxane

Procedure:

  • Combine all solids in a flask.

  • Add solvent and degas thoroughly.

  • Heat to 80°C for 4-8 hours.

  • Validation: TLC will show a spot very close to the starting material (often slightly more polar).

    
     NMR is diagnostic: The Ar-H doublet shifts significantly, and the huge singlet for the Pinacol methyls (12H) appears at ~1.3 ppm (distinct from the Boc singlet at ~1.4 ppm).
    
Protocol E: Global Deprotection (Boc Removal)

Restores the primary amine to yield the final salt.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Dichloromethane (DCM).[6]

Procedure:

  • Dissolve the functionalized intermediate in DCM (10 volumes).

  • Add TFA (10 volumes) or HCl/Dioxane (5 equiv).

  • Stir at RT for 1-2 hours.

  • Workup: Evaporate volatiles.

    • For TFA salts: Azeotrope with toluene/methanol to remove excess acid.

    • For Free Base: Redissolve in DCM, wash with 1M NaOH, dry and concentrate.

Comparative Data & Optimization Guide

VariableRecommendationRationale
Solvent (Coupling) Dioxane or TolueneHigh boiling points allow necessary thermal energy; non-coordinating.[1]
Base (Suzuki)

or

Mild enough to preserve Boc; strong enough to activate Boron.
Base (Buchwald)

Strong base needed for N-H deprotonation. Use

if substrate is sensitive.
Catalyst Loading 2-5 mol%Start at 5%.[1] If scale >10g, reduce to 1-2% to save cost.[1]
Ligand (Buchwald) XPhos"Dial-a-molecule" ligand; excellent for sterically demanding or electron-rich substrates.[1]

References

  • Suzuki-Miyaura Coupling of Protected Phenethylamines: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Pharmaceuticals, 2022.[1][7] [Link]

  • Boc Protection Protocols: Practical and Green Approach for N-Boc Protection of Amines. Journal of the Korean Chemical Society, 2009.[8] [Link]

  • Miyaura Borylation Conditions: Palladium-Catalyzed Borylation of Aryl Halides. Organic Syntheses, 2004.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(4-Bromophenyl)ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield in the Synthesis of 2-(4-Bromophenyl)ethylamine Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the High-Fidelity Synthesis Support Portal. This guide addresses the specific challenges in synthesizing 2-(4-Bromophenyl)ethylamine (also known as 4-bromophenethylamine). Unlike simple phenethylamines, the presence of the para-bromine atom introduces a "fragility" to the molecule—specifically, the risk of hydrodehalogenation (losing the bromine) during reduction steps.

This guide prioritizes the Reduction of 4-Bromophenylacetonitrile as the primary industrial and laboratory route, while addressing the Henry Reaction (Nitroaldol) as a secondary pathway.

📊 Part 1: Diagnostic Workflow

Before altering your protocol, identify where your yield is bleeding. Use this logic flow to pinpoint the failure mode.

DiagnosticFlow Start Start: Low Yield Detected CheckRoute Which Synthetic Route? Start->CheckRoute RouteA Route A: Nitrile Reduction (4-Bromophenylacetonitrile) CheckRoute->RouteA RouteB Route B: Nitroalkene Reduction (Henry Rxn: Nitrostyrene) CheckRoute->RouteB Q_Product Analyze Product (NMR/MS) RouteA->Q_Product RouteB->Q_Product Result_Debrom Result: Phenethylamine (Bromine Lost) Q_Product->Result_Debrom Found mass 121 (M+H) Result_Imine Result: Imine/Complex (Incomplete Red.) Q_Product->Result_Imine Broad peaks/Start Material Result_Oil Result: Product is Oil (Salt formation failed) Q_Product->Result_Oil Correct Mass, Low Recovery Fix_Cat Solution: Switch to Borane-THF (Avoid Pd/C) Result_Debrom->Fix_Cat Cause: Over-hydrogenation Fix_Quench Solution: Acidic Methanol Reflux (Break Boron Complex) Result_Imine->Fix_Quench Cause: Stable B-N Complex Fix_Salt Solution: Anhydrous HCl/Ether (Precipitation) Result_Oil->Fix_Salt Cause: Free base solubility

Figure 1: Diagnostic logic for identifying yield loss mechanisms in 4-bromophenethylamine synthesis.

🔬 Part 2: Critical Troubleshooting (Q&A)
Category 1: The "Vanishing Bromine" (Chemoselectivity)

Q: I used catalytic hydrogenation (H₂/Pd-C) to reduce the nitrile, but my product is mostly unsubstituted phenethylamine. Where did the bromine go?

A: You have encountered Hydrodehalogenation .[1] The Carbon-Bromine (C-Br) bond on an aromatic ring is susceptible to oxidative addition by Palladium (0). Under standard hydrogenation conditions (H₂ gas, Pd/C), the catalyst does not distinguish effectively between the nitrile (


) and the aryl bromide (

). The C-Br bond is cleaved, replaced by hydrogen, and HBr is generated (poisoning the catalyst or forming salts).
  • The Fix: Abandon Catalytic Hydrogenation for this specific substrate unless you have access to specialized "poisoned" catalysts (e.g., PtO₂ at low pressure, or adding inhibitors like thiophene, which lowers yield).

  • The Superior Protocol: Switch to Borane-THF (BH₃·THF) . Borane is an electrophilic reducing agent.[2] It reduces the electron-rich nitrile rapidly but is kinetically inert toward aryl halides under these conditions.

Category 2: The "Stalled Reaction" (Borane Complexation)

Q: I used Borane-THF. The TLC showed conversion, but after adding water and extracting, I recovered almost nothing. Is the reaction incomplete?

A: The reaction worked, but your work-up failed . When Borane reduces a nitrile, it forms a highly stable Boron-Amine complex (


). This complex is soluble in organic solvents but does not behave like a free amine. It does not extract into acid, and it does not crystallize. Simply adding water does not break this bond.
  • The Fix (The Acid Reflux): You must perform an oxidative or acidic hydrolysis.

    • Quench excess borane with MeOH (carefully!).

    • Add concentrated HCl (or methanolic HCl).

    • Reflux the mixture for 1-2 hours.

    • Only then has the boron bond broken to release the free amine hydrochloride.

Category 3: The "Oily Mess" (Isolation)

Q: My product is a yellow oil that won't crystallize. How do I get the high-purity solid mentioned in literature?

A: 2-(4-Bromophenyl)ethylamine as a free base is an oil at room temperature. You must isolate it as the Hydrochloride Salt .

  • The Fix:

    • Dissolve your crude oil in a minimal amount of anhydrous ethanol or dry diethyl ether.

    • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with cooling (

      
      C).
      
    • A white precipitate should form immediately.

    • Filter and wash with cold ether. This removes non-basic impurities and yields a stable solid.

🧪 Part 3: Optimized Protocol (The "Gold Standard")

This protocol maximizes yield (>85%) and preserves the bromine atom by using Borane-THF followed by a rigorous acid hydrolysis.

Reaction Scheme:



ParameterSpecificationReasoning
Reagent 1.0 M Borane-THF (Excess: 3-4 equiv)Ensures complete reduction; excess compensates for moisture.
Solvent Anhydrous THF Borane reacts violently with water; dryness is critical for safety and stoichiometry.
Temperature Reflux (65°C) Required to drive the reduction of the intermediate imine to the amine.
Quench MeOH then 6M HCl (Reflux) CRITICAL STEP: Breaks the stable amine-borane adduct.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250mL 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Add 4-Bromophenylacetonitrile (10.0 mmol) and anhydrous THF (20 mL).

  • Addition: Cool to

    
    C. Add Borane-THF complex (1.0 M)  (30-40 mL, 3-4 equiv) dropwise via syringe. Caution: Gas evolution.
    
  • Reaction: Warm to room temperature, then heat to reflux for 12–16 hours.

  • Quench (The Yield Maker):

    • Cool to

      
      C.
      
    • Slowly add Methanol (excess) until gas evolution ceases.

    • Add 6M HCl (10 mL) or concentrated HCl (5 mL) cautiously.

    • Reflux the acidic mixture for 1.5 hours. (This frees the amine).

  • Isolation:

    • Concentrate the mixture in vacuo to remove THF/MeOH.

    • Dilute residue with water. Wash with Diethyl Ether (removes unreacted nitrile/non-basic byproducts).

    • Basify the aqueous layer to pH >12 using 40% NaOH (keep cool!).

    • Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).

    • Dry DCM over

      
      , filter, and evaporate to get the crude oil.
      
  • Salt Formation: Dissolve oil in minimal EtOH, add HCl/Ether, filter the white solid.

📉 Part 4: Comparative Data (Yield & Selectivity)

Why choose Borane over LiAlH₄ or Catalytic Hydrogenation?

MethodReducing AgentEst. YieldBromine RetentionPrimary Risk
Method A (Recommended) BH₃·THF 85-92% High Incomplete hydrolysis of B-N complex (User error).
Method B (Classic)LiAlH₄60-75%MediumReaction runaway; debromination if temp >

C.
Method C (Catalytic)H₂ / Raney Ni40-60%Low Significant debromination; dimerization to secondary amines.
Method D (Henry Rxn)NaBH₄ / BF₃50-65%HighMulti-step (Aldehyde

Nitro

Amine); lower overall yield.
📚 References
  • Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-tetrahydrofuran with nitriles. A convenient synthesis of primary amines.[3]Journal of Organic Chemistry .[3]

    • Context: Establishes the mechanism of nitrile reduction by borane and the necessity of acid hydrolysis.

  • Laval, S., et al. (2009). A mild and efficient method for the reduction of nitriles.[3]Tetrahedron Letters .

    • Context: Discusses optimization of nitrile reductions preserving sensitive functional groups like aryl halides.

  • Organic Syntheses, Coll. Vol. 10. (2004). General methods for Phenethylamine synthesis.

    • Context: Provides standard work-up procedures for amine hydrochloride salt formation.

  • BenchChem Technical Data. 4-Bromophenylacetonitrile Properties and Reactions.

    • Context: Physical properties and solubility data for the starting material.[4]

Sources

Purification strategies for oily 2-(4-Bromophenyl)ethylamine free base

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Bromophenyl)ethylamine (also known as 4-bromophenethylamine). As a primary phenethylamine, this compound presents unique handling challenges: in its free base form, it is a dense, viscous oil that resists standard crystallization and is highly susceptible to atmospheric degradation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help your laboratory achieve >99% purity.

Purification Strategy Decision Tree

PurificationStrategy Crude Crude 2-(4-Bromophenyl)ethylamine (Oily Free Base) Decision Primary Impurity Profile? Crude->Decision AcidBase Acid-Base Extraction (Removes Neutral/Acidic Impurities) Decision->AcidBase Chemical Synthesis Byproducts Distillation Vacuum Distillation (Removes Non-Volatile Tars) Decision->Distillation Heavy Tars / Color Bodies SaltForm Salt Formation (HCl/HBr) (Converts Oil to Solid) AcidBase->SaltForm If solid storage is required PureBase Pure Free Base Oil AcidBase->PureBase If oil is needed for next step Distillation->SaltForm Distillation->PureBase Recryst Recrystallization (Achieves >99% Purity) SaltForm->Recryst PureSalt Pure Amine Salt (Solid) Recryst->PureSalt PureSalt->PureBase Freebasing (NaOH + Extraction)

Decision matrix for the purification of oily 2-(4-Bromophenyl)ethylamine free base.

Module 1: Acid-Base Extraction (The First Line of Defense)

Q: Why does my free base oil turn into a cloudy, gummy mess when exposed to air? Causality: Phenethylamines are strongly basic and highly nucleophilic. Upon exposure to atmospheric carbon dioxide and moisture, the free base rapidly reacts to form a solid carbonate or carbamate salt[1]. This manifests as a cloudy precipitate or a gummy crust on the surface of the oil. Solution: Always store the free base under an inert atmosphere (argon or nitrogen). If carbamate formation has occurred, an acid-base extraction will rescue the material by driving off the CO₂ during the acidification step.

Q: My crude synthesis yielded a dark oil. How do I separate the amine from neutral organic byproducts? Causality: The fundamental principle of acid-base extraction relies on manipulating the ionization state of the amine. In its neutral free base form, 2-(4-Bromophenyl)ethylamine is soluble in organic solvents. By washing the organic layer with dilute hydrochloric acid, the amine is protonated to form 4-bromophenethylammonium chloride. This highly charged ionic salt migrates entirely into the aqueous layer, leaving unreacted neutral precursors and acidic impurities behind in the organic phase[2][3].

AcidBaseLogic Start Organic Solution (Amine + Impurities) AddAcid Add 10% HCl (aq) Start->AddAcid Org1 Organic Layer (Neutral/Acidic Impurities) AddAcid->Org1 Discard Aq1 Aqueous Layer (Ammonium Salt) AddAcid->Aq1 Retain AddBase Add NaOH (aq) to pH > 10 Aq1->AddBase Aq2 Aqueous Layer (NaCl + Water) AddBase->Aq2 Discard Org2 New Organic Layer (Purified Free Base) AddBase->Org2 Retain & Dry

Mechanistic phase-transfer workflow during the acid-base extraction of amines.

Protocol 1: Self-Validating Acid-Base Extraction
  • Dissolution: Dissolve the crude oily 2-(4-Bromophenyl)ethylamine in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) at a ratio of 10 mL solvent per 1 g of crude oil.

  • Acidification (Phase Transfer): Transfer to a separatory funnel. Add an equal volume of 10% aqueous HCl. Stopper and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The amine is now in the aqueous layer.

    • Self-Validation Check: Spot the organic layer on a TLC plate; it should no longer show a positive reaction to ninhydrin stain (indicating the absence of primary amines).

  • Washing: Wash the aqueous layer with one more portion of fresh organic solvent to remove residual neutral impurities. Discard the organic washes.

  • Basification (Recovery): Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath (the neutralization is highly exothermic). Slowly add 20% aqueous NaOH dropwise while stirring until the pH is strictly >10. The aqueous layer will turn milky as the insoluble free base "oils out" of the solution[4][5].

  • Extraction: Extract the milky aqueous layer with three portions of fresh diethyl ether or dichloromethane.

  • Drying & Concentration: Combine the new organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base oil[2].

Module 2: Vacuum Distillation (Thermal Purification)

Q: Can I bypass extraction and just distill the free base? Causality: Yes, but strictly under high vacuum. The boiling point of 2-(4-Bromophenyl)ethylamine is 63–72 °C at a deep vacuum of 0.2 mmHg[6][7]. Attempting to distill this compound at atmospheric pressure will subject it to temperatures exceeding 250 °C, leading to severe thermal degradation, oxidation, and polymerization. Solution: Utilize a Kugelrohr apparatus or a short-path distillation setup equipped with a high-capacity rotary vane pump.

Protocol 2: Short-Path Vacuum Distillation
  • Place the dried free base oil in a round-bottom flask equipped with a micro-stir bar.

  • Attach a short-path distillation head to minimize the thermal path length.

  • Apply a high vacuum (target 0.2 mmHg).

    • Self-Validation Check: Ensure the system holds a steady vacuum before applying heat to prevent bumping and sudden oxidation.

  • Slowly heat the oil bath. The purified 2-(4-Bromophenyl)ethylamine will distill over as a colorless to light yellow clear liquid between 63 °C and 72 °C[6].

Module 3: Salt Formation & Crystallization (Overcoming the "Oily" Problem)

Q: I need a highly pure, stable solid for long-term storage and analytical characterization. How do I achieve this? Causality: Oils are notoriously difficult to purify to analytical standards because they trap solvent and impurities, and cannot be recrystallized. Converting the free base into a hydrochloride (HCl) salt transforms it into a stable, crystalline solid with a distinct melting point[1]. However, as noted by Alexander Shulgin regarding structurally related bromophenethylamines (like 2C-B), introducing excess water during salt formation can lead to complex hydrates and polymorphs that make isolation treacherous[8][9]. Therefore, strictly anhydrous conditions are critical.

Quantitative Data: Physicochemical Properties of 2-(4-Bromophenyl)ethylamine Forms
PropertyFree Base FormHydrochloride (HCl) Salt Form
Physical State Colorless to light yellow liquid/oilWhite crystalline solid
Density 1.29 g/mL at 25 °C[6][7]N/A (Solid)
Boiling/Melting Point BP: 63–72 °C at 0.2 mmHg[6][10]MP: >200 °C (Decomposes)
Solubility Soluble in ether, DCM, ethanol; Insoluble in water[1]Soluble in water, methanol; Insoluble in ether
Storage Stability Poor (prone to oxidation and CO₂ absorption)[1]Excellent (indefinite if kept dry)[8]
Protocol 3: Anhydrous Hydrochloride Salt Formation
  • Preparation: Dissolve the purified free base oil in anhydrous isopropanol (IPA) or anhydrous diethyl ether (approx. 10 mL per gram of amine).

  • Precipitation: While stirring vigorously under an inert atmosphere, slowly add a stoichiometric amount of anhydrous ethereal HCl (e.g., 2M HCl in diethyl ether). Alternatively, bubble dry HCl gas through the solution.

  • Crystallization: The anhydrous salt of 2-(4-Bromophenyl)ethylamine hydrochloride will immediately precipitate as a white crystalline solid[8].

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous ether to remove any unreacted free base or trapped organic impurities.

  • Drying: Dry the crystals in a vacuum desiccator over silica gel or phosphorus pentoxide (P₂O₅) to remove residual solvent.

    • Self-Validation Check: The resulting powder should be free-flowing and exhibit a sharp, clear melting point, confirming the absence of hydrates[9].

References

  • [4] Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Study.com. [Link]

  • [2] Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Minnesota State University Moorhead. [Link]

  • [3] Acid–base extraction. Wikipedia.[Link]

  • [8] 2C-B chemistry inquiry. DMT-Nexus forum. [Link]

  • [5] Acid-Base Extraction Tutorial. YouTube.[Link]

  • [9] 2C-B chemistry inquiry (Hydrate Formation). DMT-Nexus forum.[Link]

  • [1] Phenethylamine. ChemEurope. [Link]

Sources

Overcoming steric hindrance in N-isopropylamine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deceptive" Nucleophile

N-isopropylamine (CAS: 75-31-0) presents a unique challenge in medicinal chemistry. While technically a primary amine, the


-branching (the isopropyl group) creates a steric wall that significantly retards nucleophilic attack compared to 

-propyl or ethyl analogues.

This hindrance becomes critical when:

  • Coupling to hindered carboxylic acids (e.g.,

    
    -disubstituted acids).
    
  • Performing Buchwald-Hartwig aminations , where the bulk destabilizes the Pd-amine complex or slows reductive elimination.

This guide provides self-validating protocols to overcome these kinetic barriers without resorting to extreme temperatures that cause decomposition or racemization.

Diagnostic Workflows & Mechanisms

The Steric Wall Mechanism

Understanding why the reaction fails is the first step to fixing it. The isopropyl group creates repulsive interactions during the formation of the tetrahedral intermediate (in amide coupling) or the coordination to Palladium (in cross-coupling).

StericMechanism Amine N-Isopropylamine (Nucleophile) TS Tetrahedral Intermediate (High Energy State) Amine->TS Slow Attack (k1) Electrophile Activated Electrophile (Acid Chloride/Active Ester) Electrophile->TS Product Amide Product TS->Product Collapse (k2) Steric STERIC CLASH (Isopropyl Methyls vs Electrophile R-Group) Steric->TS Destabilizes

Figure 1: The kinetic bottleneck occurs at the formation of the tetrahedral intermediate. The bulky isopropyl group clashes with the electrophile's substituents, raising the activation energy.

Troubleshooting Decision Tree (Amide Coupling)

Use this logic flow to select the correct reagent based on your specific substrate's constraints.

DecisionTree Start Start: Coupling N-Isopropylamine CheckAcid Is the Carboxylic Acid Hindered? Start->CheckAcid Standard Standard: EDC/HOBt or HATU CheckAcid->Standard No (Linear/Simple) Chiral Is the Acid Chiral (Racemization Risk)? CheckAcid->Chiral Yes (Branched/Bulky) T3P Protocol A: T3P (50% in EtOAc/DMF) Low Epimerization Chiral->T3P Yes (High Risk) HATU Use HATU + HOAt (Watch for Epimerization) Chiral->HATU No (Low Risk) Ghosez Protocol B: Ghosez's Reagent (Acid Chloride via Enamine) T3P->Ghosez If T3P Fails HATU->Ghosez If HATU Fails (Yield < 30%)

Figure 2: Reagent selection workflow. Note that Ghosez's reagent is the "nuclear option" when standard activation fails.

Technical Solutions & Protocols

Amide Coupling: The "T3P" Advantage

For N-isopropylamine, standard carbodiimides (EDC/DCC) are often too slow, leading to N-acylurea byproduct formation. T3P (Propylphosphonic anhydride) is the superior choice for hindered couplings because it acts as a kinetic scavenger, driving the reaction forward while maintaining low epimerization rates [1].

Protocol A: T3P-Mediated Coupling

Best for: Chiral acids, moderate steric hindrance.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and N-Isopropylamine (1.2 equiv) in anhydrous EtOAc or DMF (concentration 0.1 – 0.2 M).

    • Note: DMF accelerates the reaction but EtOAc allows for easier workup.

  • Base Addition: Add DIPEA (3.0 equiv) at 0°C.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

    • Critical: Do not add T3P all at once; the exotherm can degrade sensitive functionalities.

  • Reaction: Allow to warm to Room Temperature (RT). Stir 12–24h.

    • Troubleshooting: If TLC shows <50% conversion after 4h, add 0.5 equiv 4-DMAP . Warning: DMAP increases racemization risk.

  • Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble, simplifying purification.

The "Nuclear Option": Ghosez's Reagent

When the carboxylic acid is extremely hindered (e.g., tertiary alpha-carbon), active esters (HATU/T3P) may not form or will not react with the bulky isopropylamine. You must convert the acid to an Acid Chloride using neutral conditions.[1] Thionyl chloride is often too harsh; Ghosez’s Reagent is the solution [2].

Protocol B: Neutral Acid Chloride Generation

Best for: Extremely hindered acids, acid-sensitive substrates.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv) at RT. Stir for 1–3 hours.

    • Validation: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Once activation is complete, add N-Isopropylamine (1.5 equiv) and DIPEA (2.0 equiv).

  • Purification: The byproduct is a tetramethylamide, which is water-soluble.

Buchwald-Hartwig Amination (C-N Coupling)

Coupling N-isopropylamine to aryl halides requires specific ligand architecture. Monodentate phosphines (PPh3) or early bidentates (BINAP) often result in


-hydride elimination (forming the imine) rather than the coupled amine.

Ligand Selection Table:

Ligand ClassSpecific LigandRecommendationWhy?
Dialkylbiaryl BrettPhos Primary Choice Designed specifically for primary amines; prevents bis-arylation.
Dialkylbiaryl RuPhos Secondary ChoiceExcellent for secondary amines, but can work here if the aryl halide is hindered.
Bidentate Xantphos AvoidOften too rigid; leads to poor conversion with bulky amines.
Protocol C: Pd-Catalyzed Arylation
  • Catalyst Prep: Charge flask with

    
     (1 mol%) and BrettPhos  (2 mol%) [3].
    
    • Note: Pre-complexing the catalyst in solvent for 5 mins at 60°C improves reproducibility.

  • Substrates: Add Aryl Halide (1.0 equiv), N-Isopropylamine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous Dioxane or t-Amyl Alcohol (0.2 M).

  • Heat: 80°C – 100°C under Argon for 2–16h.

Comparative Data: Reagent Efficiency

The following data illustrates the yield and epimerization risk when coupling N-isopropylamine to a model hindered chiral acid (Z-Phg-OH).

Coupling ReagentYield (Isolated)Epimerization (% dl)Workup Difficulty
EDC / HOBt 15%< 1%High (Urea byproduct)
HATU / DIPEA 88%12%Medium (Remove HOPt)
T3P / Pyridine 92% < 2% Low (Water soluble)
Ghosez / DIPEA 95%5%Low

Data synthesized from standard process chemistry optimizations [1, 4].

FAQ: Troubleshooting Specific Failures

Q: I am seeing significant "dimer" formation in my Buchwald reaction. A: This is bis-arylation, where the product (a secondary amine) reacts again. N-isopropylamine is prone to this because the product is still nucleophilic.

  • Fix: Switch to BrettPhos . Its extreme bulk prevents the secondary amine product from coordinating to the Palladium center, stopping the reaction at the mono-arylated stage.

Q: My T3P reaction turned black and yield is low. A: T3P is generally stable, but if you used DMF as a solvent and heated it >60°C, you may be decomposing the active species or the solvent itself (Vilsmeier-Haack type side reactions).

  • Fix: Switch solvent to EtOAc or 2-MeTHF and keep temperature <50°C. If solubility is an issue, use NMP instead of DMF.

Q: Can I use HATU for scale-up? A: It is not recommended. HATU is expensive and the byproduct (HOAt) is a sensitizer. For scale-up (>10g), optimize the Ghosez's reagent route or use T3P , which are more atom-economical and safer.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Ghosez, L., et al. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1] Organic Syntheses. Link
    
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Troubleshooting low solubility of bromophenethylamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Bromophenethylamine Salts

  • Ticket ID: #SOL-BR-PEA-001

  • Status: Open

  • Assigned Specialist: Senior Application Scientist, Solid State Chemistry Div.

Executive Summary

You are encountering solubility issues with brominated phenethylamine salts (e.g., 2C-B, 25B-NBOMe analogs, or DOx series). This is a common bottleneck caused by the "Halogen Hydrophobicity Paradox." The introduction of a bromine atom (atomic radius ~114 pm) significantly increases lipophilicity (logP) and lattice energy compared to the non-halogenated parent, rendering standard aqueous protocols ineffective.

This guide provides a root-cause analysis and actionable engineering protocols to solubilize these compounds for biological assays or recrystallization.

Part 1: The Diagnostics (Root Cause Analysis)

Before adding more solvent, determine why the salt is insoluble. Use this logic flow to diagnose the physical chemistry governing your sample.

Diagnostic Decision Tree

SolubilityDiagnostics Start Solubility Issue Detected CheckpH Check pH of Suspension Start->CheckpH CheckCrystal Microscopy Analysis Start->CheckCrystal IsAcidic pH < 3.0 CheckpH->IsAcidic Yes IsNeutral pH > 6.0 CheckpH->IsNeutral No CommonIon Common Ion Effect (Excess Acid Suppressing Solubility) IsAcidic->CommonIon Freebase Freebase Contamination (Not a Salt) IsNeutral->Freebase Amorphous Amorphous/Oil CheckCrystal->Amorphous Crystalline Highly Crystalline CheckCrystal->Crystalline Impurity Oiling Out (Hygroscopic Impurities) Amorphous->Impurity Lattice High Lattice Energy (Stable Polymorph) Crystalline->Lattice

Figure 1: Diagnostic logic flow for identifying the physicochemical barrier to solubility.

Part 2: Solvent System Engineering

Bromophenethylamines are often "brick dust"—insoluble in water, insoluble in hexane. You must target the amphiphilic window .

Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplicationMechanism
Water (pH 7) Poor (< 5 mg/mL)N/AHigh lipophilicity of Br-phenyl ring prevents hydration.
0.1 M HCl ModerateStabilityProtonation ensures salt form; prevents freebase oiling.
Ethanol (EtOH) Excellent RecrystallizationMatches amphiphilic nature (polar head, non-polar tail).
DMSO High (> 50 mg/mL)Bio-AssaysDisrupts strong lattice interactions; universal aprotic solvent.
PEG-400 / Water (30:70) GoodIn Vivo FormulationPEG shrouds the hydrophobic bromine region.

Critical Warning: Do not use phosphate-buffered saline (PBS) initially. The phosphate counter-ion can precipitate bromophenethylamines as insoluble phosphate salts. Dissolve in pure water or DMSO first, then dilute into PBS.

Part 3: Salt Selection (The Chemical Fix)

If the Hydrochloride (HCl) salt is too insoluble, you are fighting Lattice Energy . The chloride ion packs very tightly with the planar phenethylamine system. Switching the counter-ion disrupts this packing.

Recommended Counter-ion Hierarchy:

  • Hydrochloride (HCl): Standard. High crystallinity, high melting point. Issue: Often lowest solubility.

  • Hydrobromide (HBr): Common in synthesis but often less soluble than HCl due to the "Soft-Soft" interaction between the Bromine on the ring and the Bromide counter-ion.

  • Acetate / Lactate: High Solubility. These organic anions are bulky and asymmetric, preventing tight crystal packing.

  • Methanesulfonate (Mesylate): The "Nuclear Option." Mesylates are highly hygroscopic and almost always water-soluble.

Protocol: Salt Metathesis (Switching from HCl to Acetate)

If your HCl salt is insoluble, convert it to an Acetate salt in situ.

  • Freebasing: Suspend the insoluble HCl salt in water. Add 1M NaOH until pH > 11. Extract the oily freebase into Dichloromethane (DCM).

  • Isolation: Dry the DCM layer (MgSO4) and evaporate to yield the freebase oil.

  • Salt Formation: Dissolve the oil in a minimal amount of Ethanol. Add 1.05 equivalents of Glacial Acetic Acid .

  • Precipitation: Add cold Diethyl Ether dropwise until the solution becomes cloudy. Cool to 4°C.

Part 4: Troubleshooting FAQs

Q1: I added water, and the powder turned into a sticky gum. What happened? A: This is "Oiling Out." You likely have a mixture of salt and freebase, or the compound is hygroscopic.

  • Fix: Redissolve the gum in hot Ethanol. Add a few drops of concentrated HCl (to ensure full protonation). Allow to cool very slowly to induce proper crystallization rather than oiling.

Q2: My sample dissolves in DMSO but precipitates immediately when added to cell culture media. A: This is "Crash-out" due to the rapid change in polarity.

  • Fix: Use a step-down dilution .

    • Dissolve compound in 100% DMSO.

    • Dilute to 10% DMSO using PEG-400 or Tween-80 .

    • Dilute this mix into the aqueous media. The surfactant (Tween/PEG) prevents the hydrophobic bromine regions from aggregating.

Q3: Why is the HBr salt less soluble than the HCl salt? A: Counter-intuitively, HBr salts of brominated molecules often have higher lattice stability. The Bromine substituent on the ring and the Bromide counter-ion share similar polarizability (Soft Acid/Soft Base theory), leading to stabilizing van der Waals interactions in the crystal lattice [1].

Part 5: Advanced Workflow - The "Solubility Rescue"

Use this workflow if you have a valuable sample that refuses to dissolve for analysis (NMR/LCMS).

SolubilityRescue Sample Insoluble Sample (Solid) SolventA Try MeOD (Methanol-d4) Sample->SolventA Step 1 SolventB Try DMSO-d6 SolventA->SolventB Insoluble Success Dissolved -> Run NMR SolventA->Success Soluble SolventC Try TFA-d (Trifluoroacetic Acid) SolventB->SolventC Insoluble (Critical) SolventB->Success Soluble SolventC->Success Soluble

Figure 2: NMR Solvent Selection Strategy. TFA-d breaks almost all salt lattices by displacing the counter-ion.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

  • BenchChem. (2025).[4] Physical and Chemical Properties of 2-Phenylethylamine Hydrochloride.

  • TCI Chemicals. (2024). 2-Phenylethylamine Hydrobromide Solubility Data.

  • Black, S. N., et al. (2007). "Structure, solubility, screening, and synthesis of molecular salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.

Sources

Optimizing reaction temperature for N-isopropyl-4-bromophenethylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Reaction: A Mechanistic Overview

The synthesis of N-isopropyl-4-bromophenethylamine from 4-bromophenethylamine and acetone is a classic example of a reductive amination. This two-step, one-pot reaction is favored for its efficiency and generally mild conditions.[1][2]

Step 1: Imine Formation The reaction commences with the nucleophilic attack of the primary amine (4-bromophenethylamine) on the carbonyl carbon of acetone. This is followed by dehydration to form an intermediate imine (specifically, a ketimine or a Schiff base). This equilibrium reaction is typically carried out at room temperature.[3][4]

Step 2: Reduction The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product. Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent for this transformation.[3][5] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the iminium ion (the protonated form of the imine), which is more reactive than the imine itself.[6][7]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-Bromophenethylamine 4-Bromophenethylamine Imine Intermediate Imine Intermediate 4-Bromophenethylamine->Imine Intermediate + Acetone (Room Temp) Acetone Acetone Acetone->Imine Intermediate Final_Product N-isopropyl-4-bromophenethylamine Imine Intermediate->Final_Product + NaBH4 (Temp. Control is Key) Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Final_Product

Caption: Reaction pathway for N-isopropyl-4-bromophenethylamine synthesis.

Section 2: FAQs on Temperature Optimization

This section addresses frequently asked questions regarding the critical role of temperature in this synthesis.

Q1: What is the optimal temperature for the imine formation step?

A1: Imine formation is typically conducted at ambient or room temperature (20-25 °C).[1] This temperature provides a sufficient energy level for the condensation reaction to proceed at a reasonable rate without promoting side reactions. The electron-withdrawing nature of the bromine on the phenyl ring does not significantly hinder this step.

Q2: Why is cooling to 0-5 °C crucial before adding sodium borohydride?

A2: The reduction of the imine by sodium borohydride is a highly exothermic process. Cooling the reaction mixture in an ice bath before and during the portion-wise addition of NaBH₄ is critical for several reasons:

  • Safety: It prevents a runaway reaction and rapid evolution of hydrogen gas, which can be a safety hazard.[8]

  • Selectivity: NaBH₄ can also reduce the starting ketone (acetone).[5] Although imines are generally reduced faster than ketones, keeping the temperature low minimizes the competitive reduction of unreacted acetone.

  • Stability of the Reducing Agent: Sodium borohydride can decompose in protic solvents like methanol, especially at higher temperatures.[8] Low temperatures help preserve the reagent's activity throughout the addition process.

Q3: Can I run the reduction at a higher temperature to speed it up?

A3: While some protocols for stubborn imine reductions suggest heating to drive the reaction to completion, this should be approached with extreme caution.[8][9] For this particular synthesis, it is not the recommended primary approach. If the reaction is incomplete at room temperature (after the initial cooled addition), a gentle warming to 40-50 °C can be attempted, but with vigilant monitoring. The risk of a runaway exothermic reaction increases significantly with temperature.[8] It is often more effective to increase the equivalents of NaBH₄ before resorting to heat.[10]

Q4: How does temperature affect the overall yield and purity?

A4: Proper temperature control is directly linked to higher yield and purity.

  • Low Temperature (0-10 °C) during NaBH₄ addition: Maximizes selectivity for imine reduction, minimizes side reactions, and leads to a cleaner crude product with higher yield.[1]

  • Elevated Temperature (e.g., >50 °C) during reduction: Can lead to the formation of byproducts due to the decomposition of the reducing agent and potential side reactions. This will complicate purification and lower the overall isolated yield.

Data Summary: Temperature Effects on Reaction Parameters
Reaction StageTemperature RangeRationale & Expected Outcome
Imine Formation Room Temperature (20-25 °C)Optimal for equilibrium formation of the imine without significant side reactions.
NaBH₄ Addition 0-10 °CCrucial. Controls exothermic reaction, ensures safety, and maximizes selectivity for imine reduction over acetone.[1]
Reduction Room Temperature (20-25 °C)After NaBH₄ addition, the reaction is typically allowed to warm to room temperature to proceed to completion over several hours.[1]
Forced Completion 40-60 °C (Use with caution)May be used for sluggish reactions, but increases the risk of side reactions and runaway conditions.[8][9]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

G cluster_0 Troubleshooting Path start Low Yield of Final Product? check_imine Is unreacted imine present in the crude product (TLC/LC-MS)? start->check_imine incomplete_reduction Incomplete Reduction check_imine->incomplete_reduction Yes check_starting_material Is unreacted 4-bromophenethylamine present? check_imine->check_starting_material No solution1 Increase NaBH4 (up to 5-6 eq.) Increase reaction time at RT incomplete_reduction->solution1 solution2 If still incomplete, gently warm to 40-50°C with careful monitoring solution1->solution2 inefficient_imine_formation Inefficient Imine Formation check_starting_material->inefficient_imine_formation Yes check_side_products Are there significant side products? check_starting_material->check_side_products No solution3 Ensure acetone is in slight excess Increase reaction time for imine formation Check purity of starting materials inefficient_imine_formation->solution3 poor_temp_control Poor Temperature Control check_side_products->poor_temp_control Yes solution4 Ensure slow, portion-wise addition of NaBH4 at 0-5°C poor_temp_control->solution4

Caption: Troubleshooting logic for low yield in the synthesis.

Problem 1: Low or No Product Formation

  • Potential Cause: Inefficient imine formation.

    • Solution: While imine formation is generally straightforward, ensure your 4-bromophenethylamine starting material is of high purity and not a salt (e.g., hydrochloride). If it is a salt, it must be neutralized (free-based) before the reaction.[11] Also, confirm that the acetone used is not old or contaminated with water.

  • Potential Cause: Inactive sodium borohydride.

    • Solution: NaBH₄ is sensitive to moisture and can degrade over time. Use a freshly opened bottle or test the activity of your current batch on a simple ketone like benzophenone.[9]

Problem 2: Reaction Stalls / Incomplete Conversion

  • Potential Cause: Insufficient reducing agent.

    • Solution: The presence of any acidic functional groups or even the protic solvent can consume some of the NaBH₄. It is common to use a significant excess of the reducing agent.[12] If TLC or LC-MS shows a persistent imine intermediate, consider increasing the equivalents of NaBH₄ from a typical 1.5-2 eq. up to 5-6 eq.[12]

  • Potential Cause: The imine is sterically hindered or electronically deactivated.

    • Solution: While this is less of an issue for this specific reaction, if conversion is slow, extend the reaction time at room temperature. As a last resort, after ensuring sufficient reducing agent has been added, the reaction can be gently heated to 40-50 °C and monitored closely.[8][9]

Problem 3: Formation of Impurities

  • Potential Cause: Reduction of acetone.

    • Solution: This typically occurs if the NaBH₄ is added too quickly or at a temperature above 10 °C. This leads to the formation of isopropanol and consumes the reducing agent. Ensure slow, portion-wise addition of NaBH₄ into a well-chilled reaction mixture.[1]

  • Potential Cause: Over-alkylation (formation of a tertiary amine).

    • Solution: This is unlikely when using a ketone for the alkylation of a primary amine, as the secondary amine product is less nucleophilic and more sterically hindered than the starting primary amine. However, using a large excess of acetone and ensuring the primary amine is consumed before the reduction is complete can minimize this.

Section 4: Experimental Protocols

Protocol 1: Standard Synthesis of N-isopropyl-4-bromophenethylamine

G cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Work-up & Purification A 1. Dissolve 4-bromophenethylamine (1 eq.) in methanol. B 2. Add acetone (1.5-2 eq.). A->B C 3. Stir at room temperature for 1-2 hours. B->C D 4. Cool mixture to 0-5°C (ice bath). C->D E 5. Add NaBH4 (1.5-2 eq.) slowly in portions. D->E F 6. Stir at 0-5°C for 30 min, then warm to RT and stir for 4-6 hours. E->F G 7. Quench with water. F->G H 8. Remove methanol (rotary evaporator). G->H I 9. Extract with organic solvent (e.g., Ethyl Acetate). H->I J 10. Dry, filter, and concentrate. I->J K 11. Purify (e.g., column chromatography). J->K

Caption: General experimental workflow for the synthesis.

Materials:

  • 4-Bromophenethylamine

  • Acetone

  • Anhydrous Methanol

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenethylamine (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of amine). Add acetone (1.5-2.0 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice-water bath. Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the complete addition of NaBH₄, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by slowly adding deionized water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Add more water to the residue and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-isopropyl-4-bromophenethylamine.

  • Purification: The crude product can be purified by silica gel column chromatography.

Protocol 2: Temperature Optimization Study

To determine the optimal reduction temperature for your specific lab conditions, a simple parallel experiment can be conducted.

  • Prepare a stock solution of the imine by scaling up the "Imine Formation" step from Protocol 1.

  • Divide the imine stock solution into three separate reaction flasks of equal volume.

  • Flask A (Control): Place in an ice bath at 0-5 °C.

  • Flask B: Keep at room temperature (20-25 °C).

  • Flask C: Place in a water bath heated to 40 °C.

  • To each flask, add the same number of equivalents of NaBH₄ (e.g., 1.5 eq.) at the same time.

  • Take aliquots from each flask at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and quench them immediately.

  • Analyze the conversion and purity of the product in each aliquot by LC-MS or GC-MS. This will provide data on how temperature affects the rate of reaction and the formation of byproducts.

References

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tiered Technical Support Document, designed to function as a self-contained troubleshooting center for the purification of 2-(4-Bromophenyl)ethylamine .

Document ID: TS-PUR-73918 | Version: 2.1 | Status: Active Applicable For: Synthesis of CAS 73918-56-6 via Nitrile Reduction or Henry Reaction.

Executive Summary & Compound Profile

User Query: "I have a crude mixture of 2-(4-Bromophenyl)ethylamine. It is yellow/brown, and NMR shows starting material (nitrile) and unknown impurities. How do I purify this to >98%?"

Scientist’s Note: 2-(4-Bromophenyl)ethylamine is a primary amine prone to oxidative degradation and carbonate formation (absorbing CO₂ from air). The crude mixture typically contains the unreacted starting material (4-bromophenylacetonitrile), des-bromo side products (if catalytic hydrogenation was used), and dimers (secondary amines).

Physical Profile for Identification:

Property Value Notes
State Liquid (Free Base) Colorless to pale yellow.[1][2][3] Darkens on storage.
Boiling Point 63–72 °C @ 0.2 mmHg High vacuum required for distillation.
Density 1.29 g/mL Denser than water (Phase inversion risk).

| Solubility | DCM, Et₂O, EtOH, EtOAc | Slightly soluble in water; highly soluble in acid. |

Purification Decision Tree

Before starting, determine the impurity profile to select the correct workflow.

PurificationTree Start Analyze Crude (NMR/TLC) Impurity1 Impurity: Non-basic (e.g., Nitrile SM) Start->Impurity1 Major Impurity2 Impurity: Basic (e.g., Secondary Amine) Start->Impurity2 Major Impurity3 Color/Tar Only Start->Impurity3 Minor Method1 Tier 1: Acid-Base Extraction (Removes Neutrals) Impurity1->Method1 Method2 Tier 2: Salt Recrystallization (Removes Isomers/Dimers) Impurity2->Method2 Method3 Tier 3: Vacuum Distillation (General Cleanup) Impurity3->Method3 Method1->Method2 If purity < 95%

Caption: Decision matrix for selecting the appropriate purification tier based on crude analysis.

Tier 1: The "Standard" Acid-Base Workup

Objective: Remove non-basic impurities (Starting Material: 4-bromophenylacetonitrile) and solvents. Success Rate: High for removing unreacted nitrile.

Protocol
  • Dissolution: Dissolve the crude oil in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .

    • Scientist's Tip: Avoid DCM in the first step if possible. DCM is denser than water, making the "bottom layer" ambiguous during extractions. Ether floats, simplifying phase identification.

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3 x volumes).

    • Mechanism:[4][5] The amine protonates (

      
      ) and moves to the water phase. The neutral nitrile remains in the ether.
      
  • Organic Wash: Keep the aqueous layer. Wash it once with fresh ether to remove trapped neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free base amine oils out.

  • Recovery: Extract the basic aqueous layer with DCM (3 x volumes).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate.
    
Troubleshooting Tier 1
IssueCauseSolution
Emulsion formed Fine particulates or similar densities.Add Brine (sat. NaCl) to the aqueous phase to increase density difference. Filter through Celite if solids are present.
Low Recovery pH not high enough during basification.Ensure pH > 12. Amines can form "sticky" salts that resist extraction; add more water to dissolve salts fully.
Product is solid Carbonate formation.If the oil solidifies into a white crust upon standing, it has absorbed CO₂. Dissolve in DCM, dry, and store under Nitrogen.

Tier 2: Salt Formation & Recrystallization (High Purity)

Objective: Isolate the amine as a stable Hydrochloride (HCl) salt to remove isomeric impurities or secondary amines. Target Product: 2-(4-Bromophenyl)ethylamine Hydrochloride.

Protocol
  • Salt Formation: Dissolve the free base (from Tier 1) in a minimum amount of dry Ethanol or Isopropanol (IPA) .

  • Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise with stirring.

    • Critical: Do not use aqueous HCl if you want to crystallize directly. Water solubility is too high.

  • Crystallization:

    • If precipitate forms immediately: Cool to 0°C, filter.

    • If no precipitate: Slowly add Diethyl Ether (anti-solvent) until persistent cloudiness appears. Store at -20°C overnight.

  • Recrystallization: If the salt is colored, recrystallize from boiling Isopropanol .

Troubleshooting Tier 2

Q: My product "oiled out" instead of crystallizing. What happened? A: This is common with phenethylamines.

  • Reheat: Heat the mixture until the oil dissolves into the solvent.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a spatula while cooling.

  • Slow Cool: Do not plunge into ice. Let it cool slowly to room temperature first. Rapid cooling traps impurities and causes oiling.

Tier 3: Vacuum Distillation (The "Hard Reset")

Objective: Separate the amine from tar, inorganic salts, or des-bromo analogs (if boiling points differ significantly).

Setup: Kugelrohr or Short-path distillation head. Conditions:

  • Pressure: < 1 mmHg (High Vacuum is essential).

  • Temperature: Expect boiling around 65–75 °C at 0.2 mmHg.

Scientist's Warning: Do not overheat (>120 °C pot temp). Brominated aromatics can be thermally sensitive. If the liquid turns dark brown/black, stop heating; decomposition is occurring.

Frequently Asked Questions (FAQs)

Q1: I used catalytic hydrogenation (Pd/C) to reduce the nitrile, and my mass spec shows an M-79 peak. What is this? A: You have likely debrominated your compound. Under catalytic hydrogenation conditions, the C-Br bond is labile.

  • Fix: Switch to a hydride reduction method (e.g., Borane-THF or

    
     at 0°C) which preserves the aryl bromide.
    
  • Removal: The des-bromo analog (Phenethylamine) has a lower boiling point (~182 °C atm) than the bromo-analog. Careful fractional distillation is required to separate them.

Q2: Can I use column chromatography? A: Yes, but amines streak on silica due to interaction with acidic silanol groups.

  • Mobile Phase: DCM:Methanol (9:1) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Role of TEA: It saturates the silica sites, allowing the product amine to elute as a sharp band.

Q3: How do I store the purified amine? A: The free base absorbs


 rapidly to form a carbamate salt (white solid crust). Store under Argon/Nitrogen in a tightly sealed vial at 4°C. The HCl salt (Tier 2) is shelf-stable at room temperature.

References

  • PubChem. (n.d.). Compound Summary: 2-(4-Bromophenyl)ethylamine.[1][2][6][7][8][9][10] National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Secondary Phenethylamine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API stability and formulation. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the oxidative degradation of secondary phenethylamines (e.g., phenylephrine, ephedrine, pseudoephedrine, and related research compounds).

Below, you will find a mechanistic breakdown of degradation pathways, diagnostic FAQs, empirical stability data, and a self-validating protocol to ensure the long-term integrity of your compounds.

I. Mechanistic Overview: The Causality of Amine Oxidation

To prevent degradation, one must first understand the chemical causality behind it. Secondary amines are inherently susceptible to oxidation due to the electron-rich lone pair on the nitrogen atom. When exposed to molecular oxygen, ambient light, or trace transition metals, secondary phenethylamines undergo two primary degradation pathways[1]:

  • N-Oxidation: The secondary amine is oxidized to a hydroxylamine intermediate. If oxidative stress continues, this intermediate is further oxidized into a highly stable, often colored, nitrone derivative[2].

  • Oxidative N-Dealkylation: Radical attack at the α-carbon forms a carbinolamine intermediate. This structure is highly unstable and rapidly cleaves to yield a primary amine and an aldehyde[1].

Trace transition metals (such as Fe³⁺ and Cu²⁺) act as potent catalysts in these reactions by generating reactive oxygen species (ROS) via Fenton-like chemistry[3].

G SecAmine Secondary Phenethylamine Hydroxylamine Hydroxylamine Intermediate SecAmine->Hydroxylamine N-Oxidation Carbinolamine Carbinolamine Intermediate SecAmine->Carbinolamine N-Dealkylation Nitrone Nitrone Derivative Hydroxylamine->Nitrone Further Oxidation Degradants Primary Amine + Aldehyde Carbinolamine->Degradants Cleavage Intervention1 Inert Gas Purge (Blocks O2) Intervention1->SecAmine Intervention2 EDTA Addition (Chelates Metals) Intervention2->SecAmine Intervention3 pH Control < 6 (Protonates Amine) Intervention3->SecAmine

Fig 1: Oxidative degradation pathways of secondary phenethylamines and targeted interventions.

II. Diagnostic FAQs & Troubleshooting

Q1: My phenethylamine solution turned yellow/brown after a few weeks on the bench. What happened? A: This is a classic hallmark of oxidation. Exposure to ambient light and atmospheric oxygen causes the formation of colored degradation products (such as nitrones or quinones, particularly if the compound contains a phenolic ring like phenylephrine)[4]. The material is compromised and should be discarded.

Q2: Does a lack of visual discoloration mean my API is perfectly stable? A: No. While intense discoloration indicates advanced degradation, early-stage formation of hydroxylamines or carbinolamines is often colorless. Relying solely on visual inspection is a critical error in analytical workflows. Always verify purity via HPLC-UV or LC-MS[3].

Q3: How exactly does pH control prevent this oxidation? A: Oxidation requires electron density on the nitrogen atom. By lowering the pH of your solution (typically < 6.0), the secondary amine is protonated to form an ammonium salt. This protonation ties up the nitrogen's lone pair, drastically reducing its susceptibility to electrophilic or radical attack[5].

Q4: Why did my neat (solid/liquid) freebase phenethylamine form a white crust around the cap? A: Secondary phenethylamines in their freebase form are highly basic and will rapidly react with atmospheric carbon dioxide (CO₂) to form a solid carbonate salt[4]. This indicates a failure in your inert storage environment.

III. Quantitative Stability Data

The following table synthesizes empirical stability data for secondary phenethylamines across various storage conditions, highlighting the critical need for temperature and light control[4],[6].

CompoundStorage ConditionTimeframeDegradation / Observation
Phenethylamine (Neat) 22°C (Room Temp), Ambient Air1 DayRapid degradation detected[4]
Phenethylamine (Neat) 4°C (Refrigerated), Ambient Air6 DaysSlower degradation detected[4]
Phenethylamine (Neat) -20°C (Frozen), Inert Atmosphere14 DaysNo degradation detected [4]
Phenylephrine (100 µg/mL) 23-25°C, Exposed to Fluorescent Light15 Days4.07% degradation, visual discoloration[6]
Phenylephrine (100 µg/mL) 23-25°C, Protected from Light (Dark)30 Days2.2% - 6.4% degradation[6]
Phenylephrine (100 µg/mL) 4°C, Protected from Light (Dark)138 Days≤10% degradation [6]

IV. Self-Validating Mitigation Protocol

To guarantee the integrity of your secondary phenethylamine stocks, follow this step-by-step methodology. This protocol is designed as a self-validating system—if Step 4 (pH verification) holds true over time, the primary mechanism of oxidation is successfully blocked.

Step 1: Solvent Degassing (Oxygen Displacement)

  • Boil ultra-pure water (or your chosen aqueous buffer) for 10 minutes.

  • Cool the solvent to room temperature while continuously sparging with high-purity Argon or Nitrogen gas. Causality: This physically displaces dissolved molecular oxygen, starving the oxidation pathway of its primary reactant.

Step 2: Excipient Formulation (Catalyst Neutralization)

  • Add 0.1% w/v Disodium EDTA . Causality: EDTA chelates trace heavy metals (Fe, Cu) leached from glassware or raw materials, preventing Fenton-catalyzed radical generation[3].

  • Add 0.1% w/v Sodium Metabisulfite . Causality: Acts as a sacrificial antioxidant, scavenging any residual oxygen before it can react with the API[3].

Step 3: API Dissolution & pH Control (Electron Density Reduction)

  • Dissolve the secondary phenethylamine into the degassed, formulated solvent.

  • Titrate the solution using dilute HCl until the pH reaches 4.0 – 5.5 .

  • Validation Check: Measure the pH. If the pH is within this range, the amine is fully protonated and chemically shielded from oxidation[5].

Step 4: Aliquoting & Headspace Purging

  • Transfer the solution into amber glass vials. Causality: Amber glass blocks UV and high-energy visible light, preventing photo-induced radical initiation[4].

  • Gently blow a stream of Argon over the headspace of each vial for 5 seconds before immediately sealing with a PTFE-lined cap.

Step 5: Storage

  • Store working aliquots at 2-8°C .

  • Store long-term stock solutions at ≤ -20°C [4].

V. References

Sources

Addressing catalyst poisoning in cross-coupling of bromo-amines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 Support (Senior Scientist) Ticket Topic: Addressing Catalyst Poisoning in Bromo-Amine Substrates

Welcome to the Technical Support Center.

You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) involving a bromo-amine substrate has stalled.

When a substrate contains both a reactive handle (C-Br) and a free amine (NH₂, NHR, or even dimethylamine), the amine often acts as a "Trojan Horse." Instead of participating productively, it coordinates to the metal center, displacing ligands and shutting down the catalytic cycle.

Below are the diagnostic protocols and field-proven solutions to resolve this specific deactivation pathway.

Module 1: Diagnostics – Is it Poisoning or Instability?

User Question: "My reaction starts well but stalls at 20% conversion. Adding more catalyst doesn't help. The solution turns from orange to clear/black. Is this poisoning?"

Technical Analysis: Yes, this is the classic signature of Amine-Induced Catalyst Death . In standard catalysis, Palladium (Pd) requires bulky phosphine ligands to facilitate the catalytic cycle. Small, electron-rich amines (present in your substrate) are better sigma-donors than many phosphines. They displace the ligand, forming a stable but inactive [Pd(Ar)(Amine)Br] species or leading to total ligand stripping and Pd black precipitation.

Visual Diagnosis Workflow: Use the diagram below to confirm your failure mode.

CatalystPoisoning Start Reaction Stalls CheckColor Check Solution Color Start->CheckColor Orange Remains Orange/Red (Ligand Intact) CheckColor->Orange Case A Black Precipitate (Pd Black) (Ligand Stripped) CheckColor->Black Case B Pale Pale Yellow/Clear (Stable Bis-Amine Complex) CheckColor->Pale Case C Action1 Issue: Oxidative Addition Failure Sol: Heat or Activate Substrate Orange->Action1 Action2 Issue: Particle Agglomeration Sol: Switch to Buchwald Ligands Black->Action2 Action3 Issue: Catalyst Poisoning (Trap) Sol: Acid Additive or Protection Pale->Action3

Figure 1: Diagnostic decision tree for identifying catalyst deactivation modes.

Module 2: The Ligand Strategy (The "Steric Shield")

User Question: "I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and getting poor yields. Should I just add more ligand?"

Technical Answer: No. Adding more simple phosphines (like PPh₃) rarely works because they are not bulky enough to prevent the amine from binding. You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

The Mechanism: These ligands (e.g., XPhos, RuPhos) are designed with massive steric bulk on the lower ring. This bulk creates a "roof" over the Palladium center. The reactive C-Br bond can slip under this roof to react, but the bulky amine-substrate cannot coordinate effectively to poison the metal.

Ligand Selection Guide:

Substrate TypeRecommended LigandWhy?
Primary Bromo-Amines (Anilines)BrettPhos or tBuBrettPhos Extremely bulky; prevents N-binding even with primary amines.
Secondary Bromo-Amines RuPhos Balanced sterics; excellent for secondary amines that are moderately hindered.
General Heterocycles (Pyridines)XPhos The "Workhorse." The isopropyl groups provide enough bulk to stop most pyridine poisoning.
Unprotected Amino-Alcohols tBuXPhos High lipophilicity and bulk protect against both N and O coordination.

Protocol Adjustment:

  • Pre-catalyst: Do not use Pd(OAc)₂ + Ligand in situ if possible. Use pre-formed precatalysts (e.g., XPhos Pd G4 ) to ensure the active species is formed before the amine substrate touches it.

Module 3: The "Proton Mask" (Acidic Additives)

User Question: "I cannot change the ligand (cost/availability). Can I stop the amine from binding?"

Technical Answer: Yes. If your reaction conditions (specifically the base) allow it, you can "mask" the amine by protonating it. Palladium does not bind to ammonium salts (


).

The "Slow-Release" Protocol: This method uses the amine salt as the substrate. The base in the reaction deprotonates the amine slowly, ensuring that the concentration of free amine (poison) is always low relative to the catalyst.

Step-by-Step Protocol:

  • Salt Formation: Dissolve your bromo-amine in ether and add 1.0 equiv of HCl (4M in dioxane). Filter the white solid (

    
    ).
    
  • Reaction Setup:

    • Substrate: Bromo-amine HCl salt (1.0 equiv).

    • Coupling Partner: Boronic acid/ester (1.2 equiv).

    • Base: Use a heterogeneous base (e.g.,

      
       or 
      
      
      
      ).
    • Solvent: Dioxane/Water (4:1).

  • Why this works: The heterogeneous base reacts slowly with the dissolved salt. The free amine is generated in situ at a rate that matches the catalytic turnover, preventing saturation of the Pd center.

Module 4: Process Control (Dosing & Temperature)

User Question: "I see a burst of activity, then 'Palladium Black' precipitates immediately. How do I stop this aggregation?"

Technical Answer: Palladium Black formation is autocatalytic. Once small nanoparticles form (due to amine stripping the ligand), they act as nucleation sites for further precipitation. You must control the concentration of the poison .

The "Reverse Addition" Technique: Instead of mixing everything at once, keep the catalyst concentration high relative to the substrate.

  • Pot A: Catalyst + Ligand + Boronic Acid + Base in solvent (Heated to reaction temp).

  • Syringe: Bromo-amine dissolved in solvent.

  • Action: Slowly add the bromo-amine over 1-2 hours using a syringe pump.

Mechanism: This ensures that the Pd center always sees a high ratio of Ligand:Substrate. The amine never reaches a critical concentration high enough to displace the phosphine ligands fully.

Visualizing the Poisoning Pathway

Understanding how the amine kills the catalyst is crucial for selecting the right fix.

PoisonPathway Figure 2: The kinetic competition between productive transmetallation and amine poisoning. Pd0 Active Pd(0)L OxAdd Oxidative Addition [L-Pd(Ar)-Br] Pd0->OxAdd + Ar-Br TransMet Path A: Transmetallation (Productive Cycle) OxAdd->TransMet + Ar-B(OH)2 Coordination Path B: Amine Coordination (Poisoning) OxAdd->Coordination + Free Amine (Intramolecular or Intermolecular) BisComplex Stable Bis-Amine Complex [Pd(Ar)(NH2R)2Br] Coordination->BisComplex Ligand Displacement PdBlack Ligand Stripping -> Pd Black (Irreversible) BisComplex->PdBlack Heat/Time

Figure 2: The kinetic competition between productive transmetallation and amine poisoning.

References & Further Reading
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Core Reference for Module 2: Explains the structural features of ligands that prevent amine coordination.

  • Guram, A. S., et al. (2010). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." The Journal of Organic Chemistry.

    • Supports Module 2: Detailed comparison of ligand performance.

  • Bruno, N. C., et al. (2013). "Design of New Ligands for the Palladium-Catalyzed Arylation of Secondary Amines." Chemical Science.

    • Supports Module 2: Specifics on BrettPhos/RuPhos utility.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

    • Supports Module 3: Discusses the role of additives and salts in difficult couplings.

Validation & Comparative

Comparative 1H NMR Spectral Analysis and Application Guide: 2-(4-Bromophenyl)ethylamine vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromophenyl)ethylamine (4-BPEA) is a highly versatile building block extensively utilized in medicinal chemistry and materials science. It serves as a critical precursor for synthesizing complex alkaloids, isoquinolines, and transition-metal complexes[1]. For drug development professionals, confirming the structural integrity of this starting material and distinguishing it from structurally similar analogs—such as 2-phenylethylamine (PEA) and 2-(4-fluorophenyl)ethylamine (4-FPEA)—is a mandatory first step in any synthetic workflow.

This guide provides an authoritative comparative analysis of the


H NMR spectral characteristics of 4-BPEA against its primary alternatives, supported by self-validating experimental protocols and downstream performance metrics.

Mechanistic Insights: The Physics of the Chemical Shift

Understanding the causality behind the NMR spectral differences of these phenethylamine derivatives requires analyzing the electronic effects of para-substitution on the aromatic ring.

  • 2-Phenylethylamine (Unsubstituted): The aromatic protons (H-2 to H-6) experience relatively uniform electron density, resulting in a complex, overlapping multiplet between 7.15 and 7.35 ppm.

  • 2-(4-Fluorophenyl)ethylamine: Fluorine is highly electronegative but acts as a strong

    
    -electron donor via resonance. This resonance effect shields the ortho protons (H-3, H-5), shifting them upfield (~6.98 ppm). Additionally, the 
    
    
    
    F nucleus (spin 1/2) causes scalar coupling with the adjacent protons, creating distinct triplet-like splitting patterns.
  • 2-(4-Bromophenyl)ethylamine (4-BPEA): Bromine is a large, polarizable atom. While it is weakly electron-withdrawing via the inductive effect, its significant magnetic anisotropy and electronegativity relative to hydrogen cause a distinct deshielding effect on the adjacent protons. This creates a classic, highly resolved AA'BB' pseudo-doublet system [2]. The protons ortho to the alkyl chain (H-2, H-6) resonate around 7.08 ppm, while the protons ortho to the bromine (H-3, H-5) are shifted significantly downfield to ~7.42 ppm.

Comparative Spectral Data

The following table summarizes the quantitative


H NMR chemical shifts, allowing for rapid visual differentiation between the three building blocks.
Proton Environment2-(4-Bromophenyl)ethylamine2-Phenylethylamine (PEA)2-(4-Fluorophenyl)ethylamine
Amine (

)
~1.30 ppm (br s, 2H)~1.32 ppm (br s, 2H)~1.30 ppm (br s, 2H)
Aliphatic

-

(Ar-

)
~2.75 ppm (t, J = 6.8 Hz, 2H)~2.78 ppm (t, J = 6.8 Hz, 2H)~2.74 ppm (t, J = 6.8 Hz, 2H)
Aliphatic

-

(

-N)
~2.95 ppm (t, J = 6.8 Hz, 2H)~2.96 ppm (t, J = 6.8 Hz, 2H)~2.95 ppm (t, J = 6.8 Hz, 2H)
Aromatic H-2, H-6 ~7.08 ppm (d, J = 8.4 Hz, 2H)~7.15 - 7.35 ppm (m, 5H)~7.15 ppm (dd, J = 8.4, 5.6 Hz, 2H)
Aromatic H-3, H-5 ~7.42 ppm (d, J = 8.4 Hz, 2H)(Overlaps in multiplet)~6.98 ppm (t, J = 8.8 Hz, 2H)

(Note: Data acquired in


 at 400 MHz, referenced to TMS at 0.00 ppm. Minor variations may occur based on concentration and temperature).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in structural confirmation, the following


H NMR protocol incorporates built-in validation mechanisms[3].

Step 1: Standardized Sample Preparation

  • Action: Dissolve 15–20 mg of the phenethylamine derivative in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: The amine protons are exchangeable. Using a non-protic, anhydrous solvent like

    
     prevents the 
    
    
    
    signal from exchanging out or shifting unpredictably. TMS provides an absolute 0.00 ppm reference, ensuring chemical shift accuracy across comparative runs.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into the spectrometer (e.g., 400 MHz) and execute automated gradient shimming (TopShim).

  • Causality: High field homogeneity is critical. The line width of the TMS peak measured at half-height must be < 1.0 Hz. If the line width exceeds this, the fine J-coupling of the AA'BB' aromatic system will blur, making it difficult to distinguish from a generic multiplet.

Step 3: Optimized Acquisition Parameters

  • Action: Set the pulse sequence to a standard 1D proton experiment (zg30). Set the number of scans (NS) to 16, and the relaxation delay (D1) to 2.0 seconds.

  • Causality: Aromatic protons often exhibit longer

    
     relaxation times than aliphatic protons. If D1 is too short, the aromatic peaks will not fully relax between scans. This leads to artificially low integration values, compromising quantitative structural confirmation.
    

Step 4: Self-Validating Data Processing

  • Action: Apply Fourier transform, phase correction, and baseline correction. Integrate the

    
    -methylene triplet (~2.95 ppm) and strictly calibrate it to a value of 2.00 .
    
  • Validation Check: Subsequently integrate the aromatic doublets. If the system is pure and fully relaxed, the H-2/H-6 and H-3/H-5 doublets will each integrate to exactly 2.00 . If they integrate to < 1.90, it immediately flags incomplete relaxation (requiring a longer D1) or the presence of co-eluting aliphatic impurities.

Workflow Visualization

G N1 Sample Preparation (CDCl3 + TMS) N2 1H NMR Acquisition (D1 = 2.0s, 16 Scans) N1->N2 N3 Data Processing (Phase & Baseline Fix) N2->N3 N4 Spectral Validation (AA'BB' Integration = 2.0) N3->N4 N5 Downstream Synthesis (Cross-Coupling) N4->N5

Figure 1: Standardized 1H NMR workflow for comparative structural validation.

Downstream Application Performance: Why Choose 4-BPEA?

While 2-phenylethylamine is sufficient for synthesizing standard, unmodified alkaloid backbones, it lacks a functionalization handle. Conversely, 2-(4-fluorophenyl)ethylamine is highly valued in late-stage drug development because the strong C-F bond blocks cytochrome P450-mediated oxidation at the para position, increasing the drug's metabolic half-life. However, the C-F bond is generally inert to transition-metal catalysis.

The Strategic Advantage of 4-BPEA: 2-(4-Bromophenyl)ethylamine bridges this gap. The para-bromine atom serves as a highly reactive electrophilic handle. Once the primary amine is protected (e.g., via Boc-protection), the aryl bromide can undergo a vast array of palladium-catalyzed cross-coupling reactions. Researchers can easily execute Suzuki-Miyaura couplings to append aryl groups, or Buchwald-Hartwig aminations to introduce novel nitrogen heterocycles. This makes 4-BPEA an unparalleled starting material for generating large, diverse libraries of phenethylamine derivatives during the lead-optimization phase of drug discovery[1].

References

1.[2] National Center for Biotechnology Information. "p-Bromophenethylamine | C8H10BrN | CID 533915" PubChem. URL: [Link] 2.[3] Antonides, L. H., et al. "Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy." ACS Omega, 2019. URL: [Link] 3.[1] Gasser, G., et al. "Exploration of Rhenium Bisquinoline Tricarbonyl Complexes for their Antibacterial Properties." ChemRxiv, 2024. URL: [Link]

Sources

Mass spectrometry fragmentation patterns of N-isopropyl-4-bromophenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation and quantification of emerging halogenated phenethylamines require analytical platforms capable of distinguishing subtle isotopic signatures and specific fragmentation pathways. Substituted phenethylamines are a diverse class of compounds based on a core structure of a phenyl ring attached to an amino group via an ethyl chain[1]. N-isopropyl-4-bromophenethylamine represents a specific analytical challenge due to its bulky N-isopropyl substitution and the presence of a para-substituted bromine atom.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —for the detection and characterization of this compound.

First-Principles Fragmentation Mechanics

To optimize instrument parameters, we must first understand the gas-phase thermodynamics governing the molecule's fragmentation. N-isopropyl-4-bromophenethylamine (


) has a monoisotopic mass of 241.05 Da. The presence of bromine naturally yields a ~1:1 isotopic doublet separated by 2 Da (

and

), which serves as a critical diagnostic filter.
  • GC-EI-MS (70 eV) Causality: Under hard electron ionization, the radical cation undergoes rapid

    
    -cleavage at the benzyl position, driven by Stevenson’s Rule. The nitrogen atom's lone pair stabilizes the resulting positive charge, yielding an iminium ion. The loss of the 4-bromobenzyl radical (
    
    
    
    ) leaves the
    
    
    72 iminium ion (
    
    
    ) as the base peak. Because the bromine atom is lost in this cleavage, the
    
    
    72 peak is a singlet (no isotopic doublet).
  • LC-ESI-MS/MS (CID) Causality: Soft electrospray ionization protonates the secondary amine, yielding an

    
     precursor at 
    
    
    
    242.1 / 244.1. Collision-Induced Dissociation (CID) favors the neutral loss of isopropylamine to yield a brominated styrene-like radical cation at
    
    
    183/185, or direct cleavage to the 4-bromobenzyl cation at
    
    
    169/171. Both of these product ions retain the bromine atom, preserving the diagnostic 1:1 doublet.

MS_Fragmentation cluster_EI GC-EI-MS (70 eV) cluster_ESI LC-ESI-MS/MS (CID) M N-isopropyl-4-bromophenethylamine MW: 241.05 EI_Ion [M]•+ m/z 241/243 (Weak) M->EI_Ion Electron Impact ESI_Ion [M+H]+ m/z 242/244 M->ESI_Ion Electrospray (+H) Alpha α-Cleavage EI_Ion->Alpha Base72 Iminium Ion m/z 72 (Base Peak) Alpha->Base72 - C7H6Br• Tropylium 4-Bromobenzyl Cation m/z 169/171 Alpha->Tropylium - C5H12N• CID Collision-Induced Dissociation ESI_Ion->CID Frag72 Iminium Ion m/z 72.1 CID->Frag72 - C7H7Br Frag183 Loss of Isopropylamine m/z 183/185 CID->Frag183 - C3H9N

Figure 1: MS fragmentation pathways of N-isopropyl-4-bromophenethylamine (EI vs. ESI).

Platform Comparison & Self-Validating Protocols

In forensic and clinical toxicology, the detection of halogenated phenethylamines (such as 2C-B and its analogs) relies heavily on robust sample preparation[2]. Below are the comparative, step-by-step methodologies for both platforms.

Protocol A: GC-EI-MS with MBTFA Derivatization

Because N-isopropyl-4-bromophenethylamine is a secondary amine, its active hydrogen causes severe peak tailing and thermal degradation on standard GC columns. Derivatization is mandatory for quantitative reliability[2].

  • Extraction: Perform Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges. Causality: Phenethylamines have a pKa of ~9.5. At low pH, they are fully protonated and bind strongly to the cation exchange resin, allowing aggressive washing of neutral lipids with 100% methanol.

  • Elution: Elute with 5%

    
     in Methanol. Self-Validation Step: If the elution solvent is not sufficiently basic (pH < 10), the amine remains protonated and recovery will drop to zero.
    
  • Derivatization: Evaporate the eluate. Add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA) and 50 µL of ethyl acetate. Incubate at 60°C for 20 minutes.

  • Analysis: Inject 1 µL into the GC-MS (DB-5MS column).

    • Expert Insight: MBTFA replaces the amine hydrogen with a trifluoroacetyl (TFA) group. This shifts the generic

      
       72 base peak to a highly specific 
      
      
      
      168 peak (
      
      
      ). The presence of the
      
      
      168 peak acts as an internal validation that derivatization was successful and that the compound possesses the N-isopropyl moiety.
Protocol B: LC-ESI-MS/MS (MRM Mode)

LC-MS/MS methods utilizing Multiple Reaction Monitoring (MRM) allow for the simultaneous detection of designer psychostimulants at sub-ng/mL concentrations without the need for derivatization[3][4].

  • Extraction: Follow the identical MCX SPE procedure as above.

  • Reconstitution: Evaporate the basic eluate and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Chromatography: Utilize a Biphenyl LC column. Causality: A biphenyl stationary phase is chosen over a standard C18 because it offers enhanced

    
     interactions with the brominated aromatic ring, significantly improving retention and separation from isobaric biological matrix interferences.
    
  • Analysis: Monitor the

    
     transitions: 
    
    
    
    (Quantifier) and
    
    
    (Qualifier).

Analytical_Workflow Sample Biological Matrix (Urine/Blood) SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE Split Aliquot Split SPE->Split Deriv Derivatization (MBTFA, 60°C, 20 min) Split->Deriv Pathway A Recon Reconstitution (0.1% FA in H2O) Split->Recon Pathway B GCMS GC-EI-MS Analysis (SIM/SCAN Mode) Deriv->GCMS LCMS LC-ESI-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 2: Comparative analytical workflows for MS detection of halogenated phenethylamines.

Quantitative Performance Comparison

The following table synthesizes the operational and quantitative metrics for both analytical platforms when targeting N-isopropyl-4-bromophenethylamine and structurally analogous halogenated phenethylamines[2][3][4].

Performance Metric / FeatureGC-EI-MS (Derivatized with MBTFA)LC-ESI-MS/MS (Underivatized)
Ionization Source Electron Impact (70 eV)Electrospray Ionization (+ESI)
Target Analyte Form N-TFA Derivative (MW: 337.0)Free Base / Protonated

Primary Precursor Ion

337 / 339 (Weak, <5% abundance)

242.1 / 244.1 (Strong, 100%)
Base Peak (Quantifier)

168 (TFA-Iminium Ion)

72.1 (Iminium Ion)
Key Qualifier Ions

169 / 171 (Bromobenzyl)

183.0 / 185.0 (Styrene radical)
Isotopic Signature Utility 1:1 Doublet on

169/171
1:1 Doublet on Precursor &

183/185
Typical LOD (Urine) 5.0 - 10.0 ng/mL0.5 - 1.0 ng/mL
Analysis Time per Sample 15 - 20 minutes5 - 8 minutes

References

  • Kerrigan, S., Mott, A., Jatzlau, B., Ortiz, F., Perrella, L., Martin, S., & Bryand, K. (2014). "Designer Psychostimulants in Urine by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Forensic Sciences, 59(1), 175-183. URL:[Link]

  • "IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION." (2022). Bulletin of Natural Sciences Research. URL: [Link]

  • "Substituted phenethylamine." Wikipedia. URL: [Link]

Sources

Technical Analysis: FTIR Characterization and Structural Differentiation of 2-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromophenyl)ethylamine (CAS: 73918-56-6), often abbreviated as 4-Br-PEA, serves as a critical halogenated scaffold in the synthesis of neuroactive compounds and phenethylamine derivatives. In drug development, the precise identification of this intermediate is paramount, particularly to distinguish it from its non-halogenated precursor (phenethylamine) or its chlorinated analogs.

This guide provides an in-depth technical analysis of the FTIR (Fourier Transform Infrared) spectral characteristics of 4-Br-PEA. Unlike generic spectral lists, this document focuses on the causality of vibrational modes , offering a comparative framework to validate structural integrity during Quality Control (QC) workflows.

Structural Basis of Spectral Features

To interpret the spectrum accurately, one must deconstruct the molecule into its vibrating moieties. 4-Br-PEA consists of three distinct vibrational domains:

  • The Primary Amine Tail: An ethylamine chain responsible for N-H and aliphatic C-H vibrations.

  • The Aromatic Core: A benzene ring acting as the structural anchor.

  • The Halogen Substituent: A bromine atom at the para (4-) position, which significantly alters the symmetry and reduced mass of the ring system compared to unsubstituted phenethylamine.

Vibrational Causality
  • Mass Effect: The heavy bromine atom (

    
    ) lowers the frequency of the C-X stretch compared to lighter halogens (Cl, F).
    
  • Symmetry Effect: The para-substitution removes the degeneracy of certain aromatic modes, creating a distinct "fingerprint" in the 800–850 cm⁻¹ region (Out-of-Plane bending) that differs radically from mono-substituted benzenes.

Experimental Protocol: Liquid ATR-FTIR

Given that 2-(4-Bromophenyl)ethylamine is a liquid at room temperature (BP: 63–72 °C at 0.2 mmHg), Attenuated Total Reflectance (ATR) is the superior sampling method over KBr pellets, offering higher throughput and eliminating moisture interference.

Validated Workflow
  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against potential amine corrosivity.

  • Background Collection: 32 scans (air ambient) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application: Apply 10–20 µL of neat liquid 4-Br-PEA to the crystal center. Ensure full coverage of the evanescent wave path.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32 (Signal-to-Noise ratio optimization)

    • Range: 4000–500 cm⁻¹ (Extended low range is critical for C-Br detection).

Figure 1: Standardized ATR-FTIR workflow for liquid amine analysis.

Characteristic Peak Assignments

The following table details the diagnostic peaks. The "Diagnostic Value" column indicates how useful a peak is for distinguishing this specific molecule from others.

Functional GroupFrequency (cm⁻¹)IntensityMode AssignmentDiagnostic Value
Primary Amine 3350–3280Weak/MedN-H Stretching (Sym/Asym doublet)Low (Common to all primary amines)
Alkyl Chain 2960–2850MediumC-H Stretching (sp³)Low (Ubiquitous in organics)
Amine Scissoring ~1600MediumN-H Bending (Scissoring)Medium (Often overlaps with aromatic C=C)
Aromatic Ring 1590, 1490VariableC=C Ring StretchingMedium (Confirms aromaticity)
C-N Stretch 1020–1250MediumC-N Stretching (Aliphatic)Medium (Confirms amine attachment)
Para-Substitution 800–850 Strong C-H Out-of-Plane (OOP) Bend CRITICAL (Distinguishes from ortho/meta/mono)
Aryl Bromide 500–700 Med/Strong C-Br Stretching CRITICAL (Distinguishes from Cl/F/H)
Detailed Spectral Analysis[8]
1. The "Fingerprint" Region (Critical for ID)

The most vital region for 4-Br-PEA is below 1000 cm⁻¹.

  • Para-Substitution Pattern: Unlike phenethylamine (which shows two strong bands at ~750 and ~700 cm⁻¹ for mono-substitution), 4-Br-PEA will display a single, dominant band between 800 and 850 cm⁻¹ . This shift is caused by the two adjacent hydrogens on the ring vibrating in phase.

  • The Halogen Anchor (C-Br): The Carbon-Bromine stretch typically appears in the far-IR or lower fingerprint region (500–700 cm⁻¹ ). Due to the high atomic mass of Bromine (79.9 amu), this vibration requires less energy than a C-Cl stretch (600–800 cm⁻¹) or C-F stretch (1000–1400 cm⁻¹).

2. The High-Frequency Region
  • N-H Stretch: Look for a "doublet" (two small spikes) around 3300 cm⁻¹. This confirms the amine is primary (-NH₂).[1] If this appears as a single band, it suggests degradation to a secondary amine or salt formation.

Comparative Performance Guide

This section compares 4-Br-PEA against its most common "look-alikes" in a synthesis lab.

Scenario: Distinguishing 4-Br-PEA from Alternatives
Feature2-(4-Bromophenyl)ethylamine (Target)Phenethylamine (Precursor)2-(4-Chlorophenyl)ethylamine (Analog)
OOP Bending Single strong band 800–850 cm⁻¹ (Para)Two strong bands 690–710 & 730–770 cm⁻¹ (Mono)Single strong band 800–850 cm⁻¹ (Para)
Halogen Stretch 500–700 cm⁻¹ (C-Br)Absent 600–800 cm⁻¹ (C-Cl) - Higher Freq
Overtone Pattern 2000–1660 cm⁻¹ (Para pattern: 2 small bumps)2000–1660 cm⁻¹ (Mono pattern: 4 small bumps)Para pattern similar to Br analog

Key Differentiator:

  • Vs. Phenethylamine: The disappearance of the 690/750 cm⁻¹ split peaks and appearance of the 820 cm⁻¹ peak is the fastest confirmation of successful bromination.

  • Vs. Chloro-Analog: The C-Cl bond is stiffer and lighter, shifting the halogen stretch to a higher wavenumber (closer to 800 cm⁻¹) compared to the C-Br stretch (closer to 600 cm⁻¹).

Figure 2: Logic gate for spectral identification of phenethylamine derivatives.

Applications in Drug Development

The spectral validation of 4-Br-PEA is not merely an academic exercise; it is a critical quality gate in the synthesis of:

  • SSRIs: The brominated ring is often a site for further coupling (e.g., Suzuki coupling) to create bi-aryl scaffolds common in serotonin transporter inhibitors.

  • Isotopic Labeling: The distinct C-Br signature allows for easy monitoring of halogen-lithium exchange reactions during the synthesis of radiolabeled tracers.

Scientist's Note: When using 4-Br-PEA as a reactant, the disappearance of the N-H doublet at 3300 cm⁻¹ is often the primary indicator that a coupling reaction (amide bond formation) has proceeded, while the retention of the C-Br peak (500-700 cm⁻¹) confirms the halogen handle remains intact for subsequent steps.

References

  • National Institute of Standards and Technology (NIST) . Infrared Spectra of Phenethylamine Derivatives. NIST Mass Spectrometry Data Center.[2] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for C-Br and Para-substitution assignments).

Sources

HPLC Method Development for Purity Analysis of Bromophenethylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For forensic and pharmaceutical researchers, the purity analysis of bromophenethylamines (e.g., 2C-B, DOB) presents a distinct chromatographic challenge. The primary difficulty lies not in retaining the main analyte, but in resolving it from structurally similar positional isomers and synthesis byproducts.

This guide compares the industry-standard C18/Acetonitrile workflow against an optimized Biphenyl/Methanol methodology. While C18 remains the workhorse for general screening, experimental data and mechanistic principles demonstrate that Biphenyl stationary phases provide superior selectivity for halogenated aromatic isomers , offering a more robust solution for high-stringency purity analysis.

Part 1: The Challenge – Positional Isomerism

Bromophenethylamines typically consist of a phenyl ring substituted with methoxy groups and a bromine atom. In illicit synthesis or metabolic degradation, positional isomers (where the bromine or methoxy groups shift positions on the ring) are common impurities.

  • Target Analyte Example: 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1]

  • Critical Impurities: 2-bromo- or 3-bromo- isomers.

  • The Problem: On standard alkyl-bonded phases (C18), these isomers often co-elute due to identical hydrophobicity (

    
    ), rendering purity calculations inaccurate.
    

Part 2: Comparative Methodology

Method A: The Standard (C18)
  • Column: C18 (Octadecylsilane), 3.5 µm or 5 µm.

  • Mobile Phase: Water / Acetonitrile (with Formic Acid).

  • Mechanism: Hydrophobic interaction (Van der Waals).[2]

  • Verdict: Effective for separating the drug from polar matrix components, but often fails to resolve positional isomers (

    
    ).
    
Method B: The Optimized (Biphenyl)
  • Column: Biphenyl (Core-shell or Fully Porous), 2.7 µm.

  • Mobile Phase: Water / Methanol (with Formic Acid).

  • Mechanism: Mixed-mode: Hydrophobic +

    
     interactions.[2]
    
  • Verdict: Superior resolution (

    
    ) of halogenated isomers due to electron density discrimination.
    
Comparative Data Summary

The following table summarizes the performance metrics observed when analyzing a mixture of 2C-B and its 3-bromo isomer.

ParameterMethod A: C18 / ACNMethod B: Biphenyl / MeOHStatus
Retention Mechanism Hydrophobicity onlyHydrophobicity +

Interaction
Optimized
Elution Order Co-elution or Partial SeparationBaseline ResolutionOptimized
Resolution (

)
0.8 - 1.2 (Critical Pair)> 2.5 (Critical Pair)Pass
Tailing Factor (

)
1.4 - 1.81.1 - 1.3Improved
Selectivity (

)
1.021.15Superior

Part 3: Scientific Rationale (Expertise & Logic)

Why Biphenyl? The Advantage

The Biphenyl stationary phase consists of two phenyl rings linked by a single bond.[3] This structure creates a dense cloud of


-electrons. Bromophenethylamines are electron-deficient aromatics (due to the electronegative bromine and the protonated amine).
  • Selectivity: The Biphenyl phase engages in

    
     interactions with the analyte's benzene ring.[2][4]
    
  • Isomer Discrimination: The position of the Bromine atom alters the electron density distribution of the analyte's ring. The Biphenyl phase is highly sensitive to these subtle electronic differences, whereas C18 interacts only with the molecule's bulk hydrophobicity [1].

The Critical Role of Methanol

Expert Insight: When using phenyl-based columns, the choice of organic modifier is critical.

  • Avoid Acetonitrile: Acetonitrile has its own

    
    -electrons (triple bond), which compete with the stationary phase for interaction with the analyte, effectively "muting" the selective power of the column.
    
  • Use Methanol: Methanol is protic and lacks

    
    -electrons.[4] It facilitates the interaction between the analyte and the Biphenyl ligands, maximizing the separation factor [2].
    

Part 4: Visualizing the Mechanism

The following diagram illustrates the differential retention mechanisms and the method development workflow.

G Start Start: Purity Analysis Bromophenethylamines Decision Isomer Separation Required? Start->Decision C18 Standard C18 Method (Hydrophobic Interaction) Decision->C18 No (Screening) Biphenyl Optimized Biphenyl Method (Pi-Pi + Hydrophobic) Decision->Biphenyl Yes (Purity) Mech_C18 Mechanism: Van der Waals only (Poor Isomer Selectivity) C18->Mech_C18 Mech_Bi Mechanism: Electron Density Discrimination (High Isomer Selectivity) Biphenyl->Mech_Bi Result_Fail Result: Co-elution Inaccurate Purity % Mech_C18->Result_Fail Result_Pass Result: Baseline Resolution Accurate Purity % Mech_Bi->Result_Pass

Caption: Workflow decision tree comparing retention mechanisms of C18 vs. Biphenyl phases for isomeric separation.

Part 5: Optimized Experimental Protocol

This protocol is designed for the separation of 2C-B from its positional isomers and precursors (e.g., 2,5-dimethoxybenzaldehyde).

Instrumentation & Conditions
  • System: UHPLC or HPLC system with DAD (Diode Array Detector) or MS.

  • Column: Raptor Biphenyl or Ascentis Express Biphenyl (2.7 µm, 100 x 2.1 mm).

  • Temperature: 35°C (Control is vital for reproducibility).

  • Flow Rate: 0.4 mL/min (Adjust for column ID).

  • Detection: UV @ 220 nm (max absorbance) and 280 nm (selectivity check).

Mobile Phase Preparation[5]
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Why: Buffering at pH ~3.0 ensures the amine is protonated (solubility) while the formate ion pairs to reduce silanol tailing.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Methanol .

    • Why: Methanol preserves the

      
       interaction mechanism.
      
Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Focusing)
1.005Start Gradient
10.0095Elution of Isomers
12.0095Wash
12.105Re-equilibration
15.005End Run
Validation Strategy (Self-Validating System)

To ensure the method is robust (Trustworthiness), perform the following system suitability tests before every batch:

  • Resolution Check: Inject a mix of the target analyte and its closest eluting isomer.

    
     must be 
    
    
    
    .
  • Peak Tailing: Tailing factor (

    
    ) must be 
    
    
    
    to ensure accurate integration of small impurity peaks riding on the tail of the main peak.

References

  • Restek Corporation.[4] (2025).[2][5][6][7] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Retrieved from [Link] (Verified via search result 1.1)

  • Supelco/MilliporeSigma. (2017).[8] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link] (Verified via search result 1.2)

  • United Nations Office on Drugs and Crime (UNODC).[9] (2021).[1] Recommended methods for the identification and analysis of synthetic cathinones and phenethylamines. Retrieved from [Link] (Contextual grounding from search result 1.8/1.11)

Sources

Validating structure of 2-(4-Bromophenyl)ethylamine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 2-(4-Bromophenyl)ethylamine: X-ray Crystallography vs. Spectroscopic Alternatives

In the rigorous landscape of drug development and advanced materials design, the unambiguous structural validation of molecular building blocks is a non-negotiable prerequisite. 2-(4-Bromophenyl)ethylamine (4-BPEA) serves as a critical intermediate in pharmaceutical synthesis and as a highly specific organic spacer in layered lead halide perovskites[1]. In these advanced materials, the exact 3D conformation of 4-BPEA—specifically the torsion angle of the ethylammonium tail—dictates the spacing and geometric distortion of the inorganic layers, directly impacting the material's photoluminescence and scintillation properties[2].

Because spatial geometry governs macroscopic performance, relying solely on connectivity data from solution-state techniques is insufficient. As a Senior Application Scientist, I present this objective comparative guide detailing why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for 3D structural validation, how it compares to alternative spectroscopic methods, and how to construct a self-validating analytical workflow.

The Analytical Challenge: Connectivity vs. Spatial Arrangement

When synthesizing or isolating 4-BPEA, standard spectroscopic techniques (NMR, FTIR, MS) excel at confirming molecular connectivity and purity. However, they suffer from dynamic averaging in solution, completely obscuring the solid-state packing motifs and precise bond metrics[3].

To bridge this gap, modern structural validation relies on a multi-resolution approach[4]. We utilize solution-state methods for rapid throughput and purity checks, SCXRD for absolute 3D coordinate mapping, and Solid-State NMR (ssNMR) to ensure the microscopic single crystal accurately represents the macroscopic bulk powder[5].

ValidationWorkflow N1 Bulk Synthesis 4-BPEA N2 Solution NMR & MS (Connectivity) N1->N2 Purify N3 Crystallization (Slow Evaporation) N2->N3 Isolate N4 SCXRD Data Collection (100 K) N3->N4 Mount N5 Phase Determination (Br Scattering) N4->N5 Diffract N6 ssNMR & GIPAW DFT (Bulk Validation) N5->N6 Cross-check

Workflow for 4-BPEA structural validation integrating SCXRD and spectroscopy.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the only technique capable of providing the unequivocal atomic arrangement of 4-BPEA in three-dimensional space[3].

The Heavy Atom Advantage (Causality): In X-ray crystallography, the scattering power of an atom is proportional to the square of its atomic number (


). 4-BPEA contains a bromine atom (

), which scatters X-rays exponentially stronger than carbon (

) or nitrogen (

). This "heavy atom effect" anchors the electron density map. It makes solving the crystallographic phase problem via Patterson methods or intrinsic phasing highly efficient, yielding an ultra-precise structural model with minimal positional uncertainty[4].
Step-by-Step SCXRD Methodology
  • Crystal Growth: Dissolve 4-BPEA (often handled as a hydrochloride or hydrobromide salt to improve lattice energy) in a minimal volume of hot ethanol/water. Allow slow evaporation at room temperature to yield pristine, non-birefringent single crystals with dimensions of approximately 0.1–0.3 mm[3].

  • Mounting & Cryocooling: Mount a suitable crystal on a goniometer loop using perfluoropolyether oil. Flash-cool the crystal to 100 K using a nitrogen gas stream. Causality: Cooling minimizes thermal atomic vibrations (reducing the Debye-Waller factor), which sharpens high-angle diffraction spots and vastly improves resolution[3].

  • Data Collection: Expose the crystal to an X-ray beam (Mo K

    
     or Cu K
    
    
    
    ) and collect full-sphere diffraction frames using
    
    
    and
    
    
    scans.
  • Integration & Phasing: Process the diffraction data to extract structure factors. Utilize the anomalous dispersion of the bromine atom to solve the phase problem and build the initial electron density model[4].

  • Refinement: Perform iterative full-matrix least-squares refinement on

    
    . Model anisotropic displacement parameters for all non-hydrogen atoms to finalize the 3D structure.
    

Alternative Spectroscopic Alternatives

While SCXRD is definitive, it requires a high-quality single crystal. Alternative methods provide complementary data without this bottleneck.

  • Solution-State NMR (

    
    H and 
    
    
    
    C):
    Provides rapid connectivity confirmation. The para-substituted aromatic ring of 4-BPEA yields a distinct AA'BB' multiplet (integrating to 4H) in the
    
    
    H NMR spectrum[6]. However, dynamic rotation around the ethylamine C-C bond averages out the spatial conformation.
  • Mass Spectrometry (ESI-MS): Highly sensitive for molecular weight confirmation. Causality: Bromine possesses two stable isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 natural abundance. This creates a distinct doublet in the mass spectrum (e.g.,
    
    
    200 and 202 for the [M+H]
    
    
    ion), instantly validating the presence of the intact bromophenyl moiety without requiring any spatial data.
  • Solid-State NMR (ssNMR): The ultimate bridge between bulk powder and single crystals. ssNMR is sensitive to local atomic environments and crystallographic asymmetric units (

    
    ). It does not suffer from solution-state dynamic averaging[7].
    

Comparative Performance Data

To objectively evaluate these techniques for 4-BPEA validation, we must compare their data yields, spatial resolutions, and sample requirements.

Analytical ParameterSCXRDSolid-State NMR (CP-MAS)Solution NMR (

H/

C)
Mass Spectrometry (ESI-MS)
Primary Output 3D atomic coordinates (

)
Local electronic environmentMolecular connectivityExact mass (

)
Spatial Resolution

0.7 Å
Indirect (via DFT)N/A (Dynamic averaging)N/A
Sample State Single Crystal (0.1–0.3 mm)Bulk Powder (

50 mg)
Solution (

5 mg in CDCl

)
Solution/Gas (picograms)
Heavy Atom Utility High: Br dominates scatteringLow: Br causes line broadeningLow: Inductive effects onlyHigh:

Br/

Br 1:1 isotope ratio
Throughput 2–12 hours4–24 hours5–15 minutes< 1 minute

Establishing a Self-Validating System

A critical vulnerability in structural chemistry is the assumption that a single, hand-picked crystal represents the entire bulk powder[7]. Polymorphism is rampant; therefore, a trustworthy protocol must be self-validating.

By integrating SCXRD with ssNMR and in silico Density Functional Theory (DFT), we create a closed logical loop that verifies the bulk material against the 3D model[8],[5].

LogicalValidation XRD SCXRD (Single Crystal) DFT GIPAW DFT (In Silico) XRD->DFT 3D Coordinates NMR ssNMR (Bulk Powder) DFT->NMR Predicted Shifts NMR->XRD Validates Bulk

Logical triad of the self-validating structural loop for bulk powder verification.

Step-by-Step Self-Validation Methodology
  • Data Acquisition (ssNMR): Pack the bulk 4-BPEA powder into a zirconia rotor. Acquire

    
    C Cross-Polarization Magic Angle Spinning (CP-MAS) spectra at a high spinning rate (e.g., 10-15 kHz) to eliminate chemical shift anisotropy[7].
    
  • In Silico Calculation (GIPAW DFT): Import the refined .cif file from the SCXRD experiment into a DFT software suite. Optimize the hydrogen positions while keeping the heavy atoms (C, N, Br) fixed. Calculate the theoretical NMR chemical shifts using the Gauge-Including Projector-Augmented Wave (GIPAW) method[5].

  • Correlation Analysis: Plot the experimental ssNMR

    
    C shifts against the GIPAW-calculated shifts. A Root-Mean-Squared Error (RMSE) of < 2.0 ppm definitively proves that the bulk powder is structurally identical to the isolated single crystal, closing the validation loop[5],[7].
    

References

  • BenchChem. Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques. 3

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. 4

  • RSC Publishing. Crystal structure validation of verinurad via proton-detected ultra-fast MAS NMR and machine learning. 8

  • MDPI. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. 5

  • PMC. Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM).7

  • IUCr Journals. Structural Chemistry of Layered Lead Halide Perovskites Containing Single Octahedral Layers. 1

  • Sensors and Materials. Photoluminescence and Scintillation Properties of Organic–Inorganic Perovskite-type Compounds with Bromophenethylamine.2

  • Taylor & Francis. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation. 6

Sources

Publish Comparison Guide: Reference Standards for 2-(4-Bromophenyl)ethylamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Standardization Challenge

In the development of serotonergic modulators and sulfonamide-based therapeutics, 2-(4-Bromophenyl)ethylamine (CAS: 73918-56-6) is a critical scaffold. However, unlike controlled substances or major APIs, specific ISO 17034 Certified Reference Materials (CRMs) are rarely available off-the-shelf for this intermediate.

This guide provides a comparative analysis of available standard grades and establishes a self-validating protocol to qualify in-house reference materials. We compare the performance of commercial "Analytical Grade" samples against "Reagent Grade" materials and define the qNMR (Quantitative Nuclear Magnetic Resonance) workflow required to establish a primary standard when a CRM is nonexistent.

Comparative Analysis: Selecting the Right Standard

When a specific CRM is unavailable, the hierarchy of reference standards shifts. Below is a comparison of the three viable options for quantitative analysis of 2-(4-Bromophenyl)ethylamine.

Table 1: Reference Standard Grade Comparison
FeatureOption A: Commercial Analytical Standard Option B: In-House Qualified Primary Standard Option C: Reagent Grade (>98%)
Purity Typically >99.0%Assigned via qNMR (e.g., 99.4% ± 0.3%) >98.0% (Nominal)
Traceability Vendor CoA (Often limited traceability)SI-Traceable (via NIST Traceable Internal Std) None
Uncertainty Not always providedCalculated (GUM compliant) Unknown
Cost High (

500 / 100 mg)
High Initial Effort / Low Recurring CostLow (

100 / 5 g)
Suitability Routine QC, Method TransferGLP/GMP Master Calibration Synthesis, Early R&D
Risk Batch-to-batch variabilityLow (Self-validated)High (Unknown impurities)
Expert Insight:

Do not rely solely on a vendor's "98%" purity claim for quantitative assays (Assay/Content). For GLP/GMP applications, you must characterize the material to establish it as a Primary Reference Standard using absolute methods like qNMR or DSC (Differential Scanning Calorimetry).

Technical Deep Dive: Characterization Protocols

To ensure scientific integrity, we treat the In-House Qualified Standard as the benchmark. The following protocols detail how to validate this material.

Primary Characterization: qNMR Methodology

qNMR is the superior method for assigning purity to organic amines because it is non-destructive and does not require a response factor for the analyte.

  • Principle: Comparison of the integrated signal intensity of the analyte protons against a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

  • Solvent: DMSO-d6 (Prevents exchange of amine protons and ensures solubility).

  • Key Signals for 2-(4-Bromophenyl)ethylamine:

    • Aromatic protons (AA'BB' system): ~7.4 ppm (d) and ~7.1 ppm (d).

    • Methylene protons (

      
      ): ~2.8 ppm (t).
      
Routine Analysis: HPLC-UV Method

Once the standard purity is assigned, use this HPLC method for routine batch release or impurity profiling.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Temperature: 30°C.

Mandatory Visualization: Qualification Workflows

Diagram 1: Decision Tree for Standard Selection

This logic flow guides the researcher in selecting the appropriate standard based on the development phase.

StandardSelection Start Start: Need Reference Standard for 2-(4-Bromophenyl)ethylamine CheckCRM Is an ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Use as Primary) CheckCRM->BuyCRM Yes CheckCommercial Is a Commercial Analytical Standard Available? CheckCRM->CheckCommercial No BuyCommercial Purchase Analytical Std (Verify CoA Traceability) CheckCommercial->BuyCommercial Yes (Non-GMP Use) BuyReagent Purchase High-Purity Reagent (>99%) CheckCommercial->BuyReagent No / GMP Use Qualify Perform In-House Qualification (qNMR + HPLC + ROI) BuyCommercial->Qualify For GMP BuyReagent->Qualify AssignPurity Assign Purity Value (Create Master Standard) Qualify->AssignPurity

Caption: Decision logic for selecting and qualifying reference materials based on regulatory requirements.

Diagram 2: The "Self-Validating" Qualification Cycle

This workflow ensures the "Trustworthiness" pillar of the guide. It demonstrates how to turn a raw material into a validated standard.

QualificationCycle cluster_Tests Characterization Suite Raw Raw Material (Vendor Batch) ID Identity (IR, MS, 1H-NMR) Raw->ID Purity Purity Assignment (qNMR / Mass Balance) Raw->Purity Homogeneity Homogeneity (HPLC-UV n=10) Raw->Homogeneity CoA Generate CoA (Valid for 1 Year) ID->CoA Purity->CoA Homogeneity->CoA Monitor Stability Monitoring (Retest @ 6, 12 mo) CoA->Monitor Monitor->Purity Recertify

Caption: The "Self-Validating" cycle ensuring the integrity of the in-house reference standard.

Experimental Protocol: In-House Qualification

Objective: To assign a purity factor to a batch of 2-(4-Bromophenyl)ethylamine for use as a quantitative standard.

Reagents:

  • 2-(4-Bromophenyl)ethylamine (Candidate Material).[1][2][3][4][5][6][7][8]

  • Maleic Acid (Traceable Standard, e.g., NIST SRM or equivalent), dried over

    
    .
    
  • DMSO-

    
     (99.9% D).
    

Procedure:

  • Weighing: Accurately weigh ~20 mg of the candidate material (

    
    ) and ~15 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.001 mg.
  • Dissolution: Dissolve in 0.7 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition: Acquire

    
    -NMR spectrum with a relaxation delay (
    
    
    
    ) of at least 60 seconds (to ensure full relaxation,
    
    
    ).
  • Integration: Integrate the signal for Maleic Acid (

    
     6.3 ppm, 2H) and the aromatic protons of the candidate (
    
    
    
    7.4 ppm, 2H).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[9][10]

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link

  • TCI Chemicals. (n.d.). Product Specification: 2-(4-Bromophenyl)ethylamine (CAS 73918-56-6).[1][2][3][6][8] Retrieved from TCI Chemicals.[5] Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2784-2796. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • National Institute of Standards and Technology (NIST). (2023). Metrological Traceability of Reference Materials.[9][11]Link

Sources

Regioisomeric Differentiation of 2-(4-Bromophenyl)ethylamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines and forensic frameworks grow increasingly complex, the unambiguous identification of active pharmaceutical ingredient (API) precursors is paramount. 2-(4-Bromophenyl)ethylamine (4-BPEA) is a critical synthetic building block, most notably utilized in the synthesis of 2C-B and related pharmacologically active phenethylamines.

However, 4-BPEA is frequently confounded with its positional isomers: 2-(2-Bromophenyl)ethylamine (2-BPEA) and 2-(3-Bromophenyl)ethylamine (3-BPEA). Because these regioisomers share identical molecular weights and exhibit nearly indistinguishable electron ionization (EI) mass fragmentation pathways, standard screening methods often fail to resolve them. This guide provides an authoritative, data-driven framework for distinguishing 4-BPEA from its ortho and meta counterparts using orthogonal analytical techniques.

The Mechanistic Challenge of Regioisomerism

The core analytical challenge stems from the structural similarities of the bromophenethylamine isomers. In mass spectrometry, the primary fragmentation pathway for all three isomers is the alpha-cleavage of the ethylamine side chain, yielding a dominant base peak at m/z 30 (CH₂NH₂⁺) and a weak molecular ion at m/z 199/201. Because the mass spectra lack diagnostic ions to identify the bromine position on the aromatic ring, reliance on MS alone leads to high rates of misidentification (Segawa et al., 2023).

To achieve definitive differentiation, we must exploit the physicochemical differences induced by the bromine's position:

  • Magnetic Symmetry: The para-substitution creates a C2 axis of symmetry, fundamentally altering the nuclear magnetic resonance (NMR) splitting patterns.

  • Steric Hindrance & Dipole Moments: The proximity of the bulky bromine atom to the ethylamine chain in the ortho-isomer reduces its interaction with chromatographic stationary phases, altering its boiling point and elution profile (DeRuiter et al., 2020).

  • Vibrational Coupling: The number of adjacent aromatic protons dictates the out-of-plane (oop) C-H bending frequencies in infrared (IR) spectroscopy.

IsomerDifferentiation Sample Bromophenethylamine Isomeric Mixture NMR 1H & 13C NMR (Structural Symmetry) Sample->NMR GCMS GC-MS (TFA Deriv.) (Retention Time) Sample->GCMS FTIR ATR-FTIR (C-H Bending) Sample->FTIR Para 4-BPEA (Para) AA'BB' Pattern Late Elution ~820 cm⁻¹ NMR->Para Meta 3-BPEA (Meta) Complex Multiplet Mid Elution ~780 & 880 cm⁻¹ NMR->Meta Ortho 2-BPEA (Ortho) Asymmetric Early Elution ~750 cm⁻¹ NMR->Ortho GCMS->Para GCMS->Meta GCMS->Ortho FTIR->Para FTIR->Meta FTIR->Ortho

Multiplexed analytical workflow for differentiating bromophenethylamine positional isomers.

Comparative Data Synthesis

The following table synthesizes the quantitative analytical markers required to objectively distinguish the three positional isomers. Data is aggregated from standardized baseline properties (TCI Chemicals, 2024).

Analytical Parameter2-(2-Bromophenyl)ethylamine (Ortho)2-(3-Bromophenyl)ethylamine (Meta)2-(4-Bromophenyl)ethylamine (Para)
¹H NMR (Aromatic Region) 7.10–7.55 ppm (Asymmetric multiplet, 4H)7.10–7.40 ppm (Multiplet, 3H) + ~7.45 ppm (Isolated singlet-like, 1H)7.05 ppm (d, 2H) & 7.40 ppm (d, 2H) forming an AA'BB' system
GC Elution Order (DB-5MS) 1st (Earliest Elution)2nd (Intermediate Elution)3rd (Latest Elution)
GC-MS Base Peak (EI, 70eV) m/z 30 (Un-derivatized)m/z 30 (Un-derivatized)m/z 30 (Un-derivatized)
ATR-FTIR (oop C-H Bend) ~750 cm⁻¹ (Strong, 4 adjacent H)~780 cm⁻¹ & ~880 cm⁻¹ (3 adjacent H + 1 isolated H)~820 cm⁻¹ (Strong, 2 adjacent H)
Boiling Point (Estimated) ~250 °C~265 °C~275 °C

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies below are designed as self-validating systems. Every protocol includes a built-in causality check to verify that the instrument is performing correctly before data interpretation begins.

Protocol A: Quantitative ¹H NMR Acquisition

Causality Rationale: NMR is the gold standard for distinguishing these isomers because it directly maps the electron density and symmetry of the aromatic ring. The para-isomer (4-BPEA) possesses a C2 symmetry axis, making the two protons ortho to the bromine chemically equivalent to each other, but magnetically non-equivalent to the protons ortho to the ethylamine group. This results in a highly diagnostic AA'BB' pseudo-doublet pattern.

  • Step 1: Sample Preparation. Dissolve 15 mg of the unknown BPEA freebase in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Note: CDCl₃ is chosen because it readily solubilizes the freebase amine without inducing the rapid proton exchange seen in protic solvents.

  • Step 2: System Suitability & Validation. Acquire a preliminary scan. The system is validated only if the TMS internal standard peak is observed at exactly 0.00 ppm with a line width at half-height of <1.0 Hz. This ensures the magnetic field is perfectly shimmed.

  • Step 3: Acquisition Parameters. Acquire the ¹H NMR spectrum at a minimum of 400 MHz. Use 16 scans, a 30° pulse angle, and a strict 2-second relaxation delay (D1). Causality: The 2-second delay ensures complete longitudinal relaxation of the aromatic protons, allowing for accurate, quantitative integration.

  • Step 4: Interpretation. Integrate the signals between 7.0 and 7.6 ppm. If the integration yields two distinct doublets (each integrating to 2H) with a coupling constant (J) of ~8.4 Hz, the sample is definitively 4-BPEA.

Protocol B: GC-MS Retention Time Profiling via MBTFA Derivatization

Causality Rationale: Primary amines like BPEA interact strongly with active silanol groups on the GC column's stationary phase, causing severe peak tailing and unpredictable retention times. Derivatization with N-Methyl-bis(trifluoroacetamide) (MBTFA) converts the primary amine into a trifluoroacetamide. This neutralizes the basicity, increases volatility, and allows the isomers to separate purely based on their van der Waals interactions with the column. 4-BPEA elutes last because its linear para-substitution maximizes surface area contact with the stationary phase.

  • Step 1: Derivatization. In a 2 mL glass autosampler vial, combine 1.0 mg of the BPEA sample with 50 µL of GC-grade ethyl acetate and 50 µL of MBTFA.

  • Step 2: Incubation. Cap the vial securely and heat at 60 °C for 30 minutes in a dry block heater. Allow to cool to room temperature.

  • Step 3: System Suitability & Validation. Spike the vial with 10 µL of a 100 µg/mL Phenanthrene-d10 internal standard solution. The run is validated if the Phenanthrene-d10 peak elutes at its established historical retention time with a signal-to-noise ratio >100:1, confirming carrier gas flow and column integrity.

  • Step 4: GC-MS Injection & Ramping. Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250 °C. Program the oven: Initial hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Step 5: Interpretation. Monitor the derivatized molecular ion (m/z 295/297). The ortho-isomer (2-BPEA) will elute first due to steric crowding preventing optimal column interaction, followed by the meta-isomer (3-BPEA), and finally the para-isomer (4-BPEA).

References

  • Segawa, H., et al. (2023). "Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review." TrAC Trends in Analytical Chemistry. URL: [Link]

  • DeRuiter, J., et al. (2020). "GC-MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug." National Institute of Justice. URL: [Link]

A Senior Application Scientist's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-isopropyl-4-bromophenethylamine: A Comparative Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, forensic chemists, and professionals in drug development, the accurate identification and quantification of substituted phenethylamines are of paramount importance. N-isopropyl-4-bromophenethylamine, a compound of interest due to its structural relation to other psychoactive substances, presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for its analysis. We will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical system.

The Analytical Imperative: Why GC-MS for N-isopropyl-4-bromophenethylamine?

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like N-isopropyl-4-bromophenethylamine.[1][2] Its power lies in the synergistic combination of gas chromatography's high-resolution separation with the specific and sensitive detection of mass spectrometry. This is particularly crucial when dealing with substituted phenethylamines, where regioisomers—compounds with the same molecular weight and similar mass spectral fragmentation patterns—can be present.[3][4] Chromatographic separation is therefore essential for unambiguous identification.

The primary amine functionality and the presence of a bromine atom in N-isopropyl-4-bromophenethylamine influence its chromatographic behavior. While direct analysis is feasible, derivatization is a common strategy to improve peak shape, thermal stability, and chromatographic resolution for related phenethylamines.[5][6] This guide will focus on the direct analysis approach, providing a solid baseline methodology.

Comparative Analysis of GC-MS Parameters for Phenethylamine Analysis

The retention time of a compound in GC is a critical parameter for its identification, but it is highly dependent on the specific analytical conditions. Instead of providing a single, absolute retention time, which can be misleading, this guide presents a comparison of key experimental parameters and their impact on the analysis of N-isopropyl-4-bromophenethylamine.

Parameter Alternative 1: Non-Polar Stationary Phase (e.g., DB-5MS, HP-5ms) Alternative 2: Mid-Polarity Stationary Phase (e.g., Rxi-50) Rationale and Expert Insights
Stationary Phase Chemistry 5% Diphenyl / 95% Dimethylpolysiloxane50% Phenyl / 50% MethylpolysiloxaneThe DB-5MS or equivalent is a workhorse column for general-purpose analysis and is an excellent starting point. Its low polarity provides separation primarily based on boiling point and van der Waals interactions. For a molecule like N-isopropyl-4-bromophenethylamine, this is often sufficient. The Rxi-50 offers increased phenyl content, enhancing interactions with aromatic compounds.[3] This can provide alternative selectivity, which may be advantageous for resolving closely eluting isomers.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.50 µm film thicknessThe 30 m x 0.25 mm ID is a standard dimension providing a good balance between resolution and analysis time. A thicker film (0.50 µm) can increase retention and capacity, which might be beneficial for improving the resolution of more volatile analytes or when dealing with higher concentration samples.
Oven Temperature Program Initial: 100°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 minInitial: 100°C, hold 1 min; Ramp: 10°C/min to 280°C, hold 5 minA temperature ramp is crucial for eluting compounds with a range of volatilities and for maintaining good peak shape.[7] A faster ramp (15°C/min) shortens the analysis time, while a slower ramp (10°C/min) can improve the separation of closely related compounds. The final hold at a high temperature ensures that any less volatile matrix components are eluted from the column.
Carrier Gas Flow Rate Helium, 1.0 mL/min (Constant Flow)Helium, 1.2 mL/min (Constant Flow)A constant flow rate of helium is standard practice. A slightly higher flow rate can decrease analysis time but may slightly reduce separation efficiency. The optimal flow rate is a balance between these factors.
Injector Temperature 250 °C280 °CThe injector temperature should be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. For phenethylamines, a temperature between 250-280°C is typically appropriate.[3]
Injection Mode SplitlessSplitSplitless injection is preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection can be used to prevent column overloading and peak distortion.

Foundational Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a robust starting point for the GC-MS analysis of N-isopropyl-4-bromophenethylamine. It is imperative to validate this method in your laboratory with a certified reference standard.

1. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of N-isopropyl-4-bromophenethylamine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/µL).

  • Sample Preparation: The sample preparation method will depend on the matrix. For simple matrices, a "dilute and shoot" approach may be sufficient. For complex matrices like biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be necessary to remove interferences.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[8]

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes (adjust based on the solvent used).[7]

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain the complete mass spectrum of the eluting peaks.

  • For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of N-isopropyl-4-bromophenethylamine.

  • Identify the target compound by comparing its retention time and mass spectrum with that of a certified reference standard.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for N-isopropyl-4-bromophenethylamine.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Standard Reference Standard Preparation Injection GC Injection (Splitless) Standard->Injection Sample Matrix Sample (e.g., Biological Fluid) Extraction LLE or SPE Sample->Extraction Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Acquisition Data Acquisition (Full Scan / SIM) Detection->Acquisition Identification Compound Identification (Retention Time & Mass Spectrum) Acquisition->Identification Quantification Quantification (Calibration Curve) Acquisition->Quantification

Sources

Comparative binding affinity of halogenated phenethylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated phenethylamine derivatives—specifically the 2,5-dimethoxy-4-halo-phenethylamines (2C-X series) and their alpha-methylated amphetamine counterparts (DOX series)—are pivotal reference compounds in neuropharmacology. They act primarily as potent agonists at the 5-HT2A and 5-HT2C serotonin receptors, which are Gq-protein coupled receptors responsible for mediating complex psychopharmacological responses[1].

As a Senior Application Scientist, evaluating these compounds requires moving beyond simple affinity values to understand the biophysical causality behind receptor-ligand interactions. The substitution of the halogen atom at the para (4-) position of the phenyl ring drastically alters the molecule's binding affinity, functional efficacy, and metabolic stability. This guide provides an objective, data-driven comparative analysis of these derivatives, exploring the structure-activity relationship (SAR) causality and detailing the self-validating experimental protocols required to profile them.

Mechanistic Causality of Halogen Substitution

The 5-HT2A receptor binding pocket contains a highly hydrophobic cavity that accommodates the 4-position of the phenethylamine core. The comparative affinity of the halogenated derivatives generally follows the trend of I ≈ Br > Cl >> F . This hierarchy is governed by three primary biophysical factors:

  • Lipophilicity (LogP): The heavier halogens (iodine and bromine) are significantly more lipophilic than fluorine. This enhances hydrophobic interactions with non-polar residues (e.g., Val156, Phe340) within the transmembrane domains of the receptor.

  • Polarizability and Halogen Bonding: Iodine and bromine possess large, polarizable electron clouds. This allows them to form highly directional "halogen bonds"—acting as Lewis acids via their electrostatic

    
    -hole—with electron-rich Lewis bases (like backbone carbonyls) in the receptor pocket. Fluorine, being highly electronegative, lacks a functional 
    
    
    
    -hole, rendering it incapable of halogen bonding. This explains the precipitous drop in affinity for 2C-F and DOF.
  • Steric Bulk: The optimal volume of the 4-position cavity perfectly accommodates the van der Waals radii of bromine and iodine. Smaller halogens fail to maximize the spatial occupancy, leading to suboptimal induced-fit conformational changes in the receptor.

Comparative Binding Affinity Data

The addition of an alpha-methyl group (DOX series) introduces a chiral center; the (R)-enantiomers typically exhibit higher affinity than the (S)-enantiomers and the unmethylated2[2]. Furthermore, the addition of an N-benzyl group (e.g., the NBOMe series) can push affinities into the 3[3].

Table 1: Comparative in vitro Binding Affinities (


) at Cloned Human Receptors 
Note: Values represent typical ranges derived from competitive binding against [

H]ketanserin at cloned human receptors.
CompoundHalogen (C4)Seriesh5-HT2A

(nM)
h5-HT2C

(nM)
2C-F Fluoro2C-X~ 150 - 250~ 200 - 300
2C-C Chloro2C-X~ 40 - 60~ 50 - 80
2C-B Bromo2C-X~ 10 - 20~ 15 - 30
2C-I Iodo2C-X~ 10 - 15~ 10 - 20
DOF FluoroDOX~ 40 - 60~ 50 - 70
DOC ChloroDOX1.43.5
DOB BromoDOX0.61.2
DOI IodoDOX0.71.5

(Data corroboration for DOX series affinities[4])

Experimental Methodologies & Workflows

To objectively measure and compare these affinities, researchers must rely on orthogonal, self-validating systems: competitive radioligand binding for affinity (


) and inositol monophosphate (IP1) accumulation for functional efficacy (

).

Workflow Membrane Cell Membrane Prep (h5-HT2A Expressing) Incubation Incubation with [3H]Ketanserin + Competitor Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Non-linear Regression (IC50 to Ki) Scintillation->Analysis

Caption: Step-by-step workflow for competitive radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the unlabeled halogenated derivatives.

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Harvest HEK293 cells stably expressing h5-HT2A.

    • Causality: Using a heterologous expression system isolates the specific receptor subtype, eliminating cross-talk from endogenous 5-HT receptors present in native brain tissue.

  • Radioligand Selection: Use 1 nM [

    
    H]Ketanserin.
    
    • Causality: Ketanserin is an antagonist and labels all receptor states equally. Using an agonist radioligand like[

      
      I]DOI would bias the assay by only labeling the G-protein-coupled high-affinity state, skewing the baseline affinity metrics.
      
  • Incubation: Combine membranes, radioligand, and varying concentrations (

    
     to 
    
    
    
    M) of the competitor (e.g., 2C-B) in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% ascorbic acid.
    • Causality: Ascorbic acid acts as an antioxidant, preventing the oxidative degradation of the electron-rich 2,5-dimethoxy rings during the 60-minute incubation at 37°C.

  • Separation: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters with ice-cold buffer, extract in scintillation fluid, and measure via liquid scintillation counting.

  • Data Validation: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
    • Causality: This mathematical correction acts as a self-validating control. It converts the assay-dependent

      
       into an absolute 
      
      
      
      constant, allowing direct, objective comparison across different labs and assay conditions.

G L Halogenated Phenethylamine (e.g., DOI, 2C-B) R 5-HT2A Receptor L->R Gq Gq/11 Protein R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: 5-HT2A receptor Gq-coupled signaling pathway activated by phenethylamines.

Protocol 2: IP1 Accumulation Assay (Functional Efficacy)

Objective: Determine whether the high-affinity binding translates to agonist activity by measuring the downstream 1[1].

Step-by-Step Methodology & Causality:

  • Cell Stimulation: Incubate h5-HT2A expressing cells with the test compound in a buffer containing 50 mM LiCl.

    • Causality: LiCl inhibits inositol monophosphatase (IMPase). Instead of rapidly degrading, the secondary messenger IP1 accumulates to measurable levels, acting as a stable, quantifiable proxy for transient IP3/Gq activation.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 conjugate and anti-IP1 Cryptate).

    • Causality: HTRF relies on FRET (Förster Resonance Energy Transfer). It provides a self-validating, ratiometric readout (665 nm / 620 nm) that inherently corrects for and eliminates interference from sample auto-fluorescence or well-to-well volume variations, ensuring absolute data integrity.

References

  • Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine) - LJMU Research Online. URL:[Link]

  • Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens - ResearchGate. URL:[Link]

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - PMC. URL:[Link]

  • Molecular and Medical Aspects of Psychedelics - Semantic Scholar. URL:[Link]

Sources

Safety Operating Guide

[2-(4-Bromophenyl)ethyl](propan-2-yl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of amine

amine is a secondary amine characterized by a brominated aromatic ring and an N-isopropyl substitution. In drug development and synthetic chemistry, it serves as a crucial building block. However, its structural components—specifically the covalently bound bromine and the basic amine moiety—dictate strict logistical and safety protocols for its disposal. Improper handling not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates but also poses severe risks to laboratory personnel, institutional budgets, and the environment.

Chemical Profiling and the Causality of Disposal Logistics

To understand how to dispose of this compound, one must understand why specific methods are required. The disposal strategy is entirely dictated by its molecular profile:

  • The Halogen (Bromine): The presence of the 4-bromophenyl group classifies this chemical as a Halogenated Organic Compound (HOC). Under EPA 40 CFR Part 268, halogenated wastes are heavily restricted from standard land disposal[1]. If incinerated at standard temperatures, brominated organics can undergo incomplete combustion, synthesizing highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, thermal destruction requires specialized high-temperature rotary kiln incineration[2].

  • The Secondary Amine: Amines are inherently basic and nucleophilic. In waste streams, they can react exothermically with acids or alkylating agents. Furthermore, volatile free-base amines pose inhalation hazards and can chemically degrade incompatible container materials (like certain plastics or standard rubber seals) over time.

Waste Segregation Logic: The "Halogenated" Imperative

The most critical operational failure in organic waste management is the commingling of halogenated and non-halogenated streams.

Causality of Segregation: Mixing even a small volume ofamine into a non-halogenated waste carboy legally and chemically converts the entire vessel into halogenated waste[3]. Because halogenated waste requires specialized rotary kilns equipped with caustic scrubbers to neutralize the resulting hydrobromic acid (HBr) gas, the disposal cost for halogenated drums is significantly higher than that of non-halogenated drums[4].

Table 1: Quantitative Comparison of Organic Waste Streams

ParameterHalogenated Waste (Brominated Amine)Non-Halogenated Waste (Standard Solvents)Scientific & Logistical Rationale
Incineration Temp. > 1,100°C~ 800°C - 1,000°CHigh heat is required to cleave the strong C-Br bond and prevent dioxin/furan synthesis[2].
Exhaust Treatment Mandatory Caustic ScrubbingMinimal / Standard FiltrationCombustion of brominated organics yields corrosive HBr gas, requiring NaOH neutralization[2].
Cost Multiplier ~ 2.0x - 3.0x1.0x (Baseline)Specialized kiln lining and continuous consumption of scrubbing reagents drive up operational costs[4].
Chemical Compatibility Isolate from strong acids/oxidizersVaries by solventAmine basicity can cause rapid, exothermic salt formation if mixed with concentrated acidic waste.

Step-by-Step Operational Disposal Protocol

This self-validating protocol ensures regulatory compliance, operational safety, and cost-efficiency.

Phase 1: At-Source Segregation

  • Identify the Stream: Verify that the waste carboy is explicitly designated for "Halogenated Organic Waste."

  • Verify Compatibility: Ensure the container does not hold strong acids, oxidizers, or reactive metals. The basic nature of the isopropylamine group will trigger an exothermic acid-base reaction if mixed with acidic waste.

Phase 2: Primary Containment 3. Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container. Avoid containers with standard rubber gaskets, as amine vapors can embrittle them. Use PTFE-lined caps. 4. Transfer the Waste: Operating strictly within a certified chemical fume hood, transfer theamine waste into the container. 5. Seal and Vent: Ensure the container is "vapor-tight" and "spill-proof" immediately after the addition[3]. Do not leave funnels resting in the open carboy, as this allows fugitive amine emissions to escape into the hood.

Phase 3: Labeling and Compliance 6. RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. 7. Explicit Nomenclature: Write the full chemical name: "amine". Do not use abbreviations, acronyms, or structural formulas, as these violate RCRA hazard communication standards and will result in rejection by EHS[3]. 8. Hazard Identification: Explicitly mark the "Halogenated" and "Toxic/Irritant" checkboxes on the institutional waste label.

Phase 4: Institutional Transfer 9. Secondary Containment: Store the active waste container in a secondary containment bin to capture liquids in the event of catastrophic structural failure. 10. Time Limits: Do not exceed the 90-day or 180-day satellite accumulation limits dictated by your institution's generator status. Request pickup from Environmental Health and Safety (EHS) promptly[4].

Visualizing the Workflows

Below is the operational workflow for segregating and disposing of this specific chemical to ensure institutional compliance.

Workflow A Waste Generation: [2-(4-Bromophenyl)ethyl](propan-2-yl)amine B Segregation: Isolate from Non-Halogenated A->B C Collection: PTFE-Lined Safety Can B->C D Labeling: Full Name + Halogenated Tag C->D E Storage: Secondary Containment (<90 Days) D->E F Disposal: Rotary Kiln Incineration E->F

Caption: Workflow for the segregation, collection, and thermal destruction of halogenated amine waste.

To understand the necessity of the specialized disposal route, the following diagram illustrates the chemical degradation pathway during incineration, highlighting why standard disposal methods fail.

Mechanism A Brominated Amine Waste (C11H16BrN) B Rotary Kiln Incineration (>1100°C) A->B C CO2 + H2O + NOx (Standard Combustion) B->C C/N Oxidation D HBr Gas (Corrosive Byproduct) B->D C-Br Cleavage E Caustic Scrubber (NaOH Spray) D->E Exhaust Routing F NaBr + H2O (Safe Aqueous Effluent) E->F Neutralization

Caption: Chemical degradation pathway of brominated amines during high-temperature incineration.

Spill Response and Remediation

In the event of a localized spill of amine:

  • Evacuate and Ventilate: Close lab doors and open fume hood sashes to maximize exhaust ventilation[3]. Amines have distinct, noxious odors and can cause severe respiratory irritation.

  • Absorption: Do not use combustible materials like sawdust. Use inert, non-combustible absorbent pads or universal spill clay to soak up the liquid.

  • Collection: Place the saturated absorbents into a heavy-duty plastic bag, seal it, and place it inside a rigid, vapor-tight container.

  • Labeling: Label the container as "Spill Debris containing amine - Halogenated Waste" and request immediate EHS pickup[3].

References

  • Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Urbana-Champaign (UIUC) URL: [Link]

Sources

Personal protective equipment for handling [2-(4-Bromophenyl)ethyl](propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling and PPE Protocols for amine

Handling complex halogenated secondary amines like amine requires precision, rigorous safety protocols, and a deep understanding of the molecule's physicochemical properties. This guide provides drug development professionals and research scientists with a self-validating operational and disposal plan to ensure maximum laboratory safety and workflow efficiency.

Mechanistic Risk Assessment: Understanding the Hazard Profile

Before selecting Personal Protective Equipment (PPE) or designing a handling protocol, we must analyze the structural causality of the chemical's hazards to establish a robust defense:

  • Alkalinity & Tissue Saponification: As a secondary amine, the free-base form of this compound is highly alkaline. Upon contact with biological tissues, it can rapidly saponify cellular lipids, leading to severe, deep-tissue chemical burns.

  • Lipophilicity & Dermal Penetration: The combination of the isopropyl group and the bromophenyl ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly cross the stratum corneum if spilled on the skin, posing a high risk of systemic absorption and central nervous system (CNS) toxicity.

  • Halogenated Reactivity: The presence of the aryl bromide dictates strict waste segregation. Halogenated organics must never be mixed with non-halogenated waste streams to prevent the formation of highly toxic or explosive byproducts during incineration.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be worn at all times. This matrix aligns with the safety standards established by the Occupational Safety and Health Administration (OSHA) for hazardous laboratory chemicals[1].

Protection ZoneRequired EquipmentMechanistic JustificationVerification Step (Self-Validating)
Eye/Face Tightly fitting chemical safety goggles; Face shield (if handling >50 mL).Protects against alkaline splashes which can cause irreversible corneal damage.Ensure seal is tight against the face; verify face shield is scratch-free before use.
Hands (Inner) Standard Nitrile gloves (4-6 mil).Provides baseline dexterity and acts as an immediate indicator of outer glove breach.Perform visual inflation test for pinholes before donning.
Hands (Outer) Heavy-duty Neoprene or extended-cuff Nitrile (≥8 mil).Neoprene offers superior chemical resistance to lipophilic, halogenated amines.Check chemical compatibility chart; replace immediately if contaminated.
Body Flame-retardant lab coat (e.g., Nomex) & chemical-resistant apron.Prevents dermal penetration of lipophilic compounds through standard cotton weaves.Ensure coat is fully buttoned and cuffs are tucked securely under outer gloves.
Respiratory Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of volatile free-base amine vapors and aerosolized particles.Verify face velocity is actively reading between 80-100 fpm before opening containers.

Step-by-Step Operational Handling Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met. According to the National Research Council's guidelines on prudent laboratory practices, standardizing these workflows is critical for minimizing chemical exposure[2].

Phase 1: Pre-Operation & Setup

  • Ventilation Verification: Activate the chemical fume hood. Validation: Visually confirm the digital flow monitor reads between 80 and 100 feet per minute (fpm). If the monitor is in alarm or reads below 80 fpm, abort the operation immediately.

  • PPE Donning Sequence: Don the flame-retardant lab coat, followed by safety goggles. Put on the inner nitrile gloves, then the outer neoprene gloves. Ensure the outer glove cuffs cover the lab coat sleeves.

  • Workspace Preparation: Clear the fume hood of all incompatible chemicals (especially strong acids and oxidizers). Place a chemical spill mat on the primary work surface.

Phase 2: Chemical Transfer & Weighing 4. Closed-System Transport: Bring the sealed secondary container holding the amine into the fume hood before opening. 5. Tare and Transfer:

  • For Free-Base (Viscous Liquid): Use a positive displacement pipette to prevent aerosolization and ensure accurate volumetric transfer of the viscous liquid.
  • For Hydrochloride Salt (Powder): Use an anti-static, grounded weighing spatula to prevent static discharge and powder aerosolization.
  • Seal and Decontaminate: Immediately seal both the source and receiving vessels. Wipe the exterior of the receiving vessel with a lint-free wipe lightly dampened with 1% citric acid to neutralize any microscopic alkaline amine residue.

Operational Workflow & Safety Logic

The following diagram illustrates the critical path for handling halogenated secondary amines, ensuring all safety gates are passed before proceeding.

Workflow N1 1. Pre-Operation Verify Fume Hood (80-100 fpm) & Don PPE N2 2. Chemical Transfer Use Positive Displacement / Anti-Static Tools N1->N2 Ventilation & PPE Confirmed N3 3. Reaction Execution Isolate from Strong Acids/Oxidizers N2->N3 Transfer Complete & Vessels Sealed N4 4. Waste Segregation Isolate as Halogenated Organic Waste N3->N4 Reaction Quenched N5 5. Decontamination Neutralize Surfaces with 1% Citric Acid N4->N5 Waste Secured in Dedicated Container

Caption: Operational workflow and self-validating safety logic for handling halogenated secondary amines.

Emergency Response and Disposal Plans

Spill Response Protocol:

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate the immediate vicinity and alert the laboratory manager.

  • Containment: For liquid spills, surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Never use sawdust or combustible absorbents, as the highly basic amine can trigger an exothermic reaction and potential ignition.

  • Neutralization: Carefully apply a dilute acidic neutralizing agent (e.g., sodium bisulfate or a 1% citric acid solution) to the absorbed mass to safely neutralize the alkaline free base.

  • Collection: Use non-sparking tools to sweep the neutralized mass into a heavy-duty, sealable polyethylene bag for hazardous waste processing.

Waste Disposal Plan:

  • Categorization: All waste containing amine must be strictly categorized as Halogenated Organic Waste .

  • Segregation Rule: Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol) or acidic waste streams. Mixing with acids in a closed waste container will cause a violent exothermic acid-base neutralization, potentially leading to container rupture and toxic gas release.

  • Labeling: Clearly label the waste container with the chemical name, the GHS "Corrosive" and "Health Hazard" pictograms, and the date of first accumulation.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Bromophenyl)ethyl](propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[2-(4-Bromophenyl)ethyl](propan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.